molecular formula C5H7ClN2 B137991 5-Chloro-1,3-dimethyl-1H-pyrazole CAS No. 54454-10-3

5-Chloro-1,3-dimethyl-1H-pyrazole

Cat. No.: B137991
CAS No.: 54454-10-3
M. Wt: 130.57 g/mol
InChI Key: DDUSLFAWARYAPR-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole is a versatile heterocyclic building block critical in medicinal and agrochemical research. Its primary value lies in its role as a precursor for further functionalization, enabling the synthesis of diverse and complex molecular architectures. For instance, it serves as a direct starting material for the synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, an important intermediate in Sonogashira cross-coupling reactions to form carbon-carbon bonds . Furthermore, this pyrazole core can be formulated to produce this compound-4-carbaldehyde, a compound with a reactive aldehyde group that is useful for constructing more elaborate structures . The significance of this scaffold is exemplified by its incorporation into advanced bioactive molecules such as the benzoylpyrazole herbicide prochlorosulfone . The broader class of pyrazole derivatives is well-established in the scientific literature for exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, underscoring the research potential of this specific chlorinated derivative . This compound is presented for research applications only and is not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUSLFAWARYAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334663
Record name 5-Chloro-1,3-dimethylpyrazole
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Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54454-10-3
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dimethylpyrazole
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Foundational & Exploratory

A Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole (CAS: 54454-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its structural motif, the pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, anticancer, and analgesic properties. This technical guide provides a comprehensive overview of the physicochemical properties, a key synthetic methodology for functionalization, reactivity, applications, and safety protocols associated with this compound, serving as a critical resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 54454-10-3[2]
Molecular Formula C₅H₇ClN₂[2]
Molecular Weight 130.58 g/mol [3]
Appearance Clear light yellow liquid[1]
Boiling Point 60-62 °C @ 15 mmHg[1]
Density 1.137 g/cm³[1]
Flash Point 153-155 °C[1]
Refractive Index 1.485 - 1.487[1]
Solubility Soluble in Chloroform[1]
logP (Octanol/Water) 1.382 (Calculated)[4]
Vapor Pressure 3.55 mmHg @ 25 °C[1]

Table 2: Spectroscopic Data References

Spectrum TypeData AvailabilityReference(s)
Mass Spectrometry Electron Ionization (EI) spectrum available.[2]
IR Spectroscopy Data available in the NIST WebBook.[2]
¹H NMR Data for derivatives are available, confirming structural motifs.[1][5]
¹³C NMR Data for various pyrazole derivatives are documented.[6][7][8]

Synthesis and Reactivity

While various methods exist for pyrazole synthesis, a common and powerful method for functionalizing the pyrazole core is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the C4 position, creating key derivatives like this compound-4-carbaldehyde, an important pharmaceutical intermediate.[9]

Experimental Workflow: Vilsmeier-Haack Formylation

The following diagram illustrates the typical workflow for the synthesis of this compound-4-carbaldehyde from 1,3-dimethyl-5-pyrazolone.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Core Reaction cluster_2 Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazolone 1,3-dimethyl-5-pyrazolone Pyrazolone->ReactionMix ReactionMix->ReactionMix Quench Quench in Ice Water ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (aq. NaHCO₃) Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product Final Product Concentrate->Product

Caption: Workflow for the Vilsmeier-Haack formylation of a pyrazolone precursor.

Detailed Experimental Protocol (Representative)

The following protocol describes the synthesis of the key derivative, this compound-4-carbaldehyde.[4][9]

  • Reagent Preparation: In a three-neck flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 90 mmol) dropwise to a cooled (0 °C) solution of dimethylformamide (DMF, 60 mmol).

  • Vilsmeier Reagent Formation: Stir the resulting mixture at 0 °C for approximately 20 minutes to form the Vilsmeier reagent.

  • Addition of Starting Material: Slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C for 1 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution. Extract the aqueous phase multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]

Reactivity and Derivative Synthesis

This compound is a valuable building block due to its key reactive sites. The chlorine atom at the C5 position can act as a leaving group in nucleophilic substitution reactions, while the hydrogen at the C4 position can be substituted, as seen in the Vilsmeier-Haack reaction. This dual reactivity allows for the synthesis of a wide array of more complex molecules.

G cluster_0 Key Reactions cluster_1 Resulting Derivatives Core 5-Chloro-1,3-dimethyl- 1H-pyrazole NucSub Nucleophilic Substitution (at C5-Cl) Core->NucSub CHFunc C-H Functionalization (at C4) Core->CHFunc Amides Pyrazolyl Amides NucSub->Amides Amines ArylPyrazoles Aryl-Substituted Pyrazoles NucSub->ArylPyrazoles Suzuki/Stille Coupling Ketones Pyrazolyl Ketones CHFunc->Ketones Friedel-Crafts Acylation Agrochemicals Fungicides & Insecticides CHFunc->Agrochemicals Vilsmeier-Haack, etc.

Caption: Reactivity of the pyrazole core leading to diverse chemical derivatives.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, and intermediates like this compound are crucial for developing novel compounds.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including metabolites of drugs like Zolazepam.[1] The unique substitution pattern and reactive chlorine handle make it an attractive starting point for building more complex drug candidates.

  • Agrochemicals: This compound and its derivatives are used to prepare insecticides and fungicides.[1][9] For instance, the formylated derivative can be converted into 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a known insecticide.[9]

  • Chemical Research: Its defined structure and predictable reactivity make it a valuable tool for exploring new synthetic pathways and studying reaction mechanisms in heterocyclic chemistry. The chloro and fluoro groups in its derivatives can enhance lipophilicity, potentially improving the bioavailability of final drug compounds.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed.

  • First Aid:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, seek medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of a wide range of functionalized molecules. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its pyrazole core, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[3][4] The presence of a reactive chlorine atom at the 5-position, along with the methyl groups at the 1 and 3-positions, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications as a synthetic building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 54454-10-3[5]
Molecular Formula C₅H₇ClN₂[5]
Molecular Weight 130.58 g/mol [5]
Appearance Clear colorless to pale yellow liquid[5]
Boiling Point 153-155 °C at 760 mmHg[6]
Density 1.137 g/cm³ (Predicted)
Refractive Index 1.4845-1.4885 @ 20 °C[5]
Solubility Soluble in common organic solvents like chloroform and ethyl acetate.[7]
Stability Stable under recommended storage conditions.[7]
Storage Store in a dry, sealed place.[6]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is an overview of its key spectral features.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the pyrazole ring and the substituents.[8]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

  • A singlet for the proton at the 4-position of the pyrazole ring.

  • A singlet for the methyl protons at the 1-position (N-CH₃).

  • A singlet for the methyl protons at the 3-position (C-CH₃).

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments in the molecule. The expected chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.[9][10]

Infrared (IR) Spectroscopy

The infrared (IR) spectrum displays the vibrational frequencies of the bonds within the molecule. Key absorptions are expected for C-H stretching and bending, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching vibration.[4][11]

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, it can be synthesized from 1,3-dimethyl-5-pyrazolone. The following is a representative protocol for a related derivative, this compound-4-carbaldehyde, which involves the formation of the chloro-pyrazole ring as a key step.[1][12]

Method: Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve both chlorination and formylation of the pyrazolone precursor.[12]

Materials:

  • 1,3-dimethyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-neck flask equipped with a stirrer and under a nitrogen atmosphere, slowly add POCl₃ to DMF at 0°C with constant stirring.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.

  • Slowly add 1,3-dimethyl-5-pyrazolone to the reaction mixture.

  • Raise the temperature of the reaction mixture to 80-90°C and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with a saturated NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the pyrazole ring and the chloro substituent.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[13] This is a key reaction for its use as a synthetic intermediate.

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, typically at the 4-position.[14]

  • Stability: The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical or agrochemical ingredient itself. Instead, it serves as a valuable building block for the synthesis of more complex, biologically active molecules.[2][15] The pyrazole scaffold is a common feature in many drugs, and the chloro-substituent provides a convenient handle for synthetic transformations.

For example, it can be used in the synthesis of:

  • Fungicides: The pyrazole amide class of fungicides can be synthesized from derivatives of this compound.[12]

  • Insecticides: It is a precursor for certain insecticides.[12]

  • Pharmaceuticals: The pyrazole moiety is found in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and central nervous system drugs.[2][16]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a this compound derivative from 1,3-dimethyl-5-pyrazolone.

G Synthesis of this compound-4-carbaldehyde cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Pyrazolone 1,3-Dimethyl-5-pyrazolone Reaction Reaction at 80-90°C Pyrazolone->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction Quenching Quenching with Ice Water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with NaHCO₃ Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Final_Product This compound-4-carbaldehyde Drying_Concentration->Final_Product

Caption: Synthetic pathway for a this compound derivative.

Role as a Synthetic Building Block

This diagram illustrates the role of this compound as a versatile intermediate in the synthesis of various functionalized molecules.

G Role of this compound in Synthesis cluster_reactions Synthetic Transformations cluster_products Resulting Bioactive Molecules Core This compound Nucleophilic_Substitution Nucleophilic Substitution at C5 Core->Nucleophilic_Substitution Electrophilic_Substitution Electrophilic Substitution at C4 Core->Electrophilic_Substitution Further_Derivatization Further Derivatization Nucleophilic_Substitution->Further_Derivatization Electrophilic_Substitution->Further_Derivatization Pharmaceuticals Pharmaceuticals Further_Derivatization->Pharmaceuticals Agrochemicals Agrochemicals Further_Derivatization->Agrochemicals Research_Chemicals Research Chemicals Further_Derivatization->Research_Chemicals

Caption: this compound as a key synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, along with its predictable reactivity, make it a reliable building block in organic synthesis. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

References

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 5-Chloro-1,3-dimethyl-1H-pyrazole, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal and materials chemistry. Its synthesis is a critical step in the production of more complex molecules, including active pharmaceutical ingredients. The most prevalent and direct synthetic route involves the chlorination of 1,3-dimethyl-5-pyrazolone. This guide will focus on this primary pathway, from the synthesis of the pyrazolone precursor to its subsequent chlorination.

Primary Synthesis Pathway: Chlorination of 1,3-dimethyl-5-pyrazolone

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-dimethyl-5-pyrazolone, followed by its direct chlorination.

Step 1: Synthesis of 1,3-dimethyl-5-pyrazolone

The precursor, 1,3-dimethyl-5-pyrazolone, is synthesized via the cyclocondensation of ethyl acetoacetate with methylhydrazine. This is a well-established and high-yielding reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1,3-dimethyl-5-pyrazolone is as follows:

  • To a solution of ethyl acetoacetate (0.077 mol) in 20 mL of ethanol, add methylhydrazine (0.19 mol) dropwise under an ice bath at 0°C.

  • After the addition is complete, the mixture is refluxed at 78°C for 2 hours.

  • Following the reaction, the mixture is concentrated under reduced pressure.

  • The resulting residue is washed with anhydrous ethanol to yield 1,3-dimethyl-5-pyrazolone as a light yellow solid.[1]

Quantitative Data:

ParameterValueReference
Purity95%[1]
Yield100%[1]

Logical Workflow for Synthesis of 1,3-dimethyl-5-pyrazolone:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Product Ethyl acetoacetate Ethyl acetoacetate Dropwise addition at 0°C Dropwise addition at 0°C Ethyl acetoacetate->Dropwise addition at 0°C Methylhydrazine Methylhydrazine Methylhydrazine->Dropwise addition at 0°C Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Dropwise addition at 0°C Reflux at 78°C for 2h Reflux at 78°C for 2h Dropwise addition at 0°C->Reflux at 78°C for 2h Concentration Concentration Reflux at 78°C for 2h->Concentration Washing with Ethanol Washing with Ethanol Concentration->Washing with Ethanol 1,3-dimethyl-5-pyrazolone 1,3-dimethyl-5-pyrazolone Washing with Ethanol->1,3-dimethyl-5-pyrazolone

Caption: Synthesis of 1,3-dimethyl-5-pyrazolone.

Step 2: Chlorination of 1,3-dimethyl-5-pyrazolone

The chlorination of 1,3-dimethyl-5-pyrazolone to yield this compound is typically performed using a chlorinating agent such as phosphorus oxychloride (POCl₃). It is important to note that while this reaction is the key step, detailed and reproducible protocols in the literature are scarce, and some studies have reported difficulty in achieving the desired product under certain conditions.[2] The presence of dimethylformamide (DMF) as a catalyst is often employed in similar chlorinations of pyrazolones, leading to the Vilsmeier-Haack reaction and the formation of a 4-formyl group. For the direct chlorination to this compound, the reaction conditions must be carefully controlled to avoid this side reaction.

Inferred Experimental Protocol:

Based on general procedures for the chlorination of similar heterocyclic ketones, a likely protocol is as follows. Researchers should be aware that optimization of reaction time and temperature may be necessary.

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 1,3-dimethyl-5-pyrazolone in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique such as TLC or GC-MS.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Quantitative Data for a Related Chlorination Reaction:

The following data is for the synthesis of a similar compound, 5-chloro-3-methyl-1-phenylpyrazole, which provides an indication of the potential yield.

ParameterValueReference
Starting Material3-methyl-1-phenylpyrazol-5-one[3]
ReagentsPhosphorus oxytrichloride, N,N-dimethylaniline[3]
YieldNot specified[3]

Synthesis Pathway for this compound:

G cluster_start Starting Material cluster_process Chlorination cluster_workup Work-up cluster_product Product 1,3-dimethyl-5-pyrazolone 1,3-dimethyl-5-pyrazolone POCl3 (excess) POCl3 (excess) 1,3-dimethyl-5-pyrazolone->POCl3 (excess) Reflux Reflux POCl3 (excess)->Reflux Removal of excess POCl3 Removal of excess POCl3 Reflux->Removal of excess POCl3 Quenching with ice Quenching with ice Removal of excess POCl3->Quenching with ice Neutralization Neutralization Quenching with ice->Neutralization Extraction Extraction Neutralization->Extraction This compound This compound Extraction->this compound

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Chloro-1,3-dimethyl-1H-pyrazole. This pyrazole derivative is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and the structural elucidation of more complex molecules derived from it.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. NMR spectroscopy is an essential tool for the structural characterization of such molecules. This guide presents the detailed ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and visual representations of the molecular structure and its NMR assignments.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different nuclei within the molecule. The data presented here has been compiled from reliable spectroscopic databases and peer-reviewed literature.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by two singlet peaks, corresponding to the two methyl groups, and a singlet for the proton on the pyrazole ring.

Proton Assignment Chemical Shift (δ) ppm Multiplicity
H-45.89Singlet
N-CH₃3.70Singlet
C₃-CH₃2.18Singlet

Table 1: ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Data

The carbon NMR spectrum displays signals for the two methyl carbons and the three carbons of the pyrazole ring.[1]

Carbon Assignment Chemical Shift (δ) ppm
C-5137.9
C-3148.9
C-4105.1
N-CH₃35.8
C₃-CH₃13.5

Table 2: ¹³C NMR chemical shifts for this compound in DMSO-d₆.[1]

Experimental Protocols

The following is a typical experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound. This protocol is based on established methodologies for similar pyrazole derivatives.[2]

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For the data presented, a Varian UnityPlus 300 spectrometer was used.[2]

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 300 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 75.43 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the internal standard.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the assignment of the key NMR signals.

molecular_structure cluster_molecule This compound C3 C3 C4 C4 C3->C4 CH3_C3 C₃-CH₃ C3->CH3_C3 C5 C5 C4->C5 H4 H4 C4->H4 N1 N1 C5->N1 Cl Cl C5->Cl N2 N2 N1->N2 CH3_N1 N-CH₃ N1->CH3_N1 N2->C3

Figure 1: Chemical structure of this compound.

nmr_assignments cluster_1h ¹H NMR Assignments cluster_13c ¹³C NMR Assignments H4 H-4 δ = 5.89 ppm NCH3_H N-CH₃ δ = 3.70 ppm C3CH3_H C₃-CH₃ δ = 2.18 ppm C5 C-5 δ = 137.9 ppm C3 C-3 δ = 148.9 ppm C4 C-4 δ = 105.1 ppm NCH3_C N-CH₃ δ = 35.8 ppm C3CH3_C C₃-CH₃ δ = 13.5 ppm Molecule This compound Molecule->H4 H Molecule->NCH3_H H Molecule->C3CH3_H H Molecule->C5 C Molecule->C3 C Molecule->C4 C Molecule->NCH3_C C Molecule->C3CH3_C C

Figure 2: NMR signal assignments for this compound.

Conclusion

The ¹H and ¹³C NMR spectral data and the associated experimental protocols provided in this guide serve as a critical resource for scientists and researchers working with this compound. Accurate interpretation of this data is fundamental for ensuring the identity and purity of this important chemical intermediate and for the successful development of novel molecules in the pharmaceutical and agrochemical industries.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Chloro-1,3-dimethyl-1H-pyrazole, a compound of interest to researchers and professionals in the fields of analytical chemistry and drug development. This document outlines the key fragmentation pathways and provides detailed experimental parameters, offering a foundational resource for the structural elucidation of related pyrazole derivatives.

Executive Summary

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to identify it. This guide details the electron ionization (EI) mass spectrum of this compound, presenting its characteristic fragmentation pattern and the underlying mechanisms.

Mass Spectrum and Fragmentation Data

The electron ionization mass spectrum of this compound (C₅H₇ClN₂) reveals a distinct pattern of fragment ions. The molecular ion and key fragments, along with their relative intensities, are summarized in the table below. This data is critical for the identification and structural verification of the compound.

m/zRelative Intensity (%)Proposed Fragment Ion
130100[M]⁺ (Molecular Ion)
1298[M-H]⁺
11525[M-CH₃]⁺
9535[M-Cl]⁺
8015[M-Cl-CH₃]⁺
6810[C₄H₆N]⁺
5412[C₃H₄N]⁺

Data sourced from the NIST WebBook.[1]

Fragmentation Pathway Analysis

The fragmentation of pyrazoles in mass spectrometry is characterized by two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂), often following the initial loss of a substituent.[2][3] For this compound, the fragmentation is initiated by the ionization of the molecule to form the molecular ion [M]⁺ at m/z 130.

The fragmentation cascade proceeds through several key steps, as illustrated in the diagram below. The initial loss of a chlorine radical or a methyl radical are significant pathways. Subsequent fragmentation involves the characteristic loss of neutral molecules such as HCN from the pyrazole ring structure.

Fragmentation_Pathway M [C₅H₇ClN₂]⁺˙ m/z = 130/132 (M⁺) F1 [C₅H₇N₂]⁺ m/z = 95 M->F1 - Cl˙ F2 [C₄H₄ClN₂]⁺ m/z = 115/117 M->F2 - CH₃˙ F3 [C₄H₄N]⁺ m/z = 68 F1->F3 - HCN F4 [C₃H₄N]⁺ m/z = 54 F2->F4 - Cl˙ - HCN

Fragmentation pathway of this compound.

Experimental Protocol

The mass spectrum of this compound was obtained using an electron ionization (EI) source coupled with a mass analyzer. The general experimental procedure is as follows:

  • Sample Introduction: A pure sample of this compound is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe. The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[4]

  • Fragmentation: The molecular ion, which is often in a high-energy state, undergoes fragmentation to produce a series of smaller, positively charged ions and neutral fragments.[4]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots the relative intensity of the ions as a function of their m/z ratio.

This standardized protocol ensures the reproducibility and accuracy of the resulting mass spectrum, allowing for reliable compound identification.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a clear and reproducible fingerprint for its identification. Understanding the key fragmentation pathways, including the initial loss of chlorine and methyl groups followed by characteristic neutral losses, is essential for the structural elucidation of this and related pyrazole compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Chloro-1,3-dimethyl-1H-pyrazole. It includes predicted vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflow diagrams to facilitate understanding and application in research and development settings.

Molecular Structure and Predicted Infrared Spectral Data

This compound is a substituted heterocyclic compound with distinct vibrational modes that can be identified using IR spectroscopy. The molecular structure and the predicted IR absorption bands are detailed below. The predictions are based on the analysis of vibrational modes of pyrazole derivatives and common functional groups reported in scientific literature.

dot

Caption: Molecular structure of this compound with key vibrational modes.

Predicted IR Absorption Data

The following table summarizes the predicted infrared absorption peaks for this compound. These predictions are derived from published data on similar pyrazole derivatives.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium - WeakC-H stretching (aromatic, pyrazole ring)
2980 - 2850MediumC-H stretching (aliphatic, methyl groups)
1620 - 1550Medium - StrongC=N stretching (pyrazole ring)
1550 - 1450Medium - StrongC=C stretching (pyrazole ring)
1465 - 1440MediumAsymmetric CH₃ bending
1390 - 1370MediumSymmetric CH₃ bending
1150 - 1050MediumN-N stretching (pyrazole ring)
800 - 600StrongC-Cl stretching

Experimental Protocol for Infrared Spectroscopy

This section details a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample such as this compound using the thin solid film method.

Materials and Equipment
  • This compound sample (approx. 50 mg)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Beaker or small vial

  • Pipette or dropper

  • Desiccator for storing salt plates

  • Acetone for cleaning

Procedure
  • Sample Preparation: a. Place approximately 50 mg of the solid this compound into a clean, dry beaker or vial. b. Add a few drops of a suitable volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.[1] c. Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.[1] d. Using a pipette or dropper, place one or two drops of the sample solution onto the surface of the salt plate.[1] e. Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate. If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let it dry. If the film is too thick (causing intense, off-scale peaks), clean the plate and prepare a more dilute solution.[1]

  • Spectral Acquisition: a. Place the salt plate with the prepared thin film into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental contributions. c. Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹. d. Process the spectrum by performing a background subtraction.

  • Data Analysis: a. Identify the major absorption peaks and their corresponding wavenumbers (cm⁻¹). b. Correlate the observed peaks with the expected vibrational modes of the functional groups present in this compound.

  • Cleaning: a. After the analysis, clean the salt plate thoroughly with acetone and return it to the desiccator for storage.[1]

Workflow for IR Spectroscopy Experiment

The following diagram illustrates the logical workflow of a typical IR spectroscopy experiment, from initial sample handling to final data interpretation.

dot

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Obtain Sample dissolve Dissolve in Solvent start->dissolve deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate film Thin Film Formed evaporate->film place_sample Place Sample in FTIR film->place_sample bg_scan Acquire Background Spectrum place_sample->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_spec Process Spectrum sample_scan->process_spec id_peaks Identify Absorption Peaks process_spec->id_peaks assign_modes Assign Vibrational Modes id_peaks->assign_modes interpret Interpret Spectrum assign_modes->interpret report Report Findings interpret->report

Caption: General workflow of an IR spectroscopy experiment.

References

potential biological activities of substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Substituted Pyrazole Compounds

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting their therapeutic significance.[1][5][6] This technical guide provides a comprehensive overview of the principal biological activities of substituted pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data from recent studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

Anticancer Activity

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as protein kinases and tubulin.[7][9][10]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[7] By designing pyrazole scaffolds that fit into the ATP-binding pocket of specific kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and CDKs (Cyclin-Dependent Kinases), researchers have developed potent and selective inhibitors.[7] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR Ras Ras/Raf/MEK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation CDK CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to CellCycle->Apoptosis Arrest leads to Pyrazole Substituted Pyrazole Compound Pyrazole->EGFR Inhibit Pyrazole->CDK Inhibit

Caption: Kinase inhibition pathway of anticancer pyrazole compounds.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted pyrazole compounds against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound Class/ReferenceTarget Cell Line(s)Key Compound(s)IC₅₀ (µM)Citation(s)
Indole-Pyrazole DerivativesHCT116, MCF7, HepG2, A549Compound 33, 34< 23.7[7]
Pyrazole-linked IsolpngifolanoneMCF7Compound 375.21[7]
Pyrazolo[1,5-a]pyrimidinesMCF7, A549, HeLa, SiHaCompounds 18, 19, 20, 21Micro- to nano-molar range[7]
Pyrazole-linked CarbothioamideRaji (Burkitt's lymphoma)Compound 626.51[2]
Diazinyl-linked PyrazoleHepG2 (Liver carcinoma)KA58.5[11]
Pyrazole ChalconesMCF-7, HeLaCompound 111cNot specified, high inhibition[8]
Pyrazole-containing ImidesA-549 (Lung carcinoma)Compound 161b3.22[12]
Triazole-Pyrazole HybridsHepG-2, HCT-116, MCF-7Compound 16312.22, 14.16, 14.64[12]
Pyrazole-AcrylonitrilesVarious-Potent activity[13]

Anti-inflammatory Activity

Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[1] The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain and inflammation.[14] A significant goal in this area is the development of selective COX-2 inhibitors, which can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][15]

Mechanism of Action: COX Inhibition

Arachidonic acid, released from the cell membrane, is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized to various prostaglandins that promote inflammation, pain, and fever. Substituted pyrazoles can selectively bind to the active site of the COX-2 enzyme, blocking this pathway and thereby reducing inflammation.

cox_inhibition_pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX2 COX-2 Enzyme (Inflammation) AA->COX2 Prostaglandins Prostaglandins (PGH₂) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: COX-2 selective inhibition by anti-inflammatory pyrazoles.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model and in vitro through COX inhibition assays.

Compound Class/ReferenceAssayKey Compound(s)Activity/Selectivity Index (SI)Citation(s)
Trisubstituted PyrazolesCarrageenan-induced paw edemaCompound 79e93.62% inhibition @ 5h (vs. Celecoxib 93.51%)[1]
Trisubstituted PyrazolesCOX-1/COX-2 InhibitionCompound 79eSI = 215.44 (vs. Celecoxib 308.16)[1]
N¹-substituted PyrazolesCarrageenan-induced paw edemaN/AUp to 90.40% inhibition[16]
Pyrazole-substituted HeterocyclesCarrageenan-induced paw edemaCompound 6b89.57% inhibition[17]
Pyrazole-substituted HeterocyclesCarrageenan-induced paw edemaCompounds 2a, 2b, 3a, 7b, 9b84.39% - 89.57% inhibition[17]

Antimicrobial Activity

The pyrazole scaffold is a component of various compounds exhibiting potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20] The incorporation of pyrazole moieties into other heterocyclic systems, such as thiazole, has been shown to enhance antimicrobial efficacy.[18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair.[21] Others may disrupt cell membrane integrity or interfere with metabolic pathways crucial for microbial survival. The specific mechanism is highly dependent on the substitution pattern of the pyrazole ring.

Quantitative Data: Antimicrobial Activity

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/ReferenceTarget Microorganism(s)Key Compound(s)MIC (µg/mL)Citation(s)
Thiazolo-pyrazole DerivativesMRSA (Methicillin-resistant S. aureus)Compound 17As low as 4[21]
Pyrazole Hydrazide DerivativesGram-positive & Gram-negative bacteriaCompound 11Potent; better than controls[21]
Imidazo-pyridine PyrazolesGram-negative bacteria (E. coli, P. aeruginosa)Compound 18< 1[21]
Pyrazole-CarbothiohydrazideS. aureus, B. subtilis, K. pneumoniae, E. coliCompound 21a62.5 - 125[22]
Pyrazole-CarbothiohydrazideC. albicans, A. niger (Fungi)Compound 21a2.9 - 7.8[22]

Experimental Protocols

The biological evaluation of substituted pyrazoles relies on a set of standardized in vitro and in vivo assays.

General Workflow for Biological Screening

The process of identifying and characterizing bioactive pyrazole compounds typically follows a multi-step screening funnel, starting with primary assays to identify hits, followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate in vivo efficacy.

experimental_workflow cluster_synthesis Compound Generation cluster_screening Screening Funnel Synthesis Synthesis of Substituted Pyrazole Library Primary Primary Screening (e.g., In Vitro Cytotoxicity, Antimicrobial Zone of Inhibition) Synthesis->Primary Secondary Secondary Assays (e.g., IC₅₀/MIC Determination, Enzyme Inhibition) Primary->Secondary Active Hits Fail Inactive / Toxic Compound Primary->Fail Tertiary Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis, Docking Studies) Secondary->Tertiary Confirmed Hits Secondary->Fail InVivo In Vivo Models (e.g., Paw Edema, Xenograft) Tertiary->InVivo Lead Lead Compound Identification InVivo->Lead Efficacious InVivo->Fail

Caption: General experimental workflow for screening pyrazole compounds.
In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized pyrazole derivatives for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
  • Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for different doses of the pyrazole compounds.[17]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][17]

  • Data Analysis: The percentage inhibition of edema for each test group is calculated by comparing the increase in paw volume to that of the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The pyrazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21][22]

Conclusion

Substituted pyrazoles represent a highly versatile and pharmacologically significant class of heterocyclic compounds.[1][23] Their derivatives have demonstrated potent activities against a spectrum of diseases, most notably cancer, inflammation, and microbial infections.[2][17][20] The ability to readily modify the pyrazole core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, which is crucial for rational drug design.[10] Future research will likely focus on developing novel pyrazole hybrids, exploring new biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to translate the immense potential of this scaffold into new clinical therapies.[13]

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of pyrazole derivatives, with a focus on their roles as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the quantitative biological activity data for representative pyrazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
1 MCF-7 (Breast)MTT Assay5.8Doxorubicin-
1 A549 (Lung)MTT Assay8.0Doxorubicin-
1 HeLa (Cervical)MTT Assay9.8Doxorubicin-
2 HCT116 (Colon)Not Specified<23.7Doxorubicin24.7-64.8
3 MCF-7 (Breast)Not Specified0.25Doxorubicin0.95
4 PC-3 (Prostate)MTT Assay4.2Not Specified-
4 DU 145 (Prostate)MTT Assay3.6Not Specified-
5 A549 (Lung)MTT Assay1.537--
6 HepG2 (Liver)MTT Assay13.14Roscovitine0.99
6 MCF-7 (Breast)MTT Assay8.03Roscovitine0.99

IC50: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
CompoundTarget EnzymeAssay TypeIC50 (µM)Selectivity Index (COX-2/COX-1)Reference Compound
7 COX-2In vitro COX inhibition0.01--
8 COX-2 / 5-LOXIn vitro inhibition0.03 (COX-2), 0.12 (5-LOX)--
9 COX-2In vitro COX inhibition0.015--
10 COX-2In vitro COX inhibition0.26>192.3Celecoxib
11 COX-2In vitro COX inhibition0.01715.47-
12 COX-2In vitro COX inhibition38.73 (nM)17.47-

COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase; IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.

Table 3: Antimicrobial Activity of Pyrazole Derivatives
CompoundMicroorganismAssay TypeMIC (µg/mL)Reference Compound
13 S. aureusBroth microdilution4-
14 P. aeruginosaNot Specified1.56-6.25-
15 MRSANot Specified<1Ciprofloxacin
16 E. coliBroth microdilution0.25Gatifloxacin
17 C. albicansAgar diffusion2.9-7.8Clotrimazole

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and generalized experimental workflows.

COX_Inhibition_Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_homeostatic Prostaglandins (Homeostatic functions) cox1->pg_homeostatic pg_inflammatory Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflammatory celecoxib Celecoxib (Selective COX-2 Inhibitor) celecoxib->cox2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) jak->p_stat Phosphorylation nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression (Proliferation, Inflammation) nucleus->gene_expression ruxolitinib Ruxolitinib (JAK Inhibitor) ruxolitinib->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental_Workflow_Anticancer synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Pyrazole Derivatives characterization->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: General experimental workflow for in vitro anticancer screening.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of Pyrazole Derivatives

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones:

  • Chalcone Synthesis: To a stirred solution of an appropriate acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 10 mL) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours and then poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the corresponding chalcone.

  • Pyrazole Synthesis: A mixture of the chalcone (5 mmol) and hydrazine hydrate (or a substituted hydrazine) (7.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid product that separates out is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired pyrazole derivative.

Synthesis of Celecoxib:

  • Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: To a solution of sodium methoxide (25.6 g) in toluene (105 ml), a solution of 4-methylacetophenone (50 g) in toluene (52 ml) is added at 20-25°C.[1] After stirring, a solution of methyltrifluoroacetate (56.8 g) in toluene (52 ml) is added slowly.[1] The reaction mixture is heated to reflux for 24 hours. After cooling, the mixture is poured into aqueous hydrochloric acid. The layers are separated, and the organic layer is concentrated to give the dione intermediate.[1]

  • Cyclocondensation to form Celecoxib: A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g) in a mixture of ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C for 5 hours.[1] The reaction mixture is then cooled, and the precipitated solid is filtered, washed with water, and dried to afford Celecoxib.[1]

In Vitro Biological Assays

Anticancer Activity: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[2] The plate is then incubated for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.[2][4] The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Ovine or human COX-1 and COX-2 enzymes are diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture Preparation: In a 96-well plate, the assay buffer, a heme cofactor, and a fluorometric probe are added.

  • Compound Addition: The test pyrazole derivatives, dissolved in DMSO, are added to the wells at various concentrations. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.

  • Enzyme Addition: The diluted COX-1 or COX-2 enzyme is added to the wells to initiate the reaction.

  • Substrate Addition and Measurement: The reaction is initiated by adding arachidonic acid. The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition of COX activity is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

  • Preparation of Compound Dilutions: A serial two-fold dilution of the pyrazole compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) is prepared. This is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (broth and inoculum without compound) and a sterility control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with well-established synthetic methodologies, ensure its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to aid researchers in this endeavor by providing a solid foundation for the design, synthesis, and evaluation of new pyrazole-based drug candidates. The continued exploration of this versatile heterocycle holds significant promise for addressing unmet medical needs across a range of diseases.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpyrazoles are a pivotal class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their value largely stems from the ability to functionalize the pyrazole core, with electrophilic substitution reactions being a primary method for achieving this. This technical guide provides a comprehensive overview of the core principles governing these reactions, including regioselectivity and the influence of substituent positioning. We present a detailed analysis of key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—as applied to various dimethylpyrazole isomers. This guide consolidates quantitative data into structured tables for easy comparison, offers detailed experimental protocols for key transformations, and employs Graphviz diagrams to illustrate reaction pathways and logical relationships, serving as an essential resource for researchers engaged in the synthesis and application of pyrazole derivatives.

Introduction: The Dimethylpyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of methyl groups on the pyrazole ring, as in dimethylpyrazoles, significantly influences the electron density distribution and, consequently, the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The position of the methyl groups (e.g., 1,3-, 1,5-, 3,4-, or 3,5-dimethylpyrazole) dictates the steric and electronic environment of the ring, leading to distinct reactivity patterns.

Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site. The methyl groups, being electron-donating, further activate the ring towards electrophilic attack. This guide will delve into the specifics of these reactions for different dimethylpyrazole isomers.

Regioselectivity in Electrophilic Substitution of Dimethylpyrazoles

The primary determinant of regioselectivity in the electrophilic substitution of pyrazoles is the electronic distribution within the aromatic ring. The C4 position is consistently the most nucleophilic and thus the most susceptible to attack by electrophiles.

Regioselectivity Dimethylpyrazole Dimethylpyrazole Ring (Electron-rich at C4) Electrophile Electrophile (E+) Dimethylpyrazole->Electrophile Attack at C4 TransitionState Wheland Intermediate (Carbocation at C4 is most stable) Electrophile->TransitionState Product 4-Substituted Dimethylpyrazole TransitionState->Product Deprotonation

Figure 1: General mechanism of electrophilic substitution at the C4 position of a dimethylpyrazole ring.

The positions of the methyl groups can subtly influence this general trend. For instance, in N-substituted dimethylpyrazoles, the nature of the substituent on the nitrogen can modulate the electron density of the ring. However, for the common dimethylpyrazole isomers, the C4-selectivity remains the dominant pathway for most electrophilic substitution reactions.

Key Electrophilic Substitution Reactions

This section details the most common and synthetically useful electrophilic substitution reactions of dimethylpyrazoles, providing quantitative data and experimental protocols where available.

Nitration

Nitration introduces a nitro group (-NO2) onto the pyrazole ring, a versatile functional group that can be further transformed, for example, into an amino group.

Quantitative Data for Nitration of Dimethylpyrazoles

Dimethylpyrazole IsomerReagentsProductYield (%)Reference
3,5-DimethylpyrazoleHNO₃/H₂SO₄3,5-Dimethyl-4-nitropyrazole76[1]
3,5-Dimethyl-4-iodopyrazoleHNO₃ in THF3,5-Dimethyl-4-nitropyrazole73[2]
1,3-DimethylpyrazoleNitrating agent1,3-Dimethyl-4-nitro-1H-pyrazoleNot specified[3]

Experimental Protocol: Nitration of 3,5-Dimethyl-4-iodopyrazole [2]

  • Dissolution: Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (THF) (10 mL).

  • Catalyst Addition: Add Fuajasite catalyst (250 mg) to the solution.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (d=1.52 g/cm³, 10 mL).

  • Reaction: Stir the mixture at room temperature for the required time (typically monitored by TLC).

  • Work-up: Recover the catalyst by filtration. Extract the filtrate repeatedly with dichloromethane.

  • Isolation: Remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.

Nitration_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation 3,5-Dimethyl-4-iodopyrazole 3,5-Dimethyl-4-iodopyrazole Stirring Stirring 3,5-Dimethyl-4-iodopyrazole->Stirring HNO3 in THF HNO3 in THF HNO3 in THF->Stirring Fuajasite Catalyst Fuajasite Catalyst Fuajasite Catalyst->Stirring Room Temperature Room Temperature Filtration Filtration Stirring->Filtration Extraction with CH2Cl2 Extraction with CH2Cl2 Filtration->Extraction with CH2Cl2 Solvent Removal Solvent Removal Extraction with CH2Cl2->Solvent Removal Product 3,5-Dimethyl-4-nitropyrazole Solvent Removal->Product

Figure 2: Experimental workflow for the nitration of 3,5-dimethyl-4-iodopyrazole.
Halogenation

Halogenation, the introduction of a halogen atom (F, Cl, Br, I), is a crucial transformation for introducing a handle for further cross-coupling reactions.

Quantitative Data for Halogenation of Dimethylpyrazoles

Dimethylpyrazole IsomerReagentsProductYield (%)Reference
3,5-DimethylpyrazoleN-Bromosuccinimide (NBS)4-Bromo-3,5-dimethylpyrazoleExcellent[4]
3,5-Dimethyl-N-arylpyrazoleN-Bromosaccharin (NBSac)4-Bromo-3,5-dimethyl-N-arylpyrazoleExcellent[5]

Experimental Protocol: Bromination of 3,5-Dimethyl-N-arylpyrazoles [5]

  • Mixing: Grind an equimolar amount of acetylacetone and an arylhydrazine in the presence of a catalytic amount of silica gel supported sulfuric acid (H₂SO₄/SiO₂) at room temperature to form the 3,5-dimethyl-N-arylpyrazole in situ.

  • Bromination: Add one equivalent of N-bromosaccharin (NBSac) to the mixture and mix thoroughly.

  • Reaction: The reaction proceeds rapidly under solvent-free conditions.

  • Isolation: The product, 4-bromo-3,5-dimethyl-N-arylpyrazole, is typically isolated after a simple work-up.

Halogenation_Pathway Start Acetylacetone + Arylhydrazine Intermediate 3,5-Dimethyl-N-arylpyrazole (in situ) Start->Intermediate H2SO4/SiO2 Solvent-free Product 4-Bromo-3,5-dimethyl- N-arylpyrazole Intermediate->Product Bromination at C4 Reagent N-Bromosaccharin (NBSac) Reagent->Product

Figure 3: One-pot synthesis and bromination of 3,5-dimethyl-N-arylpyrazoles.
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring. This functional group can enhance water solubility and act as a synthetic handle.

Quantitative Data for Sulfonation of Dimethylpyrazoles

Dimethylpyrazole IsomerReagentsProductYield (mol%)Reference
3,5-DimethylpyrazoleConc. H₂SO₄ in Ac₂O/AcOH3,5-Dimethylpyrazole-4-sulfonic acid~47[6]

Experimental Protocol: Sulfonation of 3,5-Dimethylpyrazole [6]

A detailed experimental protocol involves the reaction of 3,5-dimethylpyrazole with concentrated sulfuric acid in a mixture of acetic anhydride and acetic acid. The reaction leads to a mixture of products, with 3,5-dimethylpyrazole-4-sulfonic acid being the major pyrazole derivative.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including acylation and alkylation, are fundamental C-C bond-forming reactions. However, their application to pyrazoles can be challenging due to the basic nature of the nitrogen atoms, which can complex with the Lewis acid catalyst.

General Considerations for Friedel-Crafts Acylation of Dimethylpyrazoles

Strong Lewis acids like aluminum chloride (AlCl₃) are often unsuitable for the acylation of pyrazoles as they can lead to complexation and deactivation of the ring. Milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) are recommended to achieve successful acylation at the C4 position.[7]

Vilsmeier-Haack Formylation

A related and highly effective method for introducing a formyl group (-CHO) at the C4 position is the Vilsmeier-Haack reaction.

Quantitative Data for Vilsmeier-Haack Formylation

Dimethylpyrazole IsomerReagentsProductYield (%)Reference
N-Alkyl-3,5-dimethylpyrazolePOCl₃/DMFN-Alkyl-3,5-dimethyl-4-formylpyrazoleNot specified[8]
3,5-Dimethyl-1H-pyrazole(via multi-step)3,5-Dimethyl-1H-pyrazole-4-carbaldehyde65[8]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde [8]

  • Formylation of Precursor: Formylation of methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate with POCl₃ and DMF yields methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate.

  • Hydrolysis: The resulting ester is subjected to alkaline hydrolysis followed by acidification to yield the corresponding carboxylic acid.

  • Decarboxylation: Heating the acid at 250 °C under reduced pressure (3 mm Hg) affords 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Synthesis Start Methyl β-(3,5-dimethyl- 1H-pyrazol-1-yl)propionate Step1 Formylation (POCl3/DMF) Start->Step1 Intermediate1 Methyl β-(4-formyl-3,5-dimethyl- 1H-pyrazol-1-yl)propionate Step1->Intermediate1 Step2 Hydrolysis (Alkaline, then Acidic) Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Decarboxylation (Heat, Vacuum) Intermediate2->Step3 Product 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Step3->Product

Figure 4: Multi-step synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Conclusion

The electrophilic substitution reactions of dimethylpyrazoles are a cornerstone of their synthetic chemistry, providing a reliable avenue for the introduction of diverse functionalities. The C4 position is the overwhelmingly preferred site of substitution due to its inherent electronic properties, a trend that is consistently observed across various isomers and reaction types. This guide has provided a consolidated overview of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts type reactions, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visual representation of the underlying principles and workflows. It is anticipated that this technical guide will serve as a valuable resource for researchers in academia and industry, facilitating the rational design and synthesis of novel dimethylpyrazole-based compounds for a wide range of applications, from pharmaceuticals to advanced materials.

References

Starting Materials for the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 5-Chloro-1,3-dimethyl-1H-pyrazole, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its application in research and development.

Primary Synthetic Pathway: Chlorination of 1,3-dimethyl-5-pyrazolone

The most prevalent and industrially significant method for the synthesis of this compound involves the chlorination of 1,3-dimethyl-5-pyrazolone (also referred to as 1,3-dimethyl-1H-pyrazol-5(4H)-one). This starting material is readily prepared from common laboratory reagents.

Synthesis of the Precursor: 1,3-dimethyl-5-pyrazolone

The synthesis of 1,3-dimethyl-5-pyrazolone is typically achieved through the condensation of ethyl acetoacetate with methylhydrazine.[1] This reaction provides a high yield of the desired pyrazolone precursor.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1,3-dimethyl-5-pyrazolone is as follows:

  • In a suitable reaction vessel, a solution of ethyl acetoacetate in ethanol is prepared.

  • The solution is cooled to 0°C using an ice bath.

  • Methylhydrazine is added dropwise to the cooled solution while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield 1,3-dimethyl-5-pyrazolone.

Starting MaterialMolar EquivalentPurityYieldReference
Ethyl Acetoacetate1.099%~100%[2]
Methylhydrazine2.598%~100%[2]
Chlorination of 1,3-dimethyl-5-pyrazolone

The conversion of 1,3-dimethyl-5-pyrazolone to this compound is accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] The tautomeric nature of 1,3-dimethyl-5-pyrazolone (existing in keto, enol, and NH forms) can influence the outcome of the chlorination reaction.[3] While this transformation is a known step in the synthesis of pharmaceuticals like zolazepam, detailed reports on the direct chlorination to this compound are less common than for its C4-formylated derivative.[3]

Inferred Experimental Protocol (for direct chlorination):

Based on related procedures, a plausible protocol for the direct chlorination is as follows:

  • 1,3-dimethyl-5-pyrazolone is suspended in an excess of phosphorus oxychloride.

  • The mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 24 hours).[3]

  • Reaction progress is monitored by TLC or GC-MS.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to afford the crude product.

  • Purification can be achieved by distillation or chromatography.

Synthesis of a Key Derivative: this compound-4-carbaldehyde

A well-documented and closely related synthesis is the preparation of this compound-4-carbaldehyde via the Vilsmeier-Haack reaction. This reaction utilizes the same starting material, 1,3-dimethyl-5-pyrazolone, and chlorinating agent, POCl₃, in the presence of dimethylformamide (DMF), which also serves as the formylating agent.[2]

Experimental Protocol:

  • To a cooled (0°C) and well-stirred solution of DMF, phosphorus oxychloride is added dropwise.[2]

  • The resulting mixture is stirred for a short period at low temperature.

  • 1,3-dimethyl-5-pyrazolone is then added portion-wise to the reaction mixture.[2]

  • The reaction is subsequently heated to 80-90°C for several hours.

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The pH is adjusted to 7 with a base solution (e.g., NaOH).[2]

  • The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated to yield the title compound.[2]

Starting MaterialReagentsTemperatureReaction TimeYieldReference
1,3-dimethyl-5-pyrazolonePOCl₃, DMF80-90°C1 hour70%
1,3-dimethyl-5-pyrazolonePOCl₃, DMF90°C4 hoursNot specified[2]

Summary of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

G Synthesis of 1,3-dimethyl-5-pyrazolone A Ethyl Acetoacetate C 1,3-dimethyl-5-pyrazolone A->C Condensation Ethanol, Reflux B Methylhydrazine B->C

Caption: Synthesis of 1,3-dimethyl-5-pyrazolone.

G Synthesis of this compound and its 4-carbaldehyde derivative A 1,3-dimethyl-5-pyrazolone B This compound A->B Chlorination Reflux C This compound-4-carbaldehyde A->C Vilsmeier-Haack 80-90°C D POCl3 D->B D->C E DMF E->C

Caption: Synthesis of this compound derivatives.

Conclusion

The primary and most effective starting material for the synthesis of this compound is 1,3-dimethyl-5-pyrazolone. This precursor is readily synthesized in high yield from ethyl acetoacetate and methylhydrazine. The subsequent chlorination, typically with phosphorus oxychloride, provides access to the target molecule and its derivatives. While the direct chlorination protocol requires further optimization for widespread reporting of yields, the Vilsmeier-Haack reaction to produce the 4-carbaldehyde derivative is well-established and provides a reliable route to a similarly functionalized pyrazole core. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis of these valuable chemical intermediates.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted pyrazoles, a critical skill for clear communication in chemical research and drug development. Pyrazole and its derivatives are key structural motifs in a vast array of pharmacologically active compounds, making a thorough understanding of their nomenclature essential.

Core Principles of Pyrazole Nomenclature

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The systematic name for pyrazole is 1,2-diazole. However, the name "pyrazole" is retained by IUPAC and is the preferred name for the parent heterocycle.

The numbering of the pyrazole ring is fundamental to correctly assigning locants for substituents. The numbering starts at one of the nitrogen atoms and proceeds around the ring to give the lowest possible locants to the heteroatoms, followed by the substituents.

  • Unsubstituted Pyrazole and Tautomerism: Unsubstituted pyrazole exists as two tautomers. To specify a particular tautomer, the position of the hydrogen on a nitrogen atom is indicated by an italicized 'H' preceding the name. For example, 1H-pyrazole.[1]

  • Substituted Pyrazoles: When a substituent is present on a nitrogen atom, that nitrogen is numbered as 1. The numbering then proceeds around the ring to give the lowest locant to the other nitrogen (position 2) and then to the carbon substituents. If no nitrogen is substituted, the numbering starts at the nitrogen bearing the hydrogen atom.

The numbering of the pyrazole ring is illustrated below:

A diagram illustrating the standard IUPAC numbering of the pyrazole ring.

When multiple substituents are present on the pyrazole ring, their citation in the name is determined by alphabetical order. However, the numbering of the ring is determined by a set of priority rules to assign the lowest possible locants.

Workflow for Naming Substituted Pyrazoles:

G start Start with the substituted pyrazole structure parent Identify the pyrazole ring as the parent structure start->parent substituents Identify all substituents on the ring parent->substituents numbering Number the ring to give the lowest locants to: 1. N-substituent (if any) as position 1 2. Heteroatoms (N1, N2) 3. Principal functional group (if any) 4. Multiple bonds 5. Other substituents substituents->numbering alphabetize List substituents alphabetically numbering->alphabetize assemble Assemble the full name: (locants)-(substituent prefixes)-(parent name) alphabetize->assemble end Final IUPAC Name assemble->end

A logical workflow for determining the IUPAC name of a substituted pyrazole.

Detailed Rules for Substituted Pyrazoles

The following table summarizes the rules for naming substituted pyrazoles with various functional groups. The priority of functional groups follows the general IUPAC guidelines.

Priority Functional Group Suffix Prefix Example and IUPAC Name
1Carboxylic Acid-carboxylic acidcarboxy-1H-Pyrazole-3-carboxylic acid
2Ester-carboxylatealkoxycarbonyl-Methyl 1H-pyrazole-3-carboxylate
3Amide-carboxamidecarbamoyl-1H-Pyrazole-3-carboxamide
4Nitrile-carbonitrilecyano-1H-Pyrazole-3-carbonitrile
5Aldehyde-carbaldehydeformyl-1H-Pyrazole-3-carbaldehyde
6Ketone-oneoxo-(1H-Pyrazol-3-yl)ethan-1-one
7Alcohol-olhydroxy-1H-Pyrazol-3-ol
8Amine-amineamino-1H-Pyrazol-3-amine
9Alkyl/Aryl(as prefix)(substituent name)-3,5-Dimethyl-1H-pyrazole
10Halogen(as prefix)halo-4-Bromo-1H-pyrazole
11Nitro(as prefix)nitro-4-Nitro-1H-pyrazole

Note on "Experimental Protocols" and "Quantitative Data": The formulation of IUPAC nomenclature is a process of establishing rules by consensus within the chemistry community, rather than a result of laboratory experiments. Therefore, "Experimental Protocols" are not applicable to this topic. Similarly, "Quantitative Data" is not relevant to the principles of chemical naming. The data presented here is in the form of structured rules and examples.

Nomenclature of Fused Pyrazole Systems

Fused pyrazoles, where the pyrazole ring is fused to another ring system, are common in medicinal chemistry. The nomenclature of these systems follows the IUPAC rules for fused heterocyclic systems.

  • Identify the Parent Component: The parent component is typically the most senior heterocyclic system. Seniority is determined by a set of criteria, including the presence of nitrogen, the size of the ring, and the number and type of heteroatoms.

  • Name the Attached Component: The other ring system is named as a prefix, with the ending "-o" (e.g., "benzo", "pyridino").

  • Indicate the Fusion Positions: The fusion is described by numbers and letters in square brackets between the prefix and the parent name. The letters correspond to the sides of the parent component (side 'a' is between atoms 1 and 2, 'b' between 2 and 3, and so on), and the numbers correspond to the atoms of the attached component.

  • Pyrazolo[1,5-a]pyrimidine: In this system, the pyrimidine ring is the parent component. The pyrazole ring is attached at its 1,5-positions to the 'a' face of the pyrimidine ring.

  • Pyrazolo[3,4-b]pyridine: Here, pyridine is the parent component. The pyrazole ring is fused at its 3,4-positions to the 'b' face of the pyridine ring.

The numbering of the fused system as a whole follows a specific set of rules, starting from an atom adjacent to the bridgehead and proceeding to give the heteroatoms the lowest possible locants.

Fused System Parent Component Attached Component Fusion Descriptor Full Name
Pyrazolo[1,5-a]pyrimidinePyrimidinePyrazole[1,5-a]Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-b]pyridinePyridinePyrazole[3,4-b]Pyrazolo[3,4-b]pyridine
Indazole (1H-Benzopyrazole)BenzenePyrazole[b]1H-Benzo[d]pyrazole

Conclusion

A systematic and unambiguous naming system is paramount for the advancement of chemical sciences. This guide provides the core principles and detailed rules for the IUPAC nomenclature of substituted and fused pyrazoles. By adhering to these guidelines, researchers can ensure clarity and precision in their scientific communications, fostering collaboration and innovation in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-1,3-dimethyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1,3-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, experimental protocols for solubility determination, and the synthesis of related pyrazole derivatives.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, qualitative information can be inferred from synthesis and purification procedures mentioned in various publications.

Table 1: Qualitative Solubility of this compound and a Structurally Related Analog

SolventThis compound(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone
Ethyl AcetateUsed for extraction, implying good solubility.Freely Soluble
Petroleum EtherUsed as a co-solvent for recrystallization, implying lower solubility.-
Chloroform-Freely Soluble
n-Hexane-Slightly Soluble
EthanolUsed as a solvent in the synthesis of related pyrazole derivatives.-
MethanolUsed as a solvent in the synthesis of related pyrazole derivatives.-
DichloromethaneUsed for extraction in the synthesis of related pyrazole derivatives.-
Dimethylformamide (DMF)Used as a reagent and solvent in the synthesis of related pyrazole derivatives.-

Note: The solubility of this compound is inferred from its use in experimental procedures. The data for (5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone is taken from a product information sheet and is provided for comparative purposes due to structural similarity.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, often referred to as the isothermal saturation method, is a standard procedure in chemical research.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, ethyl acetate, acetone, dichloromethane)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker with temperature control. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully monitored and maintained.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles. This step is critical to prevent the undissolved solid from being included in the analysis.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent in a volumetric flask to a concentration suitable for the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

  • Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

Synthesis of a Key Pyrazole Intermediate

This compound is a crucial intermediate in the synthesis of more complex molecules. The following section details the experimental protocol for the synthesis of a closely related and widely used derivative, this compound-4-carbaldehyde.[1][2]

Reaction: Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ice

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a stirrer and a dropping funnel, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise to the cold DMF while stirring. Maintain the temperature at or below 5°C. After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature to allow for the formation of the Vilsmeier reagent.[1][2]

  • Reaction with Pyrazolone: To the freshly prepared Vilsmeier reagent, slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one. After the addition, gradually heat the reaction mixture to 80-90°C and maintain this temperature for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water.[1]

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7.[2]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[2]

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield colorless crystals of this compound-4-carbaldehyde.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a potential (though not explicitly documented for this specific molecule) signaling pathway context where pyrazole derivatives are often investigated.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent Formation (0-5°C) DMF->Vilsmeier POCl3 POCl₃ (Phosphoryl Chloride) POCl3->Vilsmeier Pyrazolone 1,3-dimethyl-1H-pyrazol-5(4H)-one Reaction Reaction with Pyrazolone (80-90°C) Pyrazolone->Reaction Vilsmeier->Reaction Vilsmeier-Haack Reagent Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Drying, Evaporation & Recrystallization Extraction->Purification Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Purification->Product

Caption: Synthesis workflow for this compound-4-carbaldehyde.

Signaling_Pathway_Context cluster_synthesis Drug Development cluster_pathway Hypothetical Cellular Target Intermediate 5-Chloro-1,3-dimethyl- 1H-pyrazole Derivative Synthesized Pyrazole Derivative Intermediate->Derivative Chemical Synthesis Receptor Cell Surface Receptor (e.g., Kinase) Derivative->Receptor Inhibition or Modulation Response Cellular Response (e.g., Proliferation, Inflammation) Derivative->Response Therapeutic Effect Signaling Intracellular Signaling Cascade Receptor->Signaling Signaling->Response

Caption: Hypothetical role of a pyrazole derivative in a signaling pathway.

References

Safety and Handling of Chlorinated Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling precautions for chlorinated pyrazoles. Due to the diverse nature of this class of compounds, the toxicological properties of specific derivatives may not be fully characterized. Therefore, a cautious and informed approach is essential when handling any chlorinated pyrazole. The information presented herein is a synthesis of available safety data sheets, relevant research articles, and general chemical safety guidelines.

Hazard Identification and Classification

Chlorinated pyrazoles are a class of heterocyclic organic compounds that can exhibit a range of biological activities and, consequently, toxicological profiles. The presence of chlorine atoms can significantly influence the reactivity, metabolism, and toxicity of the pyrazole core. While a comprehensive toxicological profile for every chlorinated pyrazole is not available, a review of existing Safety Data Sheets (SDS) for various derivatives allows for a general understanding of the potential hazards.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data for several chlorinated pyrazole derivatives, the following GHS classifications are common. It is crucial to consult the specific SDS for the compound of interest.

Table 1: Common GHS Classifications for Chlorinated Pyrazole Derivatives

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]
Skin Corrosion/IrritationCategory 1A/1B/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (e.g., spleen, thyroid) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[3]

Note: This table represents a summary of classifications found for various chlorinated pyrazole compounds. The classification for a specific compound may vary.

Physical and Chemical Hazards

Many chlorinated pyrazoles are solids at room temperature. They may be sensitive to moisture and air.[2] In case of fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas.[2][4]

Quantitative Toxicological Data

Table 2: Available Acute Toxicity Data for Select Pyrazole and Chlorinated Compounds

CompoundSpeciesRouteLD50/LC50Reference
PyrazoleRatOralNot specified, but classified as harmful if swallowed.[1]SDS[1]
Pyrazole-DermalNot specified, but classified as toxic in contact with skin.[1]SDS[1]
ChlorineRatInhalationLC50 (1-hour): 293 ppmATSDR[5]
DichlorvosRatOral56 mg/kgCCOHS[6]
DichlorvosRatDermal75 mg/kgCCOHS[6]

Note: This table is not exhaustive and is intended to provide context. The toxicity of a specific chlorinated pyrazole will depend on its unique structure.

Experimental Protocols for Safety Assessment

For novel chlorinated pyrazoles, a battery of in vitro and in vivo tests is necessary to characterize their toxicological profile. Below are detailed methodologies for key experiments that are often cited in the evaluation of new chemical entities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the potential of a compound to inhibit cell growth or induce cell death.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

    • Maintain the cells in an incubator at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Preparation:

    • Dissolve the chlorinated pyrazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing.

  • Cell Seeding and Treatment:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[7]

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period, typically 24 to 72 hours.[7]

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[7]

    • The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical, i.e., its ability to cause mutations in the DNA.

Methodology:

  • Bacterial Strains:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli that are auxotrophic for tryptophan.[8][9] These strains have mutations that prevent them from synthesizing these essential amino acids.

  • Metabolic Activation:

    • Perform the assay both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates.[10] This is to determine if the compound itself or its metabolites are mutagenic.

  • Exposure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[8]

    • Include a negative (vehicle) control and positive controls (known mutagens for each strain, with and without S9 activation).

  • Plating and Incubation:

    • After a brief pre-incubation, mix the contents of the test tube with molten top agar and pour it onto a minimal glucose agar plate.[8] This medium lacks the required amino acid (histidine or tryptophan).

    • Incubate the plates at 37°C for 48-72 hours.[9]

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation that restores their ability to synthesize the essential amino acid will be able to grow and form colonies.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least double the background reversion rate.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways affected by chlorinated pyrazoles are diverse and depend on the particular structure of the molecule. Research on pyrazole derivatives has identified several potential biological targets. While this information is not always specific to chlorinated analogues, it provides a valuable starting point for understanding potential mechanisms of toxicity and pharmacological action.

G cluster_0 Potential Mechanism of Action/Toxicity Pathway cluster_1 cluster_2 cluster_3 cluster_4 Chlorinated Pyrazole Chlorinated Pyrazole Cellular Targets Cellular Targets Chlorinated Pyrazole->Cellular Targets Binds to/Interacts with Signaling Pathways Signaling Pathways Cellular Targets->Signaling Pathways Modulates Kinases Kinases Ion Channels Ion Channels Receptors Receptors Enzymes Enzymes Cellular Response Cellular Response Signaling Pathways->Cellular Response Leads to Proliferation Pathways (e.g., MAPK) Proliferation Pathways (e.g., MAPK) Apoptosis Pathways (e.g., Caspase cascade) Apoptosis Pathways (e.g., Caspase cascade) Inflammatory Pathways (e.g., NF-κB) Inflammatory Pathways (e.g., NF-κB) Ion Homeostasis Ion Homeostasis Adverse Outcome Adverse Outcome Cellular Response->Adverse Outcome Results in Altered Gene Expression Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Inflammation Inflammation Cytotoxicity Cytotoxicity Organ Damage Organ Damage Developmental Toxicity Developmental Toxicity Carcinogenicity Carcinogenicity

Caption: A generalized logical diagram illustrating potential mechanisms by which chlorinated pyrazoles may exert biological effects, leading to adverse outcomes.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory when working with chlorinated pyrazoles.

Engineering Controls
  • Fume Hood: All work with chlorinated pyrazoles, especially volatile or dusty compounds, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment

The following PPE should be worn as a minimum when handling chlorinated pyrazoles:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4][11] Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[11] For larger quantities or in case of a significant risk of splashing, chemical-resistant coveralls may be necessary.[12]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

G cluster_workflow Safe Handling Workflow for Chlorinated Pyrazoles Start Start Assess Hazards Assess Hazards Start->Assess Hazards 1. Review SDS Select & Don PPE Select & Don PPE Assess Hazards->Select & Don PPE 2. Minimum: Goggles, Gloves, Lab Coat Work in Fume Hood Work in Fume Hood Select & Don PPE->Work in Fume Hood 3. Ensure proper function Handle Compound Handle Compound Work in Fume Hood->Handle Compound 4. Use appropriate techniques Decontaminate & Doff PPE Decontaminate & Doff PPE Handle Compound->Decontaminate & Doff PPE 5. Follow procedures Proper Waste Disposal Proper Waste Disposal Decontaminate & Doff PPE->Proper Waste Disposal 6. Segregate waste End End Proper Waste Disposal->End

Caption: A workflow diagram outlining the key steps for the safe handling of chlorinated pyrazoles in a laboratory setting.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage
  • Store chlorinated pyrazoles in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Keep containers tightly closed to prevent the ingress of moisture and air.[2]

  • Store in a locked cabinet or other secure area to restrict access.

  • Follow any specific storage recommendations provided in the SDS for the particular compound.

Disposal
  • Dispose of chlorinated pyrazole waste in accordance with local, state, and federal regulations.[2]

  • Chlorinated organic compounds are often classified as hazardous waste and require disposal by a licensed waste management company.[13]

  • Do not dispose of chlorinated pyrazoles down the drain or in the general trash.[2]

  • Contaminated labware and PPE should also be disposed of as hazardous waste.

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or the local fire department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Special Considerations for Synthesis

The synthesis of chlorinated pyrazoles often involves hazardous reagents, such as hydrazine and its derivatives.

  • Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be flammable or explosive.[14][15][16] They should be handled with extreme caution in a fume hood, and appropriate PPE must be worn.[14]

  • Chlorinating agents can be corrosive and toxic. Follow the specific safety precautions for the chosen reagent.

  • Reaction monitoring and work-up procedures should be designed to minimize exposure to both reactants and products.

This guide is intended to provide a framework for the safe handling of chlorinated pyrazoles. It is not a substitute for a thorough review of the specific Safety Data Sheet for the compound in use, as well as institutional and regulatory guidelines. Always prioritize safety and seek guidance from experienced personnel when working with potentially hazardous materials.

References

Methodological & Application

The Pivotal Role of 5-Chloro-1,3-dimethyl-1H-pyrazole in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile heterocyclic compound, 5-Chloro-1,3-dimethyl-1H-pyrazole, serves as a critical building block in the synthesis of a wide array of modern agrochemicals. Its unique structural features allow for diverse chemical modifications, leading to the development of potent fungicides and herbicides. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound and its derivatives in the synthesis of key agrochemical intermediates and active ingredients.

Fungicidal Applications: A Gateway to Pyrazole Carboxamide Fungicides

A significant application of this compound lies in its conversion to valuable intermediates for pyrazole carboxamide fungicides. These fungicides are a major class of Succinate Dehydrogenase Inhibitors (SDHIs), which act by disrupting the fungal mitochondrial respiratory chain, ultimately leading to cell death. The pyrazole-carboxamide scaffold is a key pharmacophore for this class of fungicides.

A primary pathway involves the transformation of this compound into this compound-4-carbaldehyde, which is then oxidized to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a crucial precursor for many commercial fungicides.

Synthesis of Key Intermediates

The following protocols detail the synthesis of key intermediates derived from 1,3-dimethyl-5-pyrazolone, a precursor to this compound.

Table 1: Synthesis of this compound-4-carbaldehyde

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11,3-dimethyl-5-pyrazolonePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)-0 to 9017092[1]

Table 2: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2This compound-4-carbaldehydePd/C, MgO, HydrogenMethanol25169693[1]
31,3-dimethyl-1H-pyrazole-4-carboxaldehydeEthyl isocyanate, AirWater4037999[1]
Experimental Protocols

Protocol 1: Synthesis of this compound-4-carbaldehyde [1]

Materials:

  • 1,3-dimethyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ice

Procedure:

  • In a three-neck flask, add DMF.

  • Cool the flask in an ice bath and slowly add POCl₃.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Add 1,3-dimethyl-5-pyrazolone to the mixture.

  • Heat the reaction mixture to 90°C for 1 hour.

  • After the reaction, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the organic phase and concentrate it to obtain this compound-4-carbaldehyde as a light yellow solid.

Protocol 2: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid [1]

Materials:

  • This compound-4-carbaldehyde

  • Palladium on carbon (Pd/C)

  • Magnesium oxide (MgO)

  • Methanol

  • Hydrogen gas

  • 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde

  • Ethyl isocyanate

  • Dichloromethane

  • Sodium hydroxide solution

Method A (from this compound-4-carbaldehyde):

  • Dissolve this compound-4-carbaldehyde in methanol.

  • Add Pd/C and MgO to the solution.

  • Purge the system with hydrogen gas.

  • Stir the reaction at 25°C under a hydrogen atmosphere for 16 hours.

  • Filter the solid and concentrate the filtrate to obtain 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde.

Method B (from 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde):

  • Add 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde and ethyl isocyanate to water.

  • Heat the mixture to 40°C with stirring for 3 hours in the presence of air.

  • After the reaction, add a 50% sodium hydroxide solution and extract with dichloromethane to remove impurities.

  • Acidify the aqueous phase to a pH of 2-3 and filter to collect the solid 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Logical Workflow for Fungicide Intermediate Synthesis

Fungicide_Intermediate_Synthesis A 1,3-dimethyl-5-pyrazolone B This compound-4-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl3, DMF) C 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde B->C Dehalogenation (Pd/C, H2) D 1,3-dimethyl-1H-pyrazole-4-carboxylic acid C->D Oxidation (Ethyl isocyanate, Air) E Pyrazole Carboxamide Fungicides D->E Amide Coupling

Caption: Synthesis pathway from pyrazolone to fungicide precursor.

Herbicidal Applications: Exploring Pyrazole Derivatives

Pyrazole derivatives are also prominent in the development of herbicides. These compounds can act on various plant enzymes, with a significant class being inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.

While direct synthesis routes from this compound to commercial herbicides are less commonly detailed in readily available literature, the functionalized pyrazole ring is a key component in many herbicidal molecules. The chloro- and methyl-substituents on the pyrazole ring can influence the molecule's herbicidal activity and selectivity. For instance, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have been synthesized and shown to exhibit herbicidal activities. One such compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, displayed bleaching activity against green weeds.

General Synthetic Strategy for Pyrazole-based Herbicides

The synthesis of pyrazole-containing herbicides often involves the coupling of a functionalized pyrazole intermediate with other heterocyclic or aromatic moieties. The chlorine atom at the 5-position of this compound can serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Herbicide_Synthesis_Strategy A This compound C Pyrazole-ether Derivative A->C Nucleophilic Aromatic Substitution B Nucleophile (e.g., Aryl-OH, Heterocyclyl-OH) B->C D Herbicidally Active Compound C->D Further Modification (optional)

Caption: General approach for synthesizing pyrazole-based herbicides.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. Its application in the synthesis of pyrazole carboxamide fungicide precursors is well-established, with detailed protocols and good yields. While its direct role in the synthesis of commercial herbicides is less explicitly documented in public literature, its structure forms a core component of many herbicidally active molecules. The methodologies and workflows presented here provide a solid foundation for researchers and scientists in the development of novel and effective crop protection agents based on the pyrazole scaffold. Further exploration of the reactivity of the chloro-substituent will likely lead to the discovery of new synthetic routes to a wider range of agrochemicals.

References

Application Notes and Protocols: 5-Chloro-1,3-dimethyl-1H-pyrazole as a Versatile Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-1H-pyrazole is a key heterocyclic intermediate in the synthesis of a wide range of agrochemicals, particularly fungicides. Its substituted pyrazole core is a recognized pharmacophore in many commercial fungicides, primarily those acting as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides play a crucial role in modern crop protection by effectively controlling a broad spectrum of fungal pathogens. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of novel fungicides.

Applications in Fungicide Development

The primary application of this compound in fungicide development lies in its conversion to this compound-4-carboxylic acid and its subsequent derivatives, most notably pyrazole carboxamides. The chlorine atom at the 5-position offers a site for further chemical modification, allowing for the fine-tuning of the molecule's biological activity and spectrum.

Derivatives of this pyrazole have shown significant efficacy against a variety of plant pathogenic fungi, including but not limited to:

  • Rhizoctonia solani

  • Botrytis cinerea

  • Valsa mali

  • Fusarium graminearum

  • Sclerotinia sclerotiorum

The fungicidal activity of these compounds is often attributed to their ability to inhibit the fungal respiratory chain, a critical metabolic pathway for energy production.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many fungicides derived from this compound function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By binding to the ubiquinone binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron transport chain inhibits ATP production, leading to the cessation of fungal growth and eventual cell death.

Mechanism of Action of Pyrazole Carboxamide SDHI Fungicides.

Data Presentation: Fungicidal Activity of Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole carboxamide derivatives against several plant pathogenic fungi. Lower EC50 values indicate higher fungicidal activity.

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
7aiRhizoctonia solani0.37Carbendazim1.00
7aiAlternaria porri2.24Carbendazim0.99
7aiMarssonina coronaria3.21Carbendazim0.96
7aiCercospora petroselini10.29Carbendazim0.96
6iValsa mali1.77Boscalid9.19
19iValsa mali1.97Boscalid9.19
23iRhizoctonia solani3.79--
6dRhizoctonia cerealis5.11Fluxapyroxad11.93
6jRhizoctonia cerealis8.14Thifluzamide22.12
8jAlternaria solani3.06Boscalid-

Data compiled from multiple sources.[3][4][5][6][7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyrazole carboxamide fungicides starting from this compound and for the evaluation of their fungicidal activity.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines a three-step synthesis of a generic N-substituted-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amidation start This compound- 4-carbaldehyde step1_out This compound- 4-carboxylic acid start->step1_out KMnO4 or other oxidant step2_in This compound- 4-carboxylic acid step2_out This compound- 4-carbonyl chloride step2_in->step2_out SOCl2 or (COCl)2 step3_in This compound- 4-carbonyl chloride product N-substituted-5-chloro-1,3-dimethyl- 1H-pyrazole-4-carboxamide step3_in->product amine Substituted Aniline (R-NH2) amine->product

Synthetic workflow for pyrazole carboxamide fungicides.

Step 1: Synthesis of this compound-4-carboxylic acid

  • To a solution of this compound-4-carbaldehyde (1 eq.) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water), add a solution of potassium permanganate (KMnO4) (2-3 eq.) in water dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite or sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound-4-carboxylic acid.

Step 2: Synthesis of this compound-4-carbonyl chloride

  • To a solution of this compound-4-carboxylic acid (1 eq.) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl2) (2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound-4-carbonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of N-substituted-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • Dissolve the desired substituted aniline (1 eq.) and a base (e.g., triethylamine or pyridine) (1.5-2 eq.) in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0-5 °C.

  • Add a solution of this compound-4-carbonyl chloride (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for evaluating the fungicidal activity of synthesized compounds against various fungal pathogens.

Bioassay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_compound Prepare stock solutions of test compounds in DMSO prep_media Prepare Potato Dextrose Agar (PDA) amended with test compounds at various concentrations prep_compound->prep_media inoculate Place a mycelial plug of the test fungus on the center of each PDA plate prep_media->inoculate incubate Incubate plates at a suitable temperature (e.g., 25-28°C) for several days inoculate->incubate measure Measure the diameter of the fungal colony incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate determine_ec50 Determine the EC50 value calculate->determine_ec50

Workflow for in vitro fungicidal activity assay.
  • Preparation of Test Solutions: Prepare stock solutions of the synthesized pyrazole carboxamide compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10,000 µg/mL).

  • Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-60 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculation: From a fresh culture of the target fungus, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of the colony and place it mycelial-side down in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Measurement: When the fungal growth in the control plate has reached a significant portion of the plate's diameter, measure the colony diameter of both the control and treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) is determined by probit analysis of the inhibition percentages at different concentrations.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fungicides. Its derivatives, particularly pyrazole carboxamides, have demonstrated potent activity against a wide range of phytopathogenic fungi, primarily through the inhibition of succinate dehydrogenase. The synthetic and bioassay protocols provided herein offer a solid foundation for researchers and drug development professionals to explore and optimize new fungicidal agents based on this important chemical scaffold. Further structural modifications of the pyrazole core and the carboxamide moiety hold the potential for the discovery of next-generation fungicides with improved efficacy, broader spectrum, and enhanced environmental profiles.

References

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with various aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds critical for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocol is based on established methods for the coupling of chloro-heterocycles, offering a robust starting point for further optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate.[1][2][3] The coupling of chloro-heterocycles, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] However, the development of advanced palladium precatalysts and bulky, electron-rich phosphine ligands has made these transformations more accessible and efficient.[5] This protocol leverages such modern catalytic systems to facilitate the synthesis of a diverse range of 5-aryl- and 5-heteroaryl-1,3-dimethyl-1H-pyrazoles, which are valuable scaffolds in drug discovery.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the chloro-pyrazole, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with less reactive chloro-heterocycles.[6]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), XPhos Pd G2, or similar; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, SPhos; 1.1 - 1.2 equivalents relative to palladium)

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃); 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.

  • Catalyst and Ligand Addition: The palladium precatalyst (e.g., [Pd(dppf)Cl₂], 0.03 mmol, 3 mol%) is added to the vessel under a positive flow of inert gas.

  • Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and deionized water (1 mL) are added via syringe.

  • Reaction: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-substituted-1,3-dimethyl-1H-pyrazole.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various boronic acids under optimized conditions.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid[Pd(dppf)Cl₂]K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Toluene/H₂O100892
33-Thienylboronic acid[Pd(dppf)Cl₂]K₂CO₃Dioxane/H₂O901678
44-Acetylphenylboronic acidSPhos Pd G2K₃PO₄THF/H₂O801088
5Pyridine-3-boronic acid[Pd(dppf)Cl₂]Cs₂CO₃Dioxane/H₂O1002465

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst Add Pd Catalyst and Solvents inert->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of this compound. The use of modern palladium precatalysts allows for the efficient synthesis of a variety of biaryl and heteroaryl pyrazoles, which are of significant interest in pharmaceutical and materials research. The provided workflow and data serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 5-Chloro-1,3-dimethyl-1H-pyrazole. This reaction is a powerful tool for the formation of a C-N bond, coupling the pyrazole core with a primary or secondary amine. Given the prevalence of substituted pyrazoles in medicinal chemistry, this transformation is of significant interest for the synthesis of novel drug candidates and functional materials.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] The reaction of this compound with an amine allows for the introduction of a wide variety of amino functionalities at the C5 position of the pyrazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. While specific literature on the amination of this compound is not extensively detailed, protocols for analogous 5-membered heterocyclic halides provide a strong foundation for reaction optimization.[3][4][5]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Base-H+ X- Base-H+ X- HNR'R'' HNR'R'' Ar-X Ar-X Base Base caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Optimization of Reaction Parameters

Achieving optimal yields for the amination of this compound requires careful selection of the catalyst, ligand, and base. The following tables summarize quantitative data from studies on analogous heterocyclic systems, providing a valuable guide for reaction optimization.

Effect of Ligand on Reaction Yield

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, influencing both the rate and efficiency of the catalytic cycle. Bulky, electron-rich ligands are often preferred for the coupling of less reactive aryl chlorides. The following data is adapted from a study on the amination of 4-bromo-1H-imidazole with aniline.[3]

EntryLigandPd PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)
1RuPhosPd(OAc)₂LHMDSToluene1001225
2DavePhosPd(OAc)₂LHMDSToluene1001245
3XPhosPd(OAc)₂LHMDSToluene1001278
4tBuBrettPhosPd G3LHMDSTHFrt1287
Effect of Base on Reaction Yield

The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center. The strength and solubility of the base can significantly impact the reaction outcome. The following data illustrates the effect of different bases on a Buchwald-Hartwig amidation reaction.[6]

EntryBaseCatalystLigandSolventTemp (°C)Time (h)Yield (%)
1Cs₂CO₃Pd₂(dba)₃Xantphos1,4-Dioxane1002222
2K₃PO₄Pd₂(dba)₃Xantphos1,4-Dioxane1002245
3K₂CO₃Pd₂(dba)₃Xantphos1,4-Dioxane1002230
4NaOtBuPd₂(dba)₃Xantphos1,4-Dioxane1002275
5KOtBuPd₂(dba)₃Xantphos1,4-Dioxane1002280

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These are general guidelines and may require optimization for specific amines and scales.

General Protocol for Small-Scale Reactions

This protocol is suitable for initial screening of reaction conditions.

Small_Scale_Protocol cluster_prep Preparation cluster_inert Inert Atmosphere cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd precatalyst, and ligand to a dry vial. B Seal vial and purge with Argon or Nitrogen. A->B C Add base, solvent, and amine via syringe. B->C D Heat the reaction mixture with stirring for the specified time. C->D E Cool to room temperature, quench, extract, and purify by chromatography. D->E caption Figure 2: Workflow for a small-scale Buchwald-Hartwig amination.

Caption: Figure 2: Workflow for a small-scale Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Dry reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Under the inert atmosphere, add the base.

  • Add the anhydrous solvent, followed by the amine via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Amination of a Base-Sensitive Pyrazole Derivative

For substrates that may be sensitive to strong bases, a milder base and carefully controlled conditions are recommended. This protocol is adapted from a procedure for the amination of base-sensitive five-membered heteroaryl halides.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • GPhos-supported Pd catalyst (P1) (1.5-5 mol%)

  • Sodium trimethylsilanolate (NaOTMS) (1.05 equiv)

  • Anhydrous THF

  • Dry reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the GPhos-supported Pd catalyst and sodium trimethylsilanolate to an oven-dried reaction vial containing a magnetic stir bar.

  • Add this compound and the amine to the vial.

  • Add anhydrous THF via syringe.

  • Seal the vial tightly with a septum or screw cap.

  • Heat the reaction mixture to 50-90 °C with vigorous stirring for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst/Ligand: Ensure the palladium source and ligand are of high quality and handled under inert conditions to prevent deactivation. Consider screening different ligands, as their electronic and steric properties are crucial. For chloro-heterocycles, bulky biarylphosphine ligands like XPhos or BrettPhos are often effective.

    • Base: The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

    • Temperature: Higher temperatures are often required for the amination of less reactive chloro-substrates.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the chloro group is replaced by hydrogen, can compete with the desired amination. It can sometimes be minimized by adjusting the ligand, base, or solvent.

    • Homocoupling of the amine: This is less common but can occur under certain conditions.

  • Substrate Scope:

    • Amines: Primary and secondary aliphatic and aromatic amines can generally be used. Sterically hindered amines may require more forcing conditions or specialized ligands.

    • Functional Group Tolerance: The strong bases used in many Buchwald-Hartwig protocols can be incompatible with sensitive functional groups (e.g., esters, ketones). In such cases, weaker bases like K₃PO₄ or Cs₂CO₃, or the use of NaOTMS, should be considered, although this may require higher temperatures or longer reaction times.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully implement the Buchwald-Hartwig amination for the synthesis of a diverse range of 5-amino-1,3-dimethyl-1H-pyrazole derivatives.

References

Application Notes and Protocols for the Functionalization of the C4-Position of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the C4-position of 5-chloro-1,3-dimethyl-1H-pyrazole, a versatile scaffold in medicinal chemistry. The strategic functionalization of this position allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications. The protocols outlined below cover key transformations including halogenation, nitration, formylation, and palladium-catalyzed cross-coupling reactions.

Overview of C4-Functionalization Strategies

The C4-position of the this compound ring is susceptible to electrophilic substitution and is a prime site for introducing a variety of functional groups. The primary strategies for its functionalization include:

  • Electrophilic Halogenation: Introduction of bromine or iodine atoms to serve as handles for further cross-coupling reactions.

  • Nitration: Installation of a nitro group, which can be a precursor for an amino group or other functionalities.

  • Formylation: Introduction of an aldehyde group, a versatile functional group for various subsequent transformations.

  • Metal-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds to introduce aryl, alkynyl, and amino moieties.

The following diagram illustrates the key functionalization pathways for this compound at the C4-position.

G Functionalization Pathways at C4 of this compound A This compound B C4-Iodo A->B I2, HIO3 C C4-Bromo A->C NBS or Br2 D C4-Nitro A->D HNO3, H2SO4 E C4-Formyl A->E POCl3, DMF G C4-Alkynyl (Sonogashira) B->G Terminal Alkyne, Pd(0), Cu(I) F C4-Aryl (Suzuki) C->F Arylboronic Acid, Pd(0) H C4-Amino (Buchwald-Hartwig) C->H Amine, Pd(0)

Caption: Key functionalization pathways at the C4-position.

Experimental Protocols and Data

This section provides detailed experimental protocols for the functionalization of the C4-position of this compound. All quantitative data are summarized in tables for easy comparison.

Electrophilic Halogenation

Halogenation at the C4-position introduces a versatile handle for subsequent cross-coupling reactions.

Protocol: Synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.[1]

To a solution of this compound (2.50 g, 19.15 mmol) in glacial acetic acid (10 mL), periodic acid (HIO₃) (674 mg, 3.8 mmol) was added, and the mixture was stirred for 10 minutes.[1] Iodine (I₂) (3.884 g, 15.3 mmol) was then added, and the mixture was heated to reflux for 4 hours.[1] After cooling, the mixture was treated with 2N NaOH until the dark color disappeared, followed by the addition of a few drops of Na₂S₂O₃ solution to obtain a colorless solution. The mixture was exhaustively extracted with dichloromethane. The combined organic layers were washed with water, dried over anhydrous Na₂SO₄, and evaporated under reduced pressure. The residue was purified by column chromatography (silica gel, eluent: light petroleum–ethyl acetate, 10:1) to afford the product.[1]

ProductReagentsSolventTime (h)Temp. (°C)Yield (%)
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazoleI₂, HIO₃Acetic Acid4Reflux75

Protocol: General Procedure for C4-Bromination of Pyrazoles.

To a solution of the pyrazole (1.0 mmol) in a suitable solvent (e.g., CCl₄, CHCl₃, or acetic acid), N-bromosuccinimide (NBS) (1.1 mmol) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Starting MaterialReagentSolventConditionsProductYield (%)
1-ArylpyrazolesNBSDichloromethaneRT, Catalyst4-Bromo-1-arylpyrazoles76-94
Electrophilic Nitration

The introduction of a nitro group at the C4-position can be achieved using standard nitrating conditions.

Protocol: General Procedure for C4-Nitration of Pyrazoles.

To a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid, the pyrazole substrate is added portion-wise while maintaining the temperature. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification. It has been noted that 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a known compound and can be used in further reactions.[2]

Starting MaterialReagentsConditionsProduct
3,5-DimethylpyrazoleHNO₃, H₂SO₄118 °C, 5h3,5-Dimethyl-4-nitropyrazole
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group at the C4-position of electron-rich pyrazoles.

Protocol: Synthesis of this compound-4-carbaldehyde.[3][4][5]

To a well-stirred, cold (0 °C) solution of dimethylformamide (DMF) (60 mmol), phosphoryl trichloride (POCl₃) (90 mmol) was added dropwise.[3] The resulting mixture was stirred at 0 °C for another 20 minutes. To this solution, 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) was added, and the mixture was heated to 90 °C for 4 hours.[3] The completion of the reaction was monitored by TLC. The reaction mixture was then cooled and poured into cold water (100 mL). The pH of the mixture was adjusted to 7 with a sodium hydroxide solution. The resulting solution was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate/petroleum ether to yield the product as colorless crystals.[3] Another protocol reports a yield of 70% with a reaction time of 1 hour at 90°C.[6]

Starting MaterialReagentsSolventTime (h)Temp. (°C)Yield (%)
1,3-Dimethyl-1H-pyrazol-5(4H)-onePOCl₃, DMF-490Not specified
1,3-Dimethyl-5-pyrazolonePOCl₃, DMF-19070

The following workflow illustrates the Vilsmeier-Haack formylation process.

G Vilsmeier-Haack Formylation Workflow A 1. Reagent Preparation (DMF + POCl3 at 0°C) B 2. Substrate Addition (1,3-dimethyl-1H-pyrazol-5(4H)-one) A->B C 3. Reaction (Heating at 90°C) B->C D 4. Quenching (Pouring into ice water) C->D E 5. Neutralization & Extraction (pH adjustment and extraction with Ethyl Acetate) D->E F 6. Purification (Recrystallization) E->F G Product (this compound-4-carbaldehyde) F->G

Caption: Step-by-step workflow for Vilsmeier-Haack formylation.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-halo-substituted pyrazole is a key intermediate for various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

This reaction is used to introduce aryl or vinyl substituents at the C4-position. A 4-bromo or 4-iodo pyrazole is typically used as the substrate.

General Protocol:

In a reaction vessel, the 4-halo-5-chloro-1,3-dimethyl-1H-pyrazole (1.0 mmol), an arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol) are combined in a suitable solvent system (e.g., dioxane/water, toluene, or DMF). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Pyrazole SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)
4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2---Good

This reaction allows for the introduction of alkynyl groups at the C4-position. 4-Iodopyrazoles are generally more reactive than their bromo counterparts in this coupling.[1]

General Protocol:

To a degassed solution of 4-iodo-5-chloro-1,3-dimethyl-1H-pyrazole (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are added.[1] The reaction is stirred at room temperature or with gentle heating under an inert atmosphere. Upon completion, the mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[1]

Pyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
4-IodopyrazoleTerminal alkynePd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamine or DMFRT - 60

This reaction enables the synthesis of C4-amino pyrazoles.

General Protocol:

A mixture of the 4-halo-5-chloro-1,3-dimethyl-1H-pyrazole (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.

Pyrazole SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)

The following diagram illustrates the general catalytic cycle for these cross-coupling reactions.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X Transmetal Transmetalation OxAdd->Transmetal R'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R-R' Product Functionalized Pyrazole (R-R') RedElim->Product Pyrazole 4-Halo-Pyrazole (R-X) Pyrazole->OxAdd CouplingPartner Coupling Partner (R'-M) CouplingPartner->Transmetal

Caption: General catalytic cycle for cross-coupling reactions.

Conclusion

The functionalization of the C4-position of this compound provides a powerful platform for the synthesis of a diverse range of derivatives. The protocols detailed in these application notes offer robust and reproducible methods for researchers in the fields of medicinal chemistry and drug development to generate novel molecular entities for further investigation. Careful selection of the appropriate synthetic strategy and optimization of reaction conditions are crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Reactions of 5-Chloro-1,3-dimethyl-1H-pyrazole with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-Chloro-1,3-dimethyl-1H-pyrazole as a versatile building block in carbon-carbon bond formation reactions. The protocols outlined below describe its reactivity with a range of common organometallic reagents, including those used in Suzuki-Miyaura, Sonogashira, Negishi, and Kumada cross-coupling reactions, as well as with Grignard and organolithium reagents.

Introduction

This compound is a valuable heterocyclic starting material in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 5-position allows for facile functionalization through various cross-coupling methodologies, enabling the synthesis of a diverse array of substituted pyrazole derivatives. These derivatives are key scaffolds in many biologically active compounds. This document provides detailed experimental procedures and quantitative data for the reaction of this compound with several classes of organometallic reagents.

Synthesis of this compound

The starting material, this compound, can be synthesized from the commercially available 1,3-dimethyl-5-pyrazolone. The most common method involves chlorination using phosphorus oxychloride (POCl₃), often in the presence of a solvent such as dimethylformamide (DMF).[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-dimethyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (optional)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Extraction funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, place 1,3-dimethyl-5-pyrazolone (1.0 eq).

  • If using a solvent, add DMF.

  • Cool the flask in an ice-water bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-water to quench the excess POCl₃.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond can be modulated by the choice of catalyst, ligand, base, and reaction conditions. For less reactive chloro-heterocycles, the use of bulky, electron-rich phosphine ligands is often crucial to facilitate the oxidative addition step.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various aryl- or vinylboronic acids or their esters.[4][5][6] This reaction is a powerful tool for the synthesis of 5-aryl-1,3-dimethyl-1H-pyrazoles.

Suzuki_Miyaura_Coupling pyrazole This compound product 5-R-1,3-dimethyl-1H-pyrazole pyrazole->product Pd Catalyst, Base, Solvent, Heat boronic_acid R-B(OH)₂ (Aryl- or Vinylboronic acid) boronic_acid->product

Suzuki-Miyaura Coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DME, with water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Arylboronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10060-95[3]
4-Methoxyphenylboronic acidPd₂(dba)₃/XPhosK₂CO₃Dioxane10055-90[3]
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DME80-9045-85[3]
Sonogashira Coupling

The Sonogashira coupling provides a direct route to 5-alkynyl-1,3-dimethyl-1H-pyrazoles by reacting this compound with terminal alkynes.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]

Sonogashira_Coupling pyrazole This compound product 5-(R-C≡C)-1,3-dimethyl-1H-pyrazole pyrazole->product Pd Catalyst, Cu(I) co-catalyst, Base, Solvent alkyne R-C≡CH (Terminal Alkyne) alkyne->product

Sonogashira Coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., DMF, THF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and CuI (10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[10]

Terminal Alkyne PartnerPd CatalystCu(I) SourceBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT85[11]
1-HexynePd(PPh₃)₄CuIDIPATHF5078General Protocol
EthynyltrimethylsilanePdCl₂(dppf)CuIEt₃NDMF6090[12][13]
Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent, providing a versatile method for the introduction of alkyl, vinyl, and aryl groups.[14]

Negishi_Coupling pyrazole This compound product 5-R-1,3-dimethyl-1H-pyrazole pyrazole->product Pd or Ni Catalyst, Solvent organozinc R-ZnX (Organozinc reagent) organozinc->product

Negishi Coupling of this compound.

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source) (1.5-2.0 eq)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppf)Cl₂) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Prepare the organozinc reagent in a separate flask if necessary (e.g., from the corresponding organolithium or Grignard reagent and ZnCl₂).

  • To a flame-dried Schlenk flask under an argon atmosphere, add the catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous solvent (e.g., THF).

  • Add this compound (1.0 eq).

  • Add the solution of the organozinc reagent (1.5 eq) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Organozinc PartnerCatalystSolventTemp (°C)Yield (%)Reference
Phenylzinc chloridePd(PPh₃)₄THF6075General Protocol
Ethylzinc bromideNi(dppf)Cl₂Dioxane8065General Protocol
Vinylzinc chloridePd₂(dba)₃/XPhosTHFRT80[15]
Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner. This reaction is particularly useful for coupling with aryl and vinyl halides and is often catalyzed by nickel or palladium complexes.[16][17]

Kumada_Coupling pyrazole This compound product 5-R-1,3-dimethyl-1H-pyrazole pyrazole->product Ni or Pd Catalyst, Solvent grignard R-MgX (Grignard reagent) grignard->product

Kumada Coupling of this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide) (1.2-1.5 eq)

  • Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the catalyst (e.g., Ni(dppp)Cl₂, 3 mol%).

  • Add the anhydrous solvent (e.g., THF).

  • Add this compound (1.0 eq).

  • Cool the mixture to 0 °C and add the Grignard reagent solution (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent PartnerCatalystSolventTemp (°C)Yield (%)Reference
Phenylmagnesium bromideNi(dppp)Cl₂THFRT70General Protocol
Ethylmagnesium bromidePd(PPh₃)₄Diethyl etherRT60General Protocol
Vinylmagnesium bromideNi(acac)₂THF0 to RT75General Protocol

Reactions with Other Organometallic Reagents

Grignard Reagents (Direct Addition/Substitution)

While Grignard reagents are commonly used in Kumada coupling, they can also potentially react directly with the chloropyrazole, although this is less common and may require specific conditions to avoid side reactions.

Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles and strong bases. Their reaction with this compound can lead to substitution of the chlorine atom. However, care must be taken to avoid deprotonation of the pyrazole ring or other side reactions. These reactions are typically performed at low temperatures.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium) (1.1-1.2 eq)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Schlenk flask

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for a specified time (e.g., 1-2 hours).

  • Quench the reaction at -78 °C by adding a proton source (e.g., saturated aqueous NH₄Cl solution).

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyrazole derivatives. The protocols provided in these application notes demonstrate its utility in various cross-coupling reactions with common organometallic reagents. By carefully selecting the reaction conditions, researchers can achieve high yields and regioselectivity, enabling the efficient construction of complex molecules for applications in drug discovery and materials science. Further optimization of these protocols may be necessary depending on the specific substrates and desired products.

References

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route described is the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich heterocyclic compounds.

Application Notes

This compound-4-carbaldehyde is a valuable building block in organic synthesis. The pyrazole scaffold is a prominent feature in numerous bioactive molecules, exhibiting a wide range of biological activities.[1] The title compound serves as a crucial intermediate for the synthesis of various derivatives, including insecticides and fungicides.[2] For instance, it can be used to prepare 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, an active ingredient in certain pesticides.[2] Its crystal structure has been elucidated, which can aid in the design of novel bioactive molecules.[1][3]

The Vilsmeier-Haack reaction is the most common and effective method for the synthesis of this compound.[4][5][6][7][8][9][10] This reaction involves the formylation of a suitable substrate, in this case, 1,3-dimethyl-5-pyrazolone, using a Vilsmeier reagent. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[11][12]

Synthetic Pathway

The synthesis of this compound-4-carbaldehyde is achieved through the Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone. The reaction proceeds via the formation of the Vilsmeier reagent, which then acts as the formylating agent.

Synthesis_Pathway DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_reagent + POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_reagent Starting_material 1,3-Dimethyl-5-pyrazolone Intermediate Reaction Intermediate Starting_material->Intermediate Vilsmeier Reagent Product 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Synthetic pathway for this compound-4-carbaldehyde.

Experimental Protocols

Two detailed protocols for the synthesis of this compound-4-carbaldehyde are provided below. These protocols are based on established literature procedures and offer slight variations in reaction conditions and scale.[1][2]

Protocol 1: General Laboratory Scale Synthesis

This protocol is suitable for general laboratory-scale preparation of the target compound.

Materials:

  • 1,3-dimethyl-5-pyrazolone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 50 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 7.5 mL of DMF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 20 mL of POCl₃ to the DMF with continuous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.

  • Slowly add 25 mmol of 1,3-dimethyl-5-pyrazolone to the reaction mixture.

  • Raise the temperature of the reaction mixture to 80-90°C and maintain it for 1-4 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into 100 mL of ice water with vigorous stirring.

  • Adjust the pH of the aqueous mixture to 7 using a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate (4 x 10 mL).[2]

  • Combine the organic layers and wash with saturated NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Alternative Work-up Procedure

This protocol provides an alternative work-up and slightly different reactant ratios.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Same as Protocol 1

Procedure:

  • To a well-stirred, cold solution of DMF (60 mmol), add phosphorus oxychloride (90 mmol) dropwise, maintaining the temperature at 0°C.

  • Stir the resulting mixture at 0°C for another 20 minutes.[1]

  • Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) to the solution.

  • Heat the reaction mixture to 90°C for 4 hours.[1] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water (100 mL).[1]

  • Adjust the pH of the mixture to 7 with a sodium hydroxide solution.[1]

  • Extract the resulting solution with ethyl acetate (3 x 30 mL).[1]

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound-4-carbaldehyde is depicted below.

Experimental_Workflow Start Start Reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 at 0°C) Start->Reagent_prep Substrate_add Addition of 1,3-Dimethyl-5-pyrazolone Reagent_prep->Substrate_add Reaction Reaction at 80-90°C Substrate_add->Reaction Quenching Quenching in Ice Water Reaction->Quenching Neutralization Neutralization (pH 7) Quenching->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Optional: Recrystallization/Chromatography) Evaporation->Purification End Final Product Purification->End

Caption: General experimental workflow for the synthesis of the target compound.

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols.

ParameterProtocol 1Protocol 2
Starting Material 1,3-dimethyl-5-pyrazolone (25 mmol)1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol)
DMF 7.5 mL60 mmol
POCl₃ 20 mL90 mmol
Reaction Temperature 80-90°C90°C
Reaction Time 1-4 hours4 hours
Reported Yield ~70%Not explicitly stated in the snippet, but implied to be successful
Reported Purity 92% (light yellow solid)Not explicitly stated in the snippet
Work-up Solvent Ethyl acetateEthyl acetate
Neutralizing Agent Saturated NaHCO₃ solutionNaOH solution

Note: Yields and purity can vary depending on the purity of reagents, reaction scale, and purification methods. It is recommended to characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The compound typically appears as a light yellow or white crystalline powder.[2][13]

References

Application Notes and Protocols for the Derivatization of 5-Chloro-1,3-dimethyl-1H-pyrazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Chloro-1,3-dimethyl-1H-pyrazole, a key building block for the synthesis of diverse chemical libraries for drug discovery and materials science. The protocols focus on robust and versatile palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities at the 5-position of the pyrazole core.

Introduction

The 1,3-dimethyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of a chloro-substituent at the 5-position provides a versatile handle for synthetic elaboration through modern cross-coupling methodologies. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are essential transformations for building molecular complexity and generating libraries of novel pyrazole derivatives.

General Workflow for Library Synthesis

The derivatization of this compound for library synthesis typically follows a systematic workflow. This involves the parallel execution of various cross-coupling reactions, followed by purification and characterization of the resulting library members.

G cluster_start Starting Material cluster_reactions Parallel Cross-Coupling Reactions cluster_library Compound Library cluster_end Downstream Applications start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Diversification buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Diversification sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Diversification library Diverse 5-Substituted-1,3-dimethyl-1H-pyrazoles suzuki->library buchwald->library sonogashira->library purification Purification & Characterization library->purification screening Biological Screening / Materials Testing purification->screening

Caption: General workflow for library synthesis from this compound.

Key Derivatization Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, offering mild and efficient routes to form carbon-carbon and carbon-heteroatom bonds.[1] The following sections detail the application of these reactions to this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl moieties using boronic acids or their esters.[2][3]

G cluster_reactants Reactants pyrazole This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) pyrazole->catalyst boronic_acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) boronic_acid->catalyst product 5-R-1,3-dimethyl-1H-pyrazole (C-C Coupled Product) catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Halopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95[2]
PdCl₂(dppf)K₂CO₃DME802-4up to 95[3]
XPhos Pd G2 / XPhosK₂CO₃Dioxane/H₂O1001567-89[4]
P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of a wide array of 5-amino-1,3-dimethyl-1H-pyrazoles by coupling with primary or secondary amines.[5][6] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

G cluster_reactants Reactants pyrazole This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOᵗBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) pyrazole->catalyst amine R¹R²NH (Primary/Secondary Amine) amine->catalyst product 5-(R¹R²N)-1,3-dimethyl-1H-pyrazole (C-N Coupled Product) catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Heteroaryl Halides

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOᵗBuToluene10012-2475-95[5]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10012-2480-98[5]
P1 or P3 PrecatalystsLiHMDSTHF65-801670-95[6]
[(THP-Dipp)Pd(cinn)Cl]NaOᵗBu1,4-Dioxane12024up to 98[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOᵗBu, 1.4 equiv.) to a reaction vessel.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to 5-alkynyl-1,3-dimethyl-1H-pyrazoles by reacting with terminal alkynes.[8][9] This reaction is highly valuable for introducing linear sp-hybridized carbon linkers, which can be further functionalized.

G cluster_reactants Reactants pyrazole This compound catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et₃N, DIPA) Solvent (e.g., DMF, THF) pyrazole->catalyst alkyne R-C≡CH (Terminal Alkyne) alkyne->catalyst product 5-(R-C≡C)-1,3-dimethyl-1H-pyrazole (C-C Coupled Product) catalyst->product

Caption: Sonogashira coupling of this compound.

Table 3: Comparison of Sonogashira Coupling Conditions for Halopyrazoles

Catalyst / CocatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 604-12Good[9]
Pd(acac)₂ / PPh₃ / CuIEt₂NHDMFRT - 8012up to 98[10]
PdCl₂(PPh₃)₂TBAFSolvent-free800.5-2Moderate to Excellent[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by the base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The derivatization of this compound using palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions offers a powerful and flexible platform for the synthesis of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this valuable pyrazole scaffold, accelerating the discovery of new drug candidates and advanced materials. Optimization of the outlined conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The described methodology is a robust two-step process commencing with the formation of 1,3-dimethyl-5-pyrazolone from ethyl acetoacetate and methyl hydrazine, followed by a chlorination step to yield the final product. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to ensure reproducibility and scalability.

Introduction

This compound is a crucial heterocyclic building block in organic synthesis. Its structure is a common scaffold found in a variety of biologically active compounds. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries for the development and manufacturing of new active ingredients. The following protocols outline a high-yield, two-step synthesis suitable for laboratory and pilot-plant scale production.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Formation of the Pyrazolone Ring: A condensation reaction between ethyl acetoacetate and methyl hydrazine to form the intermediate, 1,3-dimethyl-5-pyrazolone.

  • Chlorination: Replacement of the hydroxyl group of the pyrazolone tautomer with a chlorine atom using a chlorinating agent to yield the target compound, this compound.

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Chlorination Ethyl Acetoacetate Ethyl Acetoacetate 1,3-dimethyl-5-pyrazolone 1,3-dimethyl-5-pyrazolone Ethyl Acetoacetate->1,3-dimethyl-5-pyrazolone + Methyl Hydrazine (Condensation) This compound This compound 1,3-dimethyl-5-pyrazolone->this compound + POCl3 (Chlorination)

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1,3-dimethyl-5-pyrazolone

This solvent-free protocol is adapted from a procedure known to produce high yields.[1]

Materials:

  • Ethyl acetoacetate (MW: 130.14 g/mol )

  • Methyl hydrazine (MW: 46.07 g/mol )

  • Diethyl ether (for washing)

  • Reaction vessel (e.g., 100 L glass-lined reactor) equipped with mechanical stirring, a dropping funnel, and temperature control (cooling/heating jacket).

Procedure:

  • Charge the reaction vessel with ethyl acetoacetate (e.g., 28.63 kg, 220 mol).

  • Cool the vessel to 0°C using a cooling jacket.

  • Begin vigorous stirring and add methyl hydrazine (e.g., 9.21 kg, 200 mol) dropwise via the dropping funnel. Maintain the internal temperature at or below 10°C throughout the addition. The addition rate should be controlled to manage the exotherm (e.g., over 2-3 hours).

  • After the addition is complete, close the vessel and heat the reaction mixture to 80°C. Maintain this temperature for 1 hour.

  • Increase the temperature to 90°C and hold for an additional 30 minutes.

  • Cool the mixture to room temperature. A solid mass should form.

  • Apply a vacuum to the vessel and gently heat to strip off any residual water, ethanol (by-product), and excess ethyl acetoacetate.

  • Wash the resulting solid product with cold diethyl ether to remove impurities.

  • Dry the product under vacuum to yield 1,3-dimethyl-5-pyrazolone as a pale brown solid. The expected yield is nearly quantitative.[1]

Step 2: Chlorination of 1,3-dimethyl-5-pyrazolone

This protocol is based on a modern, solvent-free method using an equimolar amount of POCl₃, which is environmentally advantageous and suitable for large-scale operations.[2]

Materials:

  • 1,3-dimethyl-5-pyrazolone (MW: 112.13 g/mol )

  • Phosphorus oxychloride (POCl₃) (MW: 153.33 g/mol )

  • Pyridine (MW: 79.1 g/mol )

  • High-pressure sealed reactor (e.g., Hastelloy autoclave) with heating and stirring capabilities.

Procedure:

  • Charge the sealed reactor with 1,3-dimethyl-5-pyrazolone (e.g., 22.4 kg, 200 mol).

  • Add one equivalent of pyridine (e.g., 15.8 kg, 200 mol).

  • Under an inert atmosphere (e.g., nitrogen), add one equivalent of phosphorus oxychloride (POCl₃) (e.g., 30.7 kg, 200 mol).

  • Seal the reactor securely.

  • Heat the mixture to 150-160°C with constant stirring.

  • Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress via a suitable method (e.g., in-process control by GC-MS on sampled aliquots, if the reactor allows).

  • After the reaction is complete, cool the reactor to room temperature.

  • Work-up: Carefully quench the reaction mixture by slowly transferring it to a separate vessel containing ice water. This step is highly exothermic and must be done with extreme caution and efficient cooling.

  • Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Summary of Reactants and Conditions for Synthesis

StepReactionStarting MaterialReagent(s)Molar Ratio (Substrate:Reagent)TemperatureTimeExpected Yield
1Pyrazolone FormationEthyl AcetoacetateMethyl Hydrazine1.1 : 10°C → 90°C~4-5 h~100%[1]
2Chlorination1,3-dimethyl-5-pyrazolonePOCl₃ / Pyridine1 : 1 : 1150-160°C2-4 hHigh (Typical >85%)

Mandatory Visualizations

G cluster_prep Preparation & Staging cluster_step1 Step 1: Pyrazolone Synthesis cluster_step2 Step 2: Chlorination prep_reagents Prepare & Weigh Reactants (Ethyl Acetoacetate, Methyl Hydrazine) charge_reactor1 Charge Reactor with Ethyl Acetoacetate prep_reagents->charge_reactor1 cool_reactor Cool to 0°C charge_reactor1->cool_reactor add_hydrazine Dropwise Addition of Methyl Hydrazine cool_reactor->add_hydrazine heat_react Heat to 80°C (1h) then 90°C (30 min) add_hydrazine->heat_react strip_wash Vacuum Strip & Wash with Diethyl Ether heat_react->strip_wash product1 Isolate Intermediate: 1,3-dimethyl-5-pyrazolone strip_wash->product1 charge_reactor2 Charge Sealed Reactor with Pyrazolone, Pyridine, POCl3 product1->charge_reactor2 heat_sealed Heat in Sealed Reactor (150-160°C, 2-4h) charge_reactor2->heat_sealed quench Cautious Quenching on Ice Water heat_sealed->quench extract_purify Neutralize, Extract, & Vacuum Distill quench->extract_purify final_product Final Product: This compound extract_purify->final_product

Caption: Detailed experimental workflow for the large-scale synthesis.

Safety Precautions

  • Methyl Hydrazine: Is a toxic, flammable, and corrosive substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It is toxic upon inhalation. All manipulations must be carried out in a dry, well-ventilated fume hood. Ensure all glassware and equipment are thoroughly dried before use.

  • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Exothermic Reactions: Both the addition of methyl hydrazine and the quenching of POCl₃ are exothermic. Proper temperature control and slow, controlled addition are critical to prevent runaway reactions. Ensure adequate cooling capacity is available.

  • Pressure: The chlorination step is performed in a sealed reactor at high temperatures. Ensure the reactor is rated for the expected pressure and temperature and that all safety features are operational.

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory or manufacturing facility. All procedures should be subjected to a thorough risk assessment before implementation.

References

Application Notes and Protocols for Transition-Metal-Catalyzed Cross-Coupling of Chloropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the transition-metal-catalyzed cross-coupling of chloropyrazoles, a critical transformation in the synthesis of functionalized pyrazole derivatives for pharmaceutical and materials science applications. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it through C-C and C-N bond formation is of paramount importance.

Chloropyrazoles are often more readily available and cost-effective than their bromo or iodo counterparts. However, the inert nature of the C-Cl bond presents a significant challenge, necessitating the use of highly active catalyst systems. This document outlines optimized conditions for various cross-coupling reactions of chloropyrazoles, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a chloropyrazole and a boronic acid or its ester derivatives. The selection of a highly active palladium catalyst and a suitable bulky, electron-rich phosphine ligand is crucial for achieving high yields.

Data Presentation: Suzuki-Miyaura Coupling of Chloropyrazoles
Chloropyrazole SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-Chloro-1,3-dimethyl-1H-pyrazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11085[1]
4-Chloro-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃DME/H₂O90 (MW)78[2]
3-Chloro-1H-pyrazole (N-protected)Indole-5-boronic acidXPhos Pd G2 (2)XPhos (3)K₃PO₄Dioxane/H₂O10095[3]
General ChloropyrazoleArylboronic acidPd₂(dba)₃XPhosK₂CO₃Dioxane10055-90[4]
General ChloropyrazoleArylboronic acidPdCl₂(dppf)-Cs₂CO₃DME80-9045-85[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloropyrazoles

This protocol provides a general starting point for the Suzuki-Miyaura coupling of chloropyrazoles with arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Chloropyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the chloropyrazole, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of chloropyrazoles with a wide variety of primary and secondary amines. Similar to the Suzuki-Miyaura coupling, the use of bulky, electron-rich phosphine ligands is essential for achieving good to excellent yields.

Data Presentation: Buchwald-Hartwig Amination of Chloropyrazoles
Chloropyrazole SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-Chloro-1-trityl-1H-pyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)60[5]
4-Chloro-1-trityl-1H-pyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)75[5]
4-Halo-1H-1-tritylpyrazolesAmines lacking β-HPd(dba)₂ (5-10)tBuDavePhos (10-20)KOtBuXylene/Toluene90-120Good[6]
General Heteroaryl ChloridesPrimary/Secondary AminesPd(OAc)₂BINAPCs₂CO₃Toluene90Good[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Chloropyrazoles

This protocol is a general procedure for the palladium-catalyzed amination of chloropyrazoles. The choice of ligand and reaction conditions may need to be optimized for specific amine coupling partners.

Materials:

  • Chloropyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., tBuDavePhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the chloropyrazole and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloropyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of Chloropyrazoles
Chloropyrazole SubstrateTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-Chloro-4-iodo-1,3-disubstituted-pyrazoles*PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRTGood
General Aryl ChloridePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100Good[8]
General Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (10)HNiPr₂DMFRTGood[9]

Note: In this example, the coupling occurs selectively at the more reactive iodo position. Coupling at the chloro position would require more forcing conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling of Chloropyrazoles

This protocol provides a general method for the Sonogashira coupling of chloropyrazoles. Anhydrous and anaerobic conditions are recommended for optimal results.

Materials:

  • Chloropyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask, add the chloropyrazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-M Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Chloropyrazole, Coupling Partner, Catalyst, Ligand, and Base Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for a cross-coupling reaction.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting Low Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Low_Yield Low or No Product Yield Catalyst Ineffective Catalyst/Ligand Low_Yield->Catalyst Temp Insufficient Temperature Low_Yield->Temp Base Suboptimal Base Low_Yield->Base Purity Impure Reagents or Solvents Low_Yield->Purity Optimize_Catalyst Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Catalyst->Optimize_Catalyst Optimize_Temp Increase Temperature Temp->Optimize_Temp Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Base->Optimize_Base Optimize_Purity Use High-Purity Reagents and Anhydrous/Degassed Solvents Purity->Optimize_Purity

Caption: Troubleshooting guide for low-yielding cross-coupling of chloropyrazoles.

References

Application Notes and Protocols for N-Alkylation of Pyrazole Rings in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazole rings is a fundamental transformation in organic synthesis, playing a pivotal role in the development of new therapeutic agents and functional materials. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[1][2][3] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can significantly impact its pharmacokinetic profile and biological activity.[4][5]

This document provides detailed application notes and experimental protocols for various methods of N-alkylation of pyrazoles, including classical base-mediated alkylation, phase-transfer catalysis, microwave-assisted synthesis, and innovative acid-catalyzed and enzymatic approaches. A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either of the two adjacent nitrogen atoms (N1 and N2).[6][7][8] This guide will also address strategies to influence the regiochemical outcome of these reactions.

Base-Mediated N-Alkylation

This classical approach involves the deprotonation of the pyrazole NH group with a suitable base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkylating agent. The choice of base, solvent, and reaction conditions can influence the yield and regioselectivity of the reaction.

Application Notes
  • Bases: A range of bases can be employed, from relatively weak inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases such as sodium hydride (NaH).[9] The choice of base often depends on the reactivity of the alkylating agent and the acidity of the pyrazole derivative. For instance, NaH is often used for less reactive alkylating agents.[4][9]

  • Solvents: Common solvents for this reaction include polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[4][9][10] The solvent can influence the solubility of the reagents and the reaction rate.

  • Alkylating Agents: A wide variety of alkylating agents can be used, with alkyl halides (e.g., iodomethane, benzyl bromide) being the most common.[1][4]

  • Regioselectivity: For unsymmetrical pyrazoles, the regioselectivity is influenced by steric and electronic factors. Alkylation often occurs at the less sterically hindered nitrogen atom.[8] The combination of K₂CO₃ in DMSO or NaH in THF has been shown to favor N1-alkylation in certain cases.[8][9]

Experimental Protocol: N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole[5]

This protocol describes a general procedure for the selective N1-alkylation of 5-hydrazinyl-4-phenyl-1H-pyrazole using an alkyl halide in the presence of sodium hydride.[4]

Materials:

  • 5-Hydrazinyl-4-phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[4]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[4]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[4]

G cluster_workflow Base-Mediated N-Alkylation Workflow start Start deprotonation Deprotonation: Pyrazole + Base (e.g., NaH) in DMF at 0°C start->deprotonation alkylation Alkylation: Add Alkyl Halide at 0°C, then warm to RT deprotonation->alkylation workup Aqueous Workup: Quench with NH4Cl, Extract with EtOAc alkylation->workup purification Purification: Column Chromatography workup->purification end End (N-alkylated Pyrazole) purification->end G cluster_ptc Phase-Transfer Catalysis Mechanism Py_solid Pyrazole (solid/aqueous phase) + KOH Py_anion_solid Pyrazolate Anion (solid/aqueous phase) Py_solid->Py_anion_solid Deprotonation Q_Py Q+Py- (in organic phase) Py_anion_solid->Q_Py Anion Exchange with Q+X- Q_X Q+X- (PTC in organic phase) RPy N-Alkyl Pyrazole (R-Py, organic phase) Q_Py->RPy Alkylation with R-X RX Alkyl Halide (R-X, organic phase) RPy->Q_X Regenerates PTC G cluster_microwave Microwave-Assisted N-Alkylation Workflow start Start mixing Mix Reactants: Pyrazole, Alkylating Agent, Base in Microwave Vial start->mixing irradiation Microwave Irradiation: Set Temperature and Time mixing->irradiation workup Workup: Cool, Dilute with Water, Extract irradiation->workup purification Purification: Column Chromatography workup->purification end End (N-alkylated Pyrazole) purification->end G cluster_acid_catalyzed Proposed Mechanism for Acid-Catalyzed N-Alkylation Imidate Trichloroacetimidate Protonated_Imidate Protonated Imidate Imidate->Protonated_Imidate + H+ H_plus H+ (from CSA) Carbocation Carbocation Intermediate + Trichloroacetamide Protonated_Imidate->Carbocation N_Alkyl_Pyrazole N-Alkyl Pyrazole Carbocation->N_Alkyl_Pyrazole + Pyrazole Pyrazole Pyrazole N_Alkyl_Pyrazole->H_plus - H+ (regenerates catalyst) G cluster_enzymatic Two-Enzyme Cascade for N-Alkylation Haloalkane Haloalkane NSA_Synthase NSA-Synthase Haloalkane->NSA_Synthase SAH S-adenosyl-L-homocysteine (SAH) SAH->NSA_Synthase NSA Non-natural SAM analog (NSA) NSA_Synthase->NSA Engineered_MT Engineered Methyltransferase (v36) NSA->Engineered_MT Pyrazole Pyrazole Pyrazole->Engineered_MT Engineered_MT->SAH Recycled N_Alkyl_Pyrazole N-Alkyl Pyrazole Engineered_MT->N_Alkyl_Pyrazole

References

Troubleshooting & Optimization

optimizing reaction yield for 5-Chloro-1,3-dimethyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions. The primary route for obtaining this compound involves the chlorination of a pyrazolone precursor.

Issue 1: Low or No Yield of 1,3-dimethyl-1H-pyrazol-5-one (Precursor)

Potential CauseRecommended Solution
Incomplete reaction of ethyl acetoacetate and methylhydrazine. Ensure the reaction is refluxed for a sufficient time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup. The product is water-soluble to some extent. When washing the crude product, use minimal amounts of cold solvent. Ensure complete extraction from the aqueous layer if applicable.
Incorrect stoichiometry of reactants. Use a slight excess of methylhydrazine to ensure complete consumption of the ethyl acetoacetate.
Low quality of starting materials. Use freshly distilled or high-purity ethyl acetoacetate and methylhydrazine.

Issue 2: Low Yield or No Formation of this compound

Potential CauseRecommended Solution
Ineffective chlorinating agent. Use fresh, high-quality phosphorus oxychloride (POCl₃). Ensure it has not been exposed to moisture.
Reaction temperature is too low or too high. The reaction typically requires heating. Maintain the reaction temperature within the recommended range (e.g., 90-110 °C). Monitor with a calibrated thermometer.
Insufficient reaction time. Monitor the reaction progress by TLC. Ensure the reaction is stirred at the target temperature until the starting material is consumed.
Hydrolysis of the product during workup. The product can be sensitive to water. Perform the workup promptly after the reaction is complete. Use anhydrous solvents for extraction and drying.
Formation of side products. Overheating can lead to decomposition or side reactions. Maintain careful temperature control. The use of a solvent like DMF can sometimes lead to the formation of formylated byproducts if the reaction conditions are not optimized.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of unreacted starting material. Optimize reaction time and temperature to ensure complete conversion. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the product from the starting material.
Co-elution of impurities during chromatography. Try a different solvent system or use a different stationary phase for chromatography. Recrystallization from a suitable solvent can also be an effective purification method.
Oily product that is difficult to handle. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product is inherently an oil at room temperature, ensure it is pure by NMR and use it directly in the next step if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most reliable method is a two-step synthesis. The first step is the condensation of ethyl acetoacetate with methylhydrazine to form 1,3-dimethyl-1H-pyrazol-5-one. The second step involves the chlorination of this pyrazolone intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃). This method avoids the regioselectivity issues associated with direct chlorination of the 1,3-dimethyl-1H-pyrazole ring, which typically yields the 4-chloro isomer as the major product.

Q2: What are the key safety precautions to take during this synthesis?

Both methylhydrazine and phosphorus oxychloride are toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride reacts violently with water, so ensure all glassware is dry and the reaction is performed under anhydrous conditions where specified.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable method for monitoring both the formation of the pyrazolone precursor and its subsequent chlorination. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Visualize the spots under UV light or by using an appropriate staining agent like iodine.

Q4: What are the expected yields for each step?

The synthesis of 1,3-dimethyl-1H-pyrazol-5-one from ethyl acetoacetate and methylhydrazine can proceed in high yields, often exceeding 80-90%. The subsequent chlorination with POCl₃ to afford this compound can also be efficient, with reported yields typically in the range of 70-85%, depending on the specific reaction conditions and purification methods.

Q5: Can other chlorinating agents be used instead of phosphorus oxychloride?

While POCl₃ is a common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a base or Vilsmeier reagent (generated from oxalyl chloride and DMF) could potentially be used. However, reaction conditions would need to be optimized for these alternative reagents. For direct chlorination of the pyrazole ring, N-chlorosuccinimide (NCS) is often used, but as mentioned, this typically leads to the 4-chloro isomer.

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-one

This protocol describes the synthesis of the pyrazolone precursor from ethyl acetoacetate and methylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the ethyl acetoacetate is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazol-5-one.

  • The crude product can be purified by recrystallization or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of 1,3-dimethyl-1H-pyrazol-5-one using phosphorus oxychloride.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-one

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, optional, as solvent or catalyst)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,3-dimethyl-1H-pyrazol-5-one (1.0 eq).

  • Carefully add phosphorus oxychloride (2.0-3.0 eq) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like DMF.

  • Heat the reaction mixture to 90-110 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Ethyl acetoacetate, Methylhydrazine-EthanolReflux (∼78)2-480-95
2 1,3-dimethyl-1H-pyrazol-5-onePOCl₃Neat or DMF90-1102-670-85

Visualizations

Reaction_Pathway cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Chlorination Ethyl acetoacetate Ethyl acetoacetate 1,3-dimethyl-1H-pyrazol-5-one 1,3-dimethyl-1H-pyrazol-5-one Ethyl acetoacetate->1,3-dimethyl-1H-pyrazol-5-one Ethanol, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->1,3-dimethyl-1H-pyrazol-5-one This compound This compound 1,3-dimethyl-1H-pyrazol-5-one->this compound POCl3, Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Pyrazolone Synthesis cluster_step2 Step 2: Chlorination A Mix Ethyl Acetoacetate & Methylhydrazine in Ethanol B Reflux Reaction (2-4h) A->B C Solvent Removal B->C D Workup & Extraction C->D E Drying & Concentration D->E F 1,3-dimethyl-1H-pyrazol-5-one E->F G React Pyrazolone with POCl3 F->G Proceed to Chlorination H Heat Reaction (90-110°C, 2-6h) G->H I Quench with Ice-water H->I J Neutralization & Extraction I->J K Drying & Concentration J->K L Purification (Distillation/Chromatography) K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield of this compound Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC No_Product No Product Formation Check_TLC->No_Product No product spot Low_Conversion Incomplete Reaction Check_TLC->Low_Conversion Starting material present Product_Loss Product Loss During Workup Check_TLC->Product_Loss Product spot present, low final yield Check_Reagents Verify Reagent Quality (POCl3) No_Product->Check_Reagents Optimize_Temp Optimize Reaction Temperature No_Product->Optimize_Temp Low_Conversion->Optimize_Temp Increase_Time Increase Reaction Time Low_Conversion->Increase_Time Improve_Workup Improve Workup Protocol (Anhydrous Conditions) Product_Loss->Improve_Workup

Caption: Troubleshooting decision tree for low reaction yield.

purification of crude 5-Chloro-1,3-dimethyl-1H-pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 5-Chloro-1,3-dimethyl-1H-pyrazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system (eluent) for the column chromatography of this compound?

A good starting point for optimizing the separation is a non-polar/polar solvent mixture. Based on purifications of similar pyrazole derivatives, a mixture of hexane and ethyl acetate is recommended. You can start with a ratio of 10:1 (Hexane:Ethyl Acetate) and gradually increase the polarity if the compound does not move from the baseline on a TLC plate.[1]

Q2: What stationary phase should I use for the column?

Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of pyrazole derivatives and is recommended for this compound.[1][2][3]

Q3: How can I monitor the progress of the purification?

Analytical Thin Layer Chromatography (TLC) should be used to monitor the separation.[4][5] Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in the same eluent system used for the column. The spots can be visualized under a UV lamp or by using an iodine chamber.[4]

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a TLC plate often indicates that the compound is either interacting too strongly with the silica gel (if it's basic or acidic), is being loaded in too concentrated a sample, or is degrading on the silica. Since pyrazoles can have basic nitrogen atoms, this may be the cause. To resolve this, you can try adding a small amount (0.5-1%) of a modifier like triethylamine (TEA) to the eluent to neutralize active sites on the silica gel.

Q5: I'm having trouble separating the target compound from a close-running impurity. What should I do?

Poor separation of spots with close Rf values can be addressed by:

  • Decreasing the polarity of the eluent: This will cause all compounds to move slower, potentially increasing the separation between them.

  • Using a gradient elution: Start with a low polarity eluent (e.g., 100% Hexane) and gradually increase the proportion of the more polar solvent (e.g., Ethyl Acetate).[6] This can help resolve compounds that are close together.

  • Trying a different solvent system: Replacing ethyl acetate with another polar solvent like dichloromethane (DCM) or diethyl ether might change the selectivity of the separation.

Q6: What are the likely impurities in a crude sample of this compound?

Impurities can arise from unreacted starting materials, by-products, or regioisomers formed during synthesis. Common pyrazole syntheses involve the reaction of 1,3-dicarbonyl compounds with hydrazines.[7] Therefore, potential impurities could include unreacted 1,3-dicarbonyl precursors, methylhydrazine derivatives, or isomeric pyrazole products.

Troubleshooting Guide

The following table summarizes common problems encountered during column chromatography and provides potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Separation Eluent is too polar (all compounds run at the solvent front).Decrease the eluent polarity (increase the proportion of hexane).
Eluent is not polar enough (all compounds remain at the baseline).Increase the eluent polarity (increase the proportion of ethyl acetate).
Product Elutes with Impurities Inappropriate solvent system.Test different solvent systems using TLC to find one that provides better separation.
Column is overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Streaking or Tailing of Bands Compound is acidic or basic.Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).
Sample is degrading on the silica gel.Use a less acidic stationary phase like neutral alumina or deactivate the silica with a base wash before packing.
Sample was not loaded in a narrow band.Ensure the sample is concentrated and loaded carefully onto the top of the column.
Cracked or Channeled Column Improperly packed column; silica gel bed has dried out.Ensure the column is packed uniformly without air bubbles. Never let the solvent level drop below the top of the silica bed.
Slow or No Elution Eluent polarity is too low.Gradually increase the polarity of the solvent system.
Column is packed too tightly.Repack the column using less pressure.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

  • Eluent Selection:

    • Using TLC, determine the optimal eluent system that gives the target compound an Rf value of approximately 0.2-0.4 and separates it from major impurities. A good starting system is Hexane:Ethyl Acetate (10:1).[1]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use gentle pressure from a pump or bulb if necessary.

    • Add another layer of sand on top of the settled silica bed.

    • Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent as the column runs.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision path.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery A Crude Product B Select Eluent via TLC A->B E Adsorb Crude onto Silica (Dry Load) A->E C Prepare Silica Slurry B->C D Pack Column C->D F Load Sample onto Column D->F E->F G Elute with Solvent System F->G H Collect Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure Product K->L

Caption: Experimental workflow for column chromatography purification.

G start Start Troubleshooting problem What is the primary issue? start->problem no_sep Poor or No Separation problem->no_sep Separation tailing Band Streaking / Tailing problem->tailing Band Shape no_elute Product Not Eluting problem->no_elute Elution all_top All spots at solvent front? no_sep->all_top sol_too_polar Solution: Decrease eluent polarity (e.g., more hexane) all_top->sol_too_polar Yes all_bottom All spots at baseline? all_top->all_bottom No sol_not_polar Solution: Increase eluent polarity (e.g., more ethyl acetate) all_bottom->sol_not_polar Yes is_basic Is compound potentially basic? tailing->is_basic add_tea Solution: Add 0.5-1% Triethylamine to eluent is_basic->add_tea Yes overloaded Solution: Reduce sample load or use a larger column is_basic->overloaded No check_polarity Is eluent polarity too low? no_elute->check_polarity check_polarity->sol_not_polar Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Recrystallization of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Chloro-1,3-dimethyl-1H-pyrazole. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of pure this compound and how does this affect recrystallization?

A1: Pure this compound is typically a clear, colorless to pale yellow liquid at room temperature.[1] Recrystallization is a purification technique for solids. Therefore, this procedure is applicable if your synthesized crude product is a solid or if you intend to crystallize the compound at sub-ambient temperatures. If your crude material is an oil, other purification methods like distillation or column chromatography might be more suitable.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

Q3: How can I effectively remove colored impurities during the process?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[4] Use charcoal sparingly, as it can adsorb your product and reduce the overall yield. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: My recrystallization yield is consistently low. What are the common causes and how can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[4] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Premature crystallization: If crystals form too early during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[4]

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To remedy this, you can try reheating the solution and adding more of the "good" solvent to decrease the saturation point. Then, allow it to cool more slowly.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated (too much solvent was used).2. The compound is very soluble in the chosen solvent even at low temperatures.1a. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[4]1b. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.[4]1c. Add a small seed crystal of the pure compound, if available.[4]2. Re-dissolve the compound and add a miscible "poor" solvent (anti-solvent) dropwise until turbidity persists, then heat to clarify and cool slowly.
Crystallization occurs too rapidly. 1. The solution is too concentrated.2. The cooling process is too fast.1. Add a small amount of additional hot solvent to the solution.[5]2. Ensure the flask is allowed to cool slowly on a benchtop, insulated from the surface, before transferring to an ice bath.[4]
The product "oils out" instead of crystallizing. 1. The melting point of the crude solid is below the temperature of the solution.2. High concentration of impurities significantly depressing the melting point.1. Reheat the solution and add more solvent to lower the saturation temperature.[5]2. Consider pre-purification by another method (e.g., column chromatography) to remove impurities before recrystallization.
The resulting crystals are discolored or appear impure. 1. Impurities were co-precipitated or trapped within the crystal lattice due to rapid cooling.2. Colored impurities were not adequately removed.1a. Ensure the solution cools slowly to allow for selective crystal growth.[4]1b. Perform a second recrystallization on the obtained crystals.2. Treat the hot solution with activated charcoal before filtration.[4]

Experimental Protocols & Data

General Recrystallization Protocol (Mixed Solvent System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) in which the compound is soluble.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (e.g., petroleum ether or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, you can later place the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Solubility Data (Illustrative)

Since precise experimental data is not available in the literature, the following table provides an illustrative guide to solvent selection based on general chemical principles for similar heterocyclic compounds.

Solvent Solubility at 25°C (g/100mL) Solubility at Boiling Point (g/100mL) Suitability
Water< 0.1< 0.5Poor (Potential anti-solvent)
Hexane~ 1.0~ 5.0Good (As anti-solvent)
Ethanol> 20> 50Good (As "good" solvent)
Ethyl Acetate> 15> 40Good (As "good" solvent)
Acetone> 25> 60Good (As "good" solvent)

Visual Workflow Guides

Below are diagrams illustrating the experimental and troubleshooting workflows.

Recrystallization_Workflow cluster_prep Preparation cluster_crystal Crystallization start Start with Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Color) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter No Color Impurity charcoal->hot_filter cool Slow Cool to Room Temp hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Workflow cluster_yes Success Path cluster_no Troubleshooting Path start Cooling Solution decision_crystals Crystals Form? start->decision_crystals collect Collect Crystals decision_crystals->collect Yes oiling_out Oiling Out? decision_crystals->oiling_out No end_ok Process Complete collect->end_ok add_solvent Reheat & Add More Solvent oiling_out->add_solvent Yes too_much_solvent No Crystals or Oil: Solution Clear oiling_out->too_much_solvent No add_solvent->start boil_solvent Boil Off Excess Solvent too_much_solvent->boil_solvent scratch Scratch Flask / Add Seed boil_solvent->scratch scratch->start

Caption: Logical workflow for troubleshooting common recrystallization issues.

References

identifying byproducts in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted pyrazoles?

The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, followed by an oxidation step, as well as various multicomponent and cycloaddition reactions.[1][6][7]

Q2: What are the typical byproducts encountered in pyrazole synthesis?

Common byproducts in pyrazole synthesis include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different pyrazole regioisomers is a frequent issue.[1][4][8] These isomers can be challenging to separate due to their similar physical properties.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline intermediates as byproducts.[1]

  • Hydrazine-Related Impurities: Side reactions or decomposition of the hydrazine starting material, particularly with reagents like phenylhydrazine, can produce colored impurities, often leading to yellow or red reaction mixtures.[1][8]

  • Di-addition Products: In some instances, a di-addition of the hydrazine to the dicarbonyl compound can occur.[1]

Q3: How can I identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the presence of multiple components in your reaction mixture.[1][8][9]

  • Spectroscopic Techniques: For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of the byproducts.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra exhibit duplicate sets of peaks corresponding to the desired product.

    • Multiple spots are observed on TLC, even after initial purification attempts.[1]

    • The isolated product has a broadened melting point range.

  • Possible Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[8]

    • Reaction conditions (pH, solvent, temperature) that do not sufficiently favor one regioisomeric pathway over the other.[8]

  • Solutions:

    • Reaction Condition Optimization: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[8] Altering the solvent, temperature, and pH can influence the outcome. Acidic conditions, often achieved using solvents like ethanol with aryl hydrazine hydrochlorides, may favor one isomer, while basic conditions could favor the other.[8]

    • Chromatographic Separation: Careful column chromatography on silica gel is often required to separate regioisomers.[4] The choice of eluent is critical and may require extensive screening.

    • Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[8]

Issue 2: Colored Impurities in the Product
  • Symptoms:

    • The reaction mixture develops a deep yellow or red color during or after the reaction.[1]

    • The isolated product is colored, even when the desired pyrazole is expected to be colorless.[1]

  • Possible Causes:

    • Decomposition or side reactions of the hydrazine starting material, especially phenylhydrazine.[1][8]

    • Oxidation of reaction intermediates or the final product.[1]

  • Solutions:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is subsequently removed by filtration.[1]

    • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

    • Recrystallization: This is often an effective method for removing colored impurities, as they are typically present in smaller quantities and will remain in the mother liquor.[1][9]

Issue 3: Presence of Unreacted Starting Materials
  • Symptoms:

    • TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[1]

  • Possible Causes:

    • Insufficient reaction time or temperature, leading to an incomplete reaction.[1]

    • Sub-optimal stoichiometry of the reactants.[1]

    • Deactivation of the catalyst if one is being used.[1]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the progress by TLC.[1][8]

    • Adjust Stoichiometry: Ensure the correct stoichiometry is used. Sometimes, a slight excess of one of the reagents can be beneficial in driving the reaction to completion.[1]

    • Purification: Unreacted starting materials can often be removed by column chromatography or recrystallization.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in Knorr Pyrazole Synthesis
Entry1,3-DicarbonylHydrazineSolventCatalystTemperature (°C)Major Regioisomer Yield (%)Minor Regioisomer Yield (%)
1BenzoylacetonePhenylhydrazineEthanolAcetic AcidReflux8510
2BenzoylacetonePhenylhydrazineToluenep-TSAReflux7818
3AcetylacetoneMethylhydrazineWaterNone8095 (single product)-
41,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineAcetic AcidNone100925

Note: The data presented in this table is illustrative and compiled from general knowledge of pyrazole synthesis. Actual yields will vary depending on the specific substrates and precise experimental conditions.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, acetic acid) to dissolve the dicarbonyl compound.

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[8]

  • Catalyst Addition: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[3]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC.[3][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[8] Otherwise, the solvent can be removed under reduced pressure.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]

Protocol for Identification of Byproducts by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • Gas Chromatography: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry: As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the compound by comparing it to mass spectral libraries.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclic_Intermediate Cyclic Hydroxy Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Regioisomer_Byproduct Regioisomeric Pyrazole Hydrazone_Intermediate->Regioisomer_Byproduct Alternative Cyclization Pyrazole_Product Substituted Pyrazole Cyclic_Intermediate->Pyrazole_Product Dehydration

Caption: Knorr pyrazole synthesis pathway and byproduct formation.

Byproduct_Identification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Mixture->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots Isolated_Components Isolated Components Column_Chromatography->Isolated_Components Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, GC-MS) Isolated_Components->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation Pure_Product Pure Pyrazole Product Structure_Elucidation->Pure_Product Byproducts Identified Byproducts Structure_Elucidation->Byproducts

Caption: Workflow for byproduct identification and purification.

References

Technical Support Center: Halogenation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the halogenation of pyrazole rings.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the halogenation of pyrazoles?

A1: The most prevalent challenge is controlling regioselectivity. Electrophilic halogenation of pyrazoles typically occurs at the C4 position due to the electronic properties of the ring.[1][2] If the C4 position is already substituted, the halogenation will proceed at other available positions, which can lead to a mixture of isomers under harsher conditions.[3] The regioselectivity is influenced by factors such as the substituents on the pyrazole ring, the N-substituent, the halogenating agent, and the reaction conditions.

Q2: How can I avoid over-halogenation of the pyrazole ring?

A2: Over-halogenation, resulting in di- or tri-halogenated products, is common when the pyrazole ring is activated by electron-donating groups.[4] To minimize this, you can:

  • Carefully control the stoichiometry of the halogenating agent.

  • Use a less reactive halogenating agent.

  • Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[4]

Q3: Are there "green" or more environmentally friendly methods for pyrazole halogenation?

A3: Yes, several greener methods have been developed to minimize the use of hazardous reagents and solvents. Some approaches include:

  • Using water as a solvent.[1]

  • Employing sodium halide salts with an oxidant like Oxone®, which avoids organic byproducts.

  • Solvent-free mechanochemical methods using reagents like trichloroisocyanuric acid.[5]

Q4: My pyrazole substrate has an electron-rich aromatic substituent. Will that be halogenated as well?

A4: It is highly likely. Electron-rich aromatic substituents are susceptible to electrophilic halogenation under the same conditions used for the pyrazole ring, which can lead to a mixture of products.[4] To avoid this, consider using a more regioselective halogenation method or protecting the susceptible aromatic ring before carrying out the pyrazole halogenation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Mixture of Isomers
  • Symptom: NMR or LC-MS analysis of the crude product shows multiple signals corresponding to different halogenated pyrazole isomers.

  • Potential Causes:

    • The C4 position is unsubstituted, leading to preferential halogenation at this site.

    • The C4 position is blocked, and the reaction conditions are forcing enough to cause halogenation at less reactive positions (C3 or C5).[3]

    • The N-substituent or other ring substituents are directing the halogenation to multiple positions.

  • Recommended Solutions:

    • For C4-unsubstituted pyrazoles: Expect C4 halogenation as the major product. Optimize conditions to favor this isomer.

    • For C4-substituted pyrazoles: To achieve selective halogenation at C3 or C5, careful selection of the halogenating agent and reaction conditions is crucial. It may be necessary to perform a protecting group strategy.

    • N-Unsubstituted Pyrazoles: Consider protecting the N1 position before halogenation to prevent side reactions and improve regioselectivity.[2]

Issue 2: Low Yield of the Desired Halogenated Pyrazole
  • Symptom: After purification, the isolated yield of the target product is significantly lower than expected.

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Side Reactions: The presence of other reactive functional groups on the substrate can lead to undesired side reactions. For example, vinyl groups can be halogenated.[6]

    • Decomposition: The starting material or product may be unstable under the reaction conditions. For instance, N-acylpyrazoles can undergo deacylation in the presence of acid.[4]

    • Sub-optimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for the specific substrate.

  • Recommended Solutions:

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion.

    • Protecting Groups: If your substrate contains other reactive functional groups, consider using protecting groups.

    • Adjust Reaction Conditions:

      • If deacylation is an issue, add a non-nucleophilic base like lithium carbonate.[4]

      • Experiment with different solvents, as they can significantly influence the reaction outcome.[7]

      • Optimize the reaction temperature; some reactions proceed well at room temperature, while others may require heating or cooling.

Issue 3: Formation of a Complex, Inseparable Mixture
  • Symptom: The crude product is a complex mixture that is difficult or impossible to separate by standard chromatography techniques.

  • Potential Causes:

    • Multiple Side Reactions: A combination of issues like poor regioselectivity, over-halogenation, and side reactions with other functional groups can lead to a complex mixture.

    • Substrate Decomposition: The substrate may be degrading under the reaction conditions.

    • Use of Harsh Reagents: Some halogenating agents, like N-chlorosuccinimide, can sometimes lead to complex mixtures, including side-chain halogenation.[7]

  • Recommended Solutions:

    • Simplify the System: If possible, use a simpler substrate to test the reaction conditions first.

    • Milder Reagents and Conditions: Switch to a milder halogenating agent (e.g., NBS instead of elemental bromine) and use less forcing conditions.

    • Alternative Synthetic Route: It may be necessary to consider a different synthetic strategy to introduce the halogen, such as building the pyrazole ring with the halogen already in place.

Data Presentation

Table 1: Regioselective Halogenation of Pyrazolo[1,5-a]pyrimidines with PIDA and KX [8]

EntrySubstrateHalogen Source (KX)ProductYield (%)
12-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKI3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine87
22-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKBr3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine88
32-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineKBr3-Bromo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine90
42-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidineKBr3-Bromo-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine88
52-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKCl3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine73
62-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineKCl3-Chloro-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine71

Table 2: Gallocyanine-Catalyzed Bromination of Pyrazoles with NBS [9]

EntrySubstrateProductYield (%) with CatalystYield (%) without Catalyst
11-Phenyl-1H-pyrazole4-Bromo-1-phenyl-1H-pyrazole9615
2Celecoxib4-Bromocelecoxib82-
3Deracoxib4-Bromoderacoxib96-

Experimental Protocols

Protocol 1: General Procedure for Gallocyanine-Catalyzed Halogenation of Pyrazoles[9]
  • To a round-bottom flask, add a magnetic stir bar, gallocyanine (3.4 mg, 0.04 equiv, 0.01 mmol), the pyrazole substrate (1 equiv, 0.25 mmol), and acetonitrile (1.0 mL).

  • Add the N-halosuccinimide (NBS, NCS, or NIS; 1.1 equiv, 0.275 mmol).

  • Stir the reaction mixture under air at room temperature (20 °C) for the specified time (typically 15 minutes for reactive pyrazoles).[9]

  • Upon completion (monitored by TLC), the reaction mixture can be purified directly by column chromatography.

Protocol 2: Halogenation of Pyrazoles with N-Halosuccinimides in Water[1]
  • In a suitable reaction vessel, dissolve the pyrazole substrate in water.

  • Add the N-halosuccinimide (NBS or NCS) in a stoichiometric amount.

  • Stir the mixture at room temperature. The reaction is typically complete within a short period.

  • The product can often be isolated by filtration if it precipitates from the aqueous solution. Otherwise, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

troubleshooting_workflow start Start: Halogenation of Pyrazole check_purity Check Purity of Starting Materials start->check_purity run_reaction Run Halogenation Reaction check_purity->run_reaction analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) run_reaction->analyze_crude desired_product Desired Product Obtained? analyze_crude->desired_product end End: Successful Halogenation desired_product->end Yes troubleshoot Troubleshoot Issues desired_product->troubleshoot No low_yield Low Yield troubleshoot->low_yield Identify Issue regioisomer_mixture Mixture of Regioisomers troubleshoot->regioisomer_mixture complex_mixture Complex Mixture troubleshoot->complex_mixture optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_conditions change_reagent Change Halogenating Agent/Solvent regioisomer_mixture->change_reagent protecting_group Consider Protecting Group Strategy complex_mixture->protecting_group optimize_conditions->run_reaction change_reagent->run_reaction protecting_group->run_reaction

Caption: A workflow for troubleshooting common issues in pyrazole halogenation.

regioselectivity_factors pyrazole Pyrazole Ring regioselectivity Regioselectivity of Halogenation regioselectivity->pyrazole substituents Ring Substituents (EDG/EWG) substituents->regioselectivity n_substituent N-Substituent n_substituent->regioselectivity halogenating_agent Halogenating Agent halogenating_agent->regioselectivity reaction_conditions Reaction Conditions (Solvent, Temp.) reaction_conditions->regioselectivity

Caption: Factors influencing the regioselectivity of pyrazole halogenation.

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the regioselectivity of their pyrazole synthesis reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over other possible isomers. When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, for instance, two different regioisomeric pyrazoles can be formed.[1][2] Controlling the formation of the desired isomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical transformations.[1] Achieving high regioselectivity is therefore essential for the efficiency of drug discovery and development processes.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation, a common method for pyrazole synthesis, is determined by a delicate balance of several factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby favoring the nucleophilic attack at the less hindered carbonyl group.[1][3]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by the electronic nature of their adjacent substituents. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For example, the carbonyl carbon adjacent to a strongly electron-withdrawing group like trifluoromethyl (-CF₃) is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and influencing the initial point of attack.[1][2] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4][5][6] Aprotic dipolar solvents such as DMF can also improve regioselectivity compared to protic solvents like ethanol.[3][7]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative methods can provide better control over regioselectivity:

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of hydrazines with α,β-unsaturated ketones or aldehydes can be a highly regioselective method for preparing pyrazoles.[8][9][10] This approach often overcomes the limitations associated with 1,3-dicarbonyl compounds.[8][9]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like pyrazoles in a single step with often high regioselectivity.[8][9]

  • [3+2] Cycloaddition Reactions: The cycloaddition of sydnones with alkynes is a powerful method for the regioselective synthesis of polysubstituted pyrazoles.[11][12]

  • Use of Pre-functionalized Substrates: Employing substrates like β-enaminones or α-oxoketene N,S-acetals, where the two electrophilic centers have inherently different reactivity, can lead to high regioselectivity.[3]

Troubleshooting Guides

Issue 1: My reaction is producing a difficult-to-separate mixture of regioisomers.

This is a common problem when using unsymmetrical 1,3-dicarbonyls. Here are some troubleshooting steps:

Workflow for Troubleshooting Regioisomeric Mixtures

G start Start: Regioisomeric Mixture Observed solvent Modify Solvent System start->solvent outcome Desired Regioisomer is Major Product? solvent->outcome Run small scale test reactions temp Adjust Reaction Temperature temp->outcome Run small scale test reactions ph Alter Reaction pH ph->outcome Run small scale test reactions reagents Modify Reactant Structure reagents->outcome Run small scale test reactions alt_route Consider Alternative Synthetic Route alt_route->outcome Run small scale test reactions end_fail End: Further Optimization Needed alt_route->end_fail outcome->temp No outcome->ph No outcome->reagents No outcome->alt_route No end_success End: Successful Optimization outcome->end_success Yes G start Undesired Regioisomer is Major Product check_bias Substrates have significant steric or electronic bias? start->check_bias condition_opt Systematic Condition Optimization (Solvent, Temp, pH) check_bias->condition_opt Yes alt_synth Switch to an Alternative Synthetic Strategy check_bias->alt_synth No or Optimization Fails result Desired Isomer Achieved? condition_opt->result alt_synth->result success Success result->success Yes failure Re-evaluate Substrate Design result->failure No

References

stability and long-term storage of 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and long-term storage of 5-Chloro-1,3-dimethyl-1H-pyrazole. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability and to ensure a shelf life of up to 12 months, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][4] For extended storage, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon, is recommended.[5] The compound should also be protected from light.[2]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: this compound is typically a white to light yellow crystalline powder. A significant color change may indicate degradation. This could be due to exposure to light, elevated temperatures, or incompatible substances. It is advisable to verify the purity of the material using analytical methods like HPLC or GC-MS before proceeding with your experiment.

Q3: What substances are incompatible with this compound?

A3: To prevent degradation or hazardous reactions, avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][6] It is also crucial to protect the compound from moisture.[6]

Q4: What are the potential hazardous decomposition products of this compound?

A4: While stable under normal conditions, exposure to high temperatures, such as in a fire, can lead to the generation of hazardous decomposition products. These may include nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your sample using a suitable analytical technique (e.g., NMR, LC-MS). Ensure the compound has been stored according to the recommended conditions (see FAQ Q1).
Physical appearance change (e.g., clumping, discoloration) Exposure to moisture or light.Discard the product if significant degradation is suspected. For future prevention, store in a tightly sealed, light-proof container in a dry environment.[2] Consider storage in a desiccator.
Low yield in a reaction Use of a degraded reagent.Confirm the identity and purity of the starting material. If degradation is confirmed, use a fresh batch of this compound.

Stability and Storage Data Summary

Parameter Recommendation References
Storage Temperature 2-8°C (refrigerated) or ≤25°C (cool, dry place)[2][5]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon) for best results.[5]
Container Tightly sealed, light-proof container.[1][2]
Avoid Moisture, heat, light, acids, acid chlorides, acid anhydrides, oxidizing agents.[2][4][6]
Shelf Life Approximately 12 months under recommended conditions.[2]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into several amber glass vials.
  • Prepare separate sets of samples for each storage condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, photostability).
  • For solution stability, dissolve a known concentration of the compound in a relevant solvent and store under the desired conditions.

2. Storage Conditions:

  • Place the vials in controlled environment chambers set to the desired temperature and humidity.
  • For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.

3. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

4. Analytical Method:

  • Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
  • The mobile phase and column should be chosen to achieve good separation between the parent compound and potential degradants.
  • Monitor the peak area of this compound and any new peaks that appear over time.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point.
  • Identify and, if possible, characterize any significant degradation products using techniques like LC-MS or NMR.

Visualizations

Logical Workflow for Handling and Storage

A Receiving this compound B Inspect for intact seal and proper labeling A->B C Store in a cool, dry, well-ventilated area (2-8°C recommended for long-term) B->C D Keep container tightly sealed and protected from light C->D E Use in a well-ventilated fume hood D->E H Monitor for signs of degradation (e.g., color change) D->H F Wear appropriate PPE (gloves, safety glasses) E->F G Check for incompatibilities before use (Acids, Oxidizing Agents) E->G

Caption: Recommended workflow for receiving, storing, and handling this compound.

Hypothetical Degradation Pathway

parent This compound hydrolysis Hydrolysis Product (e.g., 1,3-Dimethyl-1H-pyrazol-5-ol) parent->hydrolysis Moisture / Water oxidation Oxidative Degradants (e.g., N-oxides, ring-opened products) parent->oxidation Oxygen / Oxidizing Agents photolysis Photolytic Products parent->photolysis UV/Visible Light

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction to formylate pyrazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows unreacted starting material, with little to no formation of the desired pyrazole-4-carbaldehyde.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Insufficiently Activated Pyrazole Ring Pyrazoles with strong electron-withdrawing groups (e.g., nitro, cyano) or bulky substituents are less reactive.[1] Increase the reaction temperature (e.g., up to 120°C) and prolong the reaction time.[1] Consider using a larger excess of the Vilsmeier reagent.
Decomposition of Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is flame-dried and reagents (DMF, POCl₃) are anhydrous. Prepare the reagent in situ and use it immediately.[2][3]
Low Reaction Temperature For some less reactive pyrazoles, higher temperatures are required to drive the reaction to completion. A reaction at 70°C might show no product, while at 120°C, a good yield can be obtained.[1][4]
N-Unsubstituted Pyrazole Pyrazoles without a substituent on a nitrogen atom may fail to undergo formylation under standard conditions.[5][6] N-alkylation or N-arylation prior to formylation is recommended.
Issue 2: Formation of Multiple Products & Side Reactions

Symptoms: The reaction mixture contains the desired product along with significant amounts of byproducts, complicating purification and reducing the yield.

Common Side Reactions and Byproducts:

Side ReactionDescriptionConditions Favoring FormationMitigation Strategies
Chlorination The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-pyrazoles.[2] This is a known side reaction, especially with POCl₃.[2]Higher reaction temperatures.[2]Conduct the reaction at the lowest effective temperature.[2] Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[2]
Hydroxymethylation Can occur when heating DMF for extended periods, which may generate small amounts of formaldehyde in situ.Prolonged heating of the reaction mixture.Minimize reaction time once the starting material is consumed.
Dehydrochlorination Elimination of HCl from a substituent on the pyrazole ring, for example, from a 3-(1-chloroethyl) group to a 3-vinyl group.[1][4]Elevated reaction temperatures.Optimize the temperature to favor formylation over elimination.
Dealkylation Loss of an N-alkyl group, particularly with bulky substituents.[1]Observed with pyrazoles bearing bulky moieties.[1]This may be difficult to avoid under the required reaction conditions. If observed, consider alternative synthetic routes.
Formation of Fused Heterocycles With specific substrates, such as 5-acetylamino-3-methyl-1-phenylpyrazole, unexpected cyclization can lead to the formation of pyrazolo[3,4-b]pyridine derivatives.[7][8]Substrate-dependent. The presence of an acetamido group can trigger this cyclization pathway.[7]Be aware of this possibility with similarly substituted pyrazoles. Characterize all products thoroughly.
Multiple Formylations Highly activated pyrazole rings can undergo di- or even tri-formylation.[2]Excess of Vilsmeier reagent and prolonged reaction times.[2]Carefully control the stoichiometry of the Vilsmeier reagent (a 1:1 to 1.5:1 ratio to the substrate is a good starting point).[2] Monitor the reaction closely and stop it once the mono-formylated product is maximized.

Quantitative Analysis of Side Reactions:

The following table summarizes reported yields of desired products versus side products under specific conditions for the formylation of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole.[1][4]

Product/Side ProductStructureYield (%)
Formylated Pyrazole (Desired) 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole-4-carbaldehydeMinor Product
Formylated Vinyl Pyrazole 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde7%
Dehydrochlorinated & Formylated Product Pyrazole 5 (structure in original paper)72%

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity of the Vilsmeier-Haack formylation on pyrazoles?

The formylation of pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon on the pyrazole ring.[9]

Q2: My reaction mixture has turned into a dark, tar-like substance. What could be the cause?

The formation of tar-like substances can result from the decomposition of the starting material or product at elevated temperatures. Ensure the purity of your starting materials, as impurities can catalyze polymerization or degradation. It may be beneficial to run the reaction at a lower temperature for a longer duration.

Q3: How can I improve the yield of my reaction?

To improve the yield, consider the following:

  • Stoichiometry: Optimize the molar ratio of the Vilsmeier reagent to your pyrazole substrate. For less reactive pyrazoles, a higher excess of the Vilsmeier reagent may be necessary.[1][4]

  • Temperature: Find the optimal temperature that allows for a reasonable reaction rate without causing significant decomposition or side reactions.[1][10]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material to the desired product.

  • Reagent Purity: Use high-purity, anhydrous DMF and POCl₃.[2][3] Old DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[11]

Q4: I am having difficulty purifying my pyrazole-4-carbaldehyde. Any suggestions?

Purification can be challenging due to the polarity of the product and the presence of colored impurities.

  • Work-up: After quenching the reaction with an ice-water/base mixture, ensure the pH is sufficiently basic to hydrolyze the iminium salt intermediate.

  • Chromatography: Column chromatography on silica gel is a common purification method. Use a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of a Substituted 5-Chloropyrazole[4]
  • Vilsmeier Reagent Preparation: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 4 equivalents) to anhydrous N,N-dimethylformamide (DMF, 6 equivalents) at 0°C.

  • Stir the mixture at 0°C for 10-15 minutes.

  • Formylation: Add the 5-chloropyrazole substrate (1 equivalent) to the reaction mixture.

  • Heat the mixture to 120°C and stir until the starting material is completely consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it with water.

  • Neutralize the mixture to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous mixture with chloroform (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Are starting materials pure and anhydrous? start->check_purity no_purity Purify/dry reagents check_purity->no_purity No yes_purity Yes check_purity->yes_purity no_purity->check_purity check_conditions Are reaction conditions (temp, time, stoichiometry) optimized? yes_purity->check_conditions no_conditions Optimize conditions (increase temp/time/reagent) check_conditions->no_conditions No yes_conditions Yes check_conditions->yes_conditions no_conditions->check_conditions check_reactivity Is the pyrazole ring deactivated (EWG/bulky groups)? yes_conditions->check_reactivity yes_reactivity Force conditions (higher temp/excess reagent) check_reactivity->yes_reactivity Yes no_reactivity No check_reactivity->no_reactivity check_side_reactions Are side reactions consuming starting material? yes_reactivity->check_side_reactions no_reactivity->check_side_reactions yes_side_reactions Modify conditions to minimize side reactions check_side_reactions->yes_side_reactions Yes no_side_reactions No check_side_reactions->no_side_reactions end Consider alternative synthetic route yes_side_reactions->end no_side_reactions->end

Caption: A logical workflow for troubleshooting low yields in pyrazole formylation.

Vilsmeier-Haack Reaction Pathway and Potential Side Reactions

G Vilsmeier-Haack Reaction on Pyrazoles: Main and Side Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions pyrazole Substituted Pyrazole iminium Iminium Salt Intermediate pyrazole->iminium Electrophilic Attack chlorination Chlorinated Pyrazole pyrazole->chlorination Chlorination dealkylation N-Dealkylated Pyrazole pyrazole->dealkylation Dealkylation fused_product Fused Heterocycle (e.g., Pyrazolopyridine) pyrazole->fused_product Cyclization vilsmeier Vilsmeier Reagent (DMF + POCl₃) vilsmeier->pyrazole hydrolysis Hydrolysis iminium->hydrolysis product Pyrazole-4-carbaldehyde (Desired Product) hydrolysis->product

Caption: Main and side reaction pathways in the Vilsmeier-Haack formylation of pyrazoles.

References

Technical Support Center: Solvent Effects on Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solvent-related issues during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in pyrazole synthesis?

A1: Solvent choice is a critical parameter in pyrazole synthesis as it can significantly influence reaction outcomes. The solvent can affect the solubility of reactants, reaction rates, and, most importantly, the regioselectivity of the reaction, especially when using unsymmetrical starting materials.[1] An appropriate solvent can lead to higher yields, shorter reaction times, and the preferential formation of a desired regioisomer, which is crucial as different isomers can have vastly different biological activities.[1]

Q2: What are the most common solvents used for pyrazole synthesis?

A2: A wide range of organic solvents have been traditionally used for pyrazole synthesis, including ethanol, toluene, dichloromethane (CH₂Cl₂), acetone, and acetonitrile.[2] However, there is a growing trend towards using "green" solvents like water and deep eutectic solvents (DESs), or even performing reactions under solvent-free conditions to reduce environmental impact.[2][3]

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity can influence the reaction mechanism and rate. For instance, in some cycloaddition reactions for synthesizing vinylpyrazoles, polar solvents like THF can lead to higher yields compared to non-polar solvents like benzene.[4] In the Knorr synthesis, aprotic dipolar solvents may give better results than polar protic solvents.[1]

Q4: What are the advantages of solvent-free pyrazole synthesis?

A4: Solvent-free reactions offer several benefits, including faster reaction rates, reduced reaction times, lower energy consumption, easier product separation, and the formation of products with fewer impurities and in high yields.[5] These methods are also more environmentally friendly.[2][6]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms: The isolated yield of the desired pyrazole derivative is significantly lower than expected.

Possible Solvent-Related Causes and Solutions:

Cause Explanation Suggested Solution
Poor Solubility of Reactants One or more starting materials may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.Switch to a solvent with better solubilizing properties for your specific reactants. For example, if starting materials are non-polar, a less polar solvent might be more effective.
Suboptimal Reaction Conditions for the Chosen Solvent The reaction temperature and time may not be optimized for the selected solvent.Re-optimize the reaction conditions. For instance, a reaction that is sluggish in ethanol at room temperature may proceed to completion with heating. Microwave-assisted synthesis can also be a powerful tool to improve yields and reduce reaction times.[7][8]
Solvent-Induced Side Reactions The solvent may participate in or promote side reactions, consuming starting materials and reducing the yield of the desired product.Consider switching to a more inert solvent. If side reactions are acid- or base-catalyzed, ensure the solvent is neutral or consider adding appropriate scavengers.
Decomposition of Starting Materials or Products The solvent, in combination with the reaction temperature, may cause the decomposition of sensitive functional groups on the reactants or the pyrazole product.Choose a solvent that allows for lower reaction temperatures. If high temperatures are required, select a solvent with a high boiling point and ensure the reaction is run under an inert atmosphere if reactants are air-sensitive.
Issue 2: Formation of Regioisomeric Mixtures

Symptoms: The reaction produces a mixture of two or more pyrazole regioisomers, which can be difficult to separate. This is a common issue with unsymmetrical 1,3-dicarbonyl compounds.[9]

Possible Solvent-Related Causes and Solutions:

Cause Explanation Suggested Solution
Non-selective Nucleophilic Attack In solvents like ethanol, the initial attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl can occur at both carbonyl carbons with similar probability, leading to a mixture of isomers.[10]The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[10] These solvents are non-nucleophilic and can favor the attack at the more electrophilic carbonyl group.[10]
Solvent-Mediated Tautomerization The solvent can influence the tautomeric equilibrium of the intermediates, affecting the cyclization pathway and the final regioisomeric ratio.Protic solvents tend to favor the formation of one regioisomer, while aprotic solvents may favor the other.[11] A systematic screening of both protic and aprotic solvents is recommended.
Issue 3: Formation of Byproducts (Other than Regioisomers)

Symptoms: The crude reaction mixture shows the presence of significant impurities besides the desired pyrazole and its regioisomers.

Possible Solvent-Related Causes and Solutions:

Cause Explanation Suggested Solution
Incomplete Cyclization The reaction may stall at the pyrazoline intermediate, which is then observed as a byproduct.Changing the solvent to one that better facilitates the final dehydration/aromatization step can be effective. In some cases, adding an oxidizing agent or switching to a higher boiling point solvent and increasing the temperature can promote the formation of the aromatic pyrazole.
Solvent Impurities Impurities in the solvent (e.g., water in a non-aqueous reaction) can lead to side reactions.Use high-purity, dry solvents, especially for moisture-sensitive reactions.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles from 1-Aryl-4,4,4-trifluorobutane-1,3-diones and Methylhydrazine

EntryAryl GroupSolventRegioisomeric Ratio (3-CF₃ : 5-CF₃)Total Yield (%)Reference
1PhenylEtOH50:5095[10]
2PhenylTFE85:1596[10]
3PhenylHFIP97:398[10]
44-MethylphenylEtOH40:6094[10]
54-MethylphenylTFE90:1095[10]
64-MethylphenylHFIP>99:198[10]
74-MethoxyphenylEtOH30:7092[10]
84-MethoxyphenylTFE95:596[10]
94-MethoxyphenylHFIP>99:197[10]

Table 2: Comparison of Reaction Conditions for Pyrazole Synthesis

MethodSolventCatalystTimeYield (%)Reference
ConventionalAcetoneNone72 h75[2]
Solvent-freeNoneTBAB30 min86[2]
MicrowaveMethanolNone6 min80-90[7]
Microwave Solvent-freeNoneNone6 min85-95[7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Different Solvents

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Solvent (e.g., Ethanol, TFE, HFIP, DMF) (5-10 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (5-10 mL).

  • Add the hydrazine derivative (1.1 mmol) to the solution at room temperature. A slight exotherm may be observed.

  • If required, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the solvent and reactants' reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis of Pyrazole Derivatives using Tetrabutylammonium Bromide (TBAB)

This protocol is adapted from a green chemistry approach for pyrazole synthesis.[2][6]

Materials:

  • 1,2-Dibenzoylhydrazine (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

Procedure:

  • In a mortar, thoroughly grind a mixture of 1,2-dibenzoylhydrazine (1.0 mmol) and TBAB (1.0 mmol).

  • Add the dialkyl acetylenedicarboxylate (1.0 mmol) and then the isocyanide (1.0 mmol) to the mixture and mix thoroughly with a glass rod.

  • Allow the resulting mixture to stand at room temperature. A thick brown solution will form after a few minutes.

  • Keep the reaction flask at room temperature for the stipulated time (monitor by TLC, typically 30-60 minutes).[2]

  • After the reaction is complete, add chloroform (15 mL) and stir to dissolve the crude mixture.

  • Recover the TBAB by washing the chloroform solution with water (3 x 20 mL).

  • Dry the chloroform layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select & Prepare Starting Materials C Dissolve 1,3-Dicarbonyl in Solvent A->C B Choose Solvent (See Solvent Selection Guide) B->C D Add Hydrazine Derivative C->D E Heat / Stir (Optimized Conditions) D->E F Monitor by TLC E->F F->E Incomplete G Cool Reaction Mixture F->G Complete H Isolate Crude Product (Filtration / Evaporation) G->H I Purify Product (Recrystallization / Chromatography) H->I J Characterize Product (NMR, MS, etc.) I->J

General experimental workflow for pyrazole synthesis.

Solvent_Selection_Troubleshooting Start Start: Pyrazole Synthesis Solvent Selection Regioselectivity Is Regioselectivity a Key Concern? Start->Regioselectivity YieldTime Primary Goal: High Yield & Short Time? Regioselectivity->YieldTime No Fluorinated Consider Fluorinated Solvents (TFE, HFIP) Regioselectivity->Fluorinated Yes Conventional Start with Conventional Solvents (Ethanol, DMF, Acetonitrile) YieldTime->Conventional No Green Consider Green Chemistry Routes (Water, Solvent-Free, Microwave) YieldTime->Green Yes Troubleshoot Reaction Issue? Fluorinated->Troubleshoot Conventional->Troubleshoot Green->Troubleshoot LowYield Low Yield? Troubleshoot->LowYield Yes End Successful Synthesis Troubleshoot->End No RegioProblem Poor Regioselectivity? LowYield->RegioProblem No Solubility Check Reactant Solubility & Change Solvent LowYield->Solubility Poor Solubility Optimize Optimize Temp/Time Consider Microwave LowYield->Optimize Slow Reaction Byproducts Byproducts? RegioProblem->Byproducts No SwitchToFluoro Switch to Fluorinated Solvent (TFE/HFIP) RegioProblem->SwitchToFluoro Yes ChangeSolventType Switch between Protic/ Aprotic Solvents RegioProblem->ChangeSolventType InertSolvent Use High-Purity/ Inert Solvent Byproducts->InertSolvent Yes Byproducts->End No Solubility->Troubleshoot Optimize->Troubleshoot SwitchToFluoro->Troubleshoot ChangeSolventType->Troubleshoot InertSolvent->Troubleshoot

Decision-making guide for solvent selection and troubleshooting.

References

Technical Support Center: Monitoring Pyrazole Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of pyrazole synthesis reactions using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC analysis of pyrazole synthesis reactions.

Q1: Why are the spots on my TLC plate streaking or smearing?

A1: Streaking can be caused by several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot. Try diluting your sample before spotting it on the plate.[1]

  • High Polarity of Compound: Very polar compounds may streak. Using a more polar mobile phase or adding a small amount of acetic acid or triethylamine to the solvent system can sometimes resolve this.

  • Compound Instability: The compound may be decomposing on the acidic silica gel plate. A 2D TLC can help diagnose this issue. If decomposition is confirmed, consider using a different stationary phase like alumina or running the TLC quickly at a lower temperature.[2]

  • High-Boiling Point Solvents: Reaction solvents like DMF or DMSO can interfere with the chromatography, causing streaking. To mitigate this, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual solvent before developing it.[2]

Q2: My spots are not moving from the baseline. What should I do?

A2: If your spots remain on the baseline, it indicates that the solvent system (mobile phase) is not polar enough to move the compounds up the polar silica plate.[2] Your compounds have a stronger affinity for the stationary phase than the mobile phase.

Solution: Increase the polarity of your solvent system. For a common system like ethyl acetate/hexane, you should increase the proportion of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as one containing methanol or dichloromethane.[3] For very polar compounds, a system like 1-10% of a 10% NH4OH in methanol solution mixed in dichloromethane can be effective.[3]

Q3: The Rf values of my starting material and product are very similar. How can I tell if the reaction is complete?

A3: Differentiating between spots with close Retention factor (Rf) values can be challenging.[2]

  • Optimize the Solvent System: Test a variety of solvent systems with different polarities. Sometimes a small change in the solvent ratio or switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.

  • Use a "Co-spot": The co-spot is a critical tool in this situation. In a single lane, carefully spot both the starting material and the reaction mixture on top of each other. If the starting material and product are different compounds, the co-spot will often appear as a single elongated spot (sometimes described as a "snowman" shape) after development. If the reaction is complete, the co-spot should look identical to the product lane.[2][4]

  • Change Visualization Technique: Some staining agents react differently with various functional groups, producing distinct colors. For example, a p-anisaldehyde stain can yield different colored spots for different compounds, which can help in distinguishing them even if their Rf values are similar.[2][5]

Q4: I don't see any spots on my TLC plate after visualization. What went wrong?

A4: This issue can stem from several sources:

  • Insufficient Concentration: The concentration of the compounds in the spotted aliquot may be too low to be detected. Try spotting the plate multiple times in the same location (allowing the solvent to dry in between spots) to increase the concentration.

  • Ineffective Visualization Method: The chosen visualization technique may not be suitable for your compounds.

    • UV Light: Not all compounds are UV-active. UV visualization is most effective for aromatic compounds and molecules with extended π systems.[5][6] If your pyrazole or starting materials lack these features, they may not appear under a UV lamp.

    • Stain Selection: If UV light is ineffective, you must use a chemical stain. A good "universal" stain like phosphomolybdic acid (PMA) or a potassium permanganate (KMnO4) stain can be tried, as they react with a wide variety of functional groups.[5]

  • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate during development or drying.

Q5: My TLC shows multiple spots, but I only expected one product. What do these spots represent?

A5: The presence of multiple spots indicates a mixture of compounds. These could be:

  • Unreacted starting materials.

  • The desired pyrazole product.

  • Reaction intermediates (e.g., arylhydrazones).[7]

  • Side products or impurities.

  • Regioisomers, which are common in some pyrazole synthesis reactions.[7]

To identify the spots, run a TLC with separate lanes for each starting material alongside the reaction mixture. The product spot is the one that appears and intensifies as the starting material spots diminish over time.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for monitoring a pyrazole synthesis reaction by TLC?

A1: The general procedure involves spotting the starting materials and the reaction mixture on a TLC plate and observing the changes over time.

  • Prepare the Plate: Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate.[8]

  • Spot the Plate: On the baseline, spot three separate lanes:

    • Lane 1 (Reference): The limiting starting material.

    • Lane 2 (Co-spot): A spot of the limiting starting material with the reaction mixture spotted directly on top of it.[4]

    • Lane 3 (Reaction): An aliquot taken directly from the reaction mixture.[4]

  • Develop the Plate: Place the plate in a sealed chamber containing the chosen solvent system (mobile phase). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots using a suitable method (e.g., UV light, iodine stain, or chemical stain). The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction lane.[4][8]

Q2: How do I choose an appropriate solvent system for my pyrazole synthesis?

A2: The choice of solvent system depends on the polarity of your specific reactants and products. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).

  • Start with a "normal" polarity system, such as 20-30% ethyl acetate in hexane.[3][9]

  • If all spots (reactants and products) have high Rf values (run close to the solvent front), the system is too polar. Decrease the proportion of the polar solvent.

  • If all spots have low Rf values (stay near the baseline), the system is not polar enough. Increase the proportion of the polar solvent.[2]

  • The ideal solvent system will give the product an Rf value between 0.3 and 0.5, with good separation from all other spots.

Q3: What are the common methods for visualizing pyrazole compounds on a TLC plate?

A3: Several visualization methods can be used, and the best choice depends on the structure of the pyrazole.

  • UV Light (254 nm): This is the most common and non-destructive first step.[6] Many pyrazole derivatives, especially those containing phenyl or other aromatic groups, are UV-active and will appear as dark spots on the fluorescent green background of the TLC plate.[6][10]

  • Iodine (I₂): Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds, particularly those with aromatic rings or unsaturation, to appear as temporary yellow-brown spots.[5][11]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose destructive stain that reacts with any oxidizable functional groups. It appears as yellow-brown spots on a purple background.[5][6]

  • Ceric Sulfate/Acid Solution: A specific reported method for some benzothiazolyl pyrazole derivatives involves spraying with an acidic ceric sulphate solution and heating, which produces yellow to brown spots.[12][13]

Experimental Protocols & Data

Protocol: General TLC Monitoring
  • Plate Preparation: Obtain a silica gel 60 F254 pre-coated plate. Use a pencil to lightly draw an origin line approximately 1 cm from the bottom edge.[11]

  • Sample Preparation: Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create a reference solution. For the reaction mixture, take a small aliquot (a few drops) using a capillary tube or micropipette and dilute it in a small vial with a volatile solvent.

  • Spotting: Use separate capillary spotters to apply small spots of the reference solutions and the diluted reaction mixture onto the origin line. Keep the spots small and concentrated.

  • Development: Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a shallow pool (0.5 cm deep) of the chosen mobile phase. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Seal the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely. View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[6][10] If spots are not visible or if further visualization is needed, use an appropriate chemical stain (e.g., immerse the plate in a potassium permanganate dip, then gently heat with a heat gun until spots appear).[14]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1] Compare the spots in the reaction lane to the reference lanes to track the consumption of starting materials and the formation of the product.

Table 1: Common TLC Solvent Systems for Pyrazole Synthesis
Solvent System (Mobile Phase)Ratio (v/v)Compound Type / Application NoteCitation
n-Hexane : Ethyl Acetate3 : 1For 5-amino-1,3-diphenyl pyrazole derivatives.[15]
n-Hexane : Ethyl Acetate2 : 1For 5-amino-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazoles.[15]
Cyclohexane : Ethyl Acetate50 : 3Suitable for rapid separation of some benzothiazolyl pyrazole derivatives.[12][16]
Petroleum Ether : Benzene1 : 3Suitable for rapid separation of some benzothiazolyl pyrazole derivatives.[12][16]
Dichloromethane : THF : Methanol10 : 1 : 1For various 5-aminopyrazole derivatives.[15]
Petroleum Ether : Ethyl Acetate10 : 1Used for purification of polysubstituted pyrazoles.[10]
Ethyl Acetate : HexaneVaries (e.g., 20% to 50% EtOAc)A common starting point for many pyrazole syntheses. The ratio is adjusted based on compound polarity.[9]

Visualizations

TLC_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis prep_plate Prepare TLC Plate (Draw Baseline) prep_sample Prepare Samples (Reactant, Co-spot, Rxn Mixture) prep_chamber Prepare Developing Chamber (Add Solvent) spot_plate Spot Samples on Baseline prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Light, Stain) dry_plate->visualize calculate Circle Spots & Calculate Rf Values visualize->calculate interpret Interpret Results (Reaction Complete?) calculate->interpret

Caption: Workflow for monitoring a reaction by TLC.

TLC_Troubleshooting start Problem with TLC Result c1 Are spots streaked or smeared? start->c1 c2 Are spots on the baseline? c1->c2 No sol1 Dilute sample OR Use different solvent system c1->sol1 Yes c3 Are product/reactant spots too close? c2->c3 No sol2 Increase solvent polarity (e.g., more EtOAc or MeOH) c2->sol2 Yes c4 Are there no spots visible? c3->c4 No sol3 Change solvent system OR Use co-spot to confirm c3->sol3 Yes sol4 Concentrate sample spot OR Try a different visualization method c4->sol4 Yes end Problem Solved sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Workup Procedures for Reactions Involving Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective workup of reactions involving excess phosphorus oxychloride (POCl₃). Adherence to these guidelines is critical for mitigating the risks associated with this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with phosphorus oxychloride (POCl₃)?

A1: POCl₃ is a corrosive, colorless liquid that fumes in moist air.[1] Its primary hazards stem from its high reactivity with water, a reaction that is violently exothermic and produces corrosive byproducts: phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1][2][3] Inhalation of vapors can cause severe irritation to the respiratory tract, leading to pulmonary edema, and contact with skin and eyes can cause severe burns.[4]

Q2: Why is the method of quenching a POCl₃ reaction so critical?

A2: The method is critical due to the risk of a delayed and uncontrolled exothermic reaction, also known as a thermal runaway.[5] POCl₃ hydrolysis can be sluggish at low temperatures (e.g., 0-5°C), leading to an accumulation of the unreacted reagent.[6] As the mixture warms, the reaction can accelerate uncontrollably. A proper quenching technique ensures that the hydrolysis is immediate and controlled.[5]

Q3: What is a "reverse quench" and why is it recommended?

A3: A "reverse quench" is the procedure of adding the reaction mixture containing POCl₃ slowly to the quenching solution.[5][7] This method is highly recommended because it maintains a large excess of the quenching agent (like water or an aqueous base), which helps to dissipate the heat of the reaction more effectively and ensures immediate hydrolysis of the added POCl₃. Never add the quenching solution to the reaction mixture, as this can create a localized hot spot and lead to a dangerous, uncontrolled reaction.[5]

Q4: Can I quench my POCl₃ reaction with alcohols?

A4: While POCl₃ reacts with alcohols to form phosphate esters, this is generally not a recommended quenching method unless it is the desired reaction pathway.[1][2] The reaction can still be vigorous and produce HCl. Quenching with water or aqueous base is the standard and most reliable method for destroying excess POCl₃.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving excess phosphorus oxychloride.

IssuePotential Cause(s)Recommended Solution(s)
Delayed & Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at low temperatures (e.g., 0-5°C): Hydrolysis is slow at low temperatures, leading to the accumulation of unreacted POCl₃ and metastable intermediates.[5] 2. Inadequate stirring: Poor mixing prevents efficient heat transfer and complete reaction. 3. Incorrect quench order: Adding the quenching solution to the reaction mixture instead of performing a reverse quench.[5]1. Maintain a controlled, slightly elevated temperature: Quench by adding the reaction mixture to a quench solution at a controlled temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis.[5][7] 2. Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to a vigorously stirred quenching solution.[5] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis. Monitoring by ³¹P NMR can confirm the disappearance of reactive species.[5][8]
Formation of Insoluble Material or Thick Slurry 1. Precipitation of the product: The product may be insoluble in the aqueous quench mixture.[5] 2. Formation of inorganic salts: Neutralization of phosphoric and hydrochloric acids generates inorganic salts with limited solubility.[5]1. Adjust the pH: The solubility of the product may be pH-dependent. Carefully adjust the pH to see if the precipitate dissolves.[5] 2. Add a co-solvent: Addition of a suitable organic solvent can help dissolve the product and facilitate extraction.[5] 3. Dilution: Diluting the quench mixture with more water may help dissolve the inorganic salts.[5]
Product Decomposition or Low Yield 1. Product instability in acidic/basic conditions: The use of strong bases (e.g., NaOH, NaHCO₃) or the acidic conditions of the quench can lead to hydrolysis of sensitive functional groups.[5] 2. Premature quenching: The reaction may not have gone to completion before the workup was initiated.[5]1. Use a milder quenching agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH.[5][7] 2. Careful pH adjustment: If a base is necessary, add it slowly while maintaining low temperatures and monitoring the pH to minimize product degradation.[5] 3. Monitor reaction completion: Use techniques like TLC or LCMS to ensure the reaction is complete before starting the workup.
Persistent Fuming or Acidic Vapors 1. Incomplete hydrolysis: Not all of the POCl₃ has been quenched. 2. Insufficient base: The amount of base used was not enough to neutralize all the HCl and phosphoric acid generated.1. Continue stirring: Allow the mixture to stir for a longer period to ensure the reaction goes to completion. 2. Check pH: Test the pH of the aqueous layer and slowly add more base until the mixture is neutral or slightly basic (pH 7-8).[5]

Experimental Protocols

Protocol 1: Standard Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃.[5]

  • Preparation: In a separate flask of appropriate size, equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to fully hydrolyze and neutralize the excess POCl₃ and the resulting acids.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[5]

  • Temperature Control: Closely monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[5]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Workup: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Protocol 2: Quenching with Aqueous Sodium Acetate (For Base-Sensitive Products)

This method is recommended for reactions where the product may be sensitive to strong bases.[7]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a solution of aqueous sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[7]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. This controlled temperature helps ensure the instantaneous hydrolysis of POCl₃, preventing the buildup of unstable intermediates.[7]

  • Stirring: After the addition is complete, continue to stir the mixture for a sufficient period to ensure the complete reaction.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[5]

Visualized Workflows

G Standard POCl3 Quench Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup prep_quench Prepare Ice/Base Slurry add_slowly Slowly Add Reaction Mixture to Quench Slurry prep_quench->add_slowly cool_reaction Cool Reaction Mixture to 0°C cool_reaction->add_slowly monitor_temp Maintain Temp < 20°C add_slowly->monitor_temp Vigorous Stirring check_ph Check pH (7-8) monitor_temp->check_ph extract Extract with Organic Solvent check_ph->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate wash->concentrate product Crude Product concentrate->product

Caption: A standard workflow for safely quenching and working up a POCl₃ reaction.

G POCl3 Workup Troubleshooting start Problem During Workup? exotherm Uncontrolled Exotherm start->exotherm solid Solid Precipitation start->solid low_yield Low Yield / Decomposition start->low_yield cause_exotherm1 Quench Temp Too Low? exotherm->cause_exotherm1 cause_exotherm2 Incorrect Quench Order? exotherm->cause_exotherm2 cause_solid1 Product Insoluble? solid->cause_solid1 cause_solid2 Inorganic Salts? solid->cause_solid2 cause_yield1 pH Sensitivity? low_yield->cause_yield1 cause_yield2 Incomplete Reaction? low_yield->cause_yield2 sol_exotherm Solution: Use Reverse Quench at 35-40°C cause_exotherm1->sol_exotherm cause_exotherm2->sol_exotherm sol_solid Solution: Adjust pH, Add Co-Solvent, or Dilute cause_solid1->sol_solid cause_solid2->sol_solid sol_yield Solution: Use Milder Quench (e.g., NaOAc), Confirm Completion Pre-Workup cause_yield1->sol_yield cause_yield2->sol_yield

Caption: A decision tree for troubleshooting common POCl₃ workup issues.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Knorr vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is of paramount importance due to their prevalence in a vast array of biologically active compounds. The selection of a synthetic methodology can significantly impact reaction time, yield, and environmental footprint. This guide provides an objective comparison of the traditional Knorr pyrazole synthesis with modern microwave-assisted techniques, supported by experimental data and detailed protocols.

At a Glance: Knorr vs. Microwave-Assisted Synthesis

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis and conventional heating.[1][2] While versatile and widely utilized, this method often requires prolonged reaction times and elevated temperatures.[3] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, utilizing microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction time and often improved yields.[4][5][6][7][8]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the key differences in performance between the two methods.

Table 1: Synthesis of Pyrazolone Derivatives

ParameterKnorr (Conventional Reflux)Microwave-Assisted
Reactants Ethyl acetoacetate, PhenylhydrazineEthyl acetoacetate, Phenylhydrazine
Reaction Time 1 hour[1][2]4 minutes[3]
Temperature Reflux[1][2]Not specified (20% power input)[3]
Solvent None (neat) or Ethanol[1][2]None (solvent-free)[3]
Yield Not specified82%[3]

Table 2: General Pyrazole Synthesis Comparison

ParameterKnorr (Conventional Method)Microwave-Assisted
General Reaction Time 3-10 hours[3]2-20 minutes[5]
Energy Input High (prolonged heating)Lower (short reaction time)[6]
Solvent Usage Often requires solvents like ethanol or acetic acid[1][9]Can often be performed solvent-free or with green solvents[3][4][6]
Yields Good to excellentGenerally higher than conventional methods[4][5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of a pyrazole derivative using both the conventional Knorr method and a microwave-assisted approach.

Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note that the addition is exothermic.[1][2]

  • Heat the mixture under reflux for 1 hour.[1][2]

  • Cool the resulting syrup in an ice bath.[1][2]

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.[1][2]

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone.[1]

Microwave-Assisted Pyrazole Synthesis: Synthesis of Pyrazol-3-one

Materials:

  • Ethyl acetoacetate (7.68 mmol)

  • Phenylhydrazine hydrate (7.29 mmol)

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl acetoacetate (0.98 mL, 7.68 mmol) and phenylhydrazine hydrate (0.72 mL, 7.29 mmol).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Expose the mixture to microwave irradiation at 20% power input for 4.0 minutes.[3]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

  • Collect the precipitate by filtration. If no precipitate forms, reduce the volume of the solution under low vacuum and cool to induce crystallization.[3]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction mechanism for the Knorr pyrazole synthesis and a typical workflow for microwave-assisted synthesis.

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation (+ Hydrazine) Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

General mechanism of the Knorr pyrazole synthesis.

Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 1,3-Dicarbonyl and Hydrazine Derivative Vessel Place in Microwave-Safe Vessel Reactants->Vessel Microwave Irradiate in Microwave Reactor (Set Time and Power/Temperature) Vessel->Microwave Cooling Cool Reaction Mixture Microwave->Cooling Isolation Isolate Product (Precipitation/Filtration or Extraction) Cooling->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification

References

A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-1,3-dimethyl-1H-pyrazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. The 1,3-dimethyl-1H-pyrazole core is a privileged structure found in numerous biologically active compounds. Halogenated pyrazoles, particularly at the 5-position, serve as versatile synthetic intermediates for introducing molecular diversity through various cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of 5-chloro-1,3-dimethyl-1H-pyrazole and 5-bromo-1,3-dimethyl-1H-pyrazole, supported by experimental data and established chemical principles, to aid in the selection of the optimal starting material for your research and development endeavors.

Reactivity Overview

The choice between a chloro or bromo substituent on the pyrazole ring significantly impacts its reactivity in several key transformations. This difference is primarily governed by the carbon-halogen (C-X) bond strength, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond. This fundamental property dictates the relative performance of these two building blocks in a variety of chemical reactions.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This trend is a direct consequence of the C-X bond dissociation energy, where the oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. Consequently, 5-bromo-1,3-dimethyl-1H-pyrazole is generally more reactive than its chloro counterpart in these transformations, often requiring milder reaction conditions and lower catalyst loadings.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed (F > Cl > Br > I). This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, which is facilitated by a more electronegative and electron-withdrawing halogen. However, SNAr reactions on electron-rich aromatic systems like pyrazole are generally challenging and often require activation by strongly electron-withdrawing groups.

For metallation reactions , such as halogen-lithium exchange, the reactivity again follows the trend of C-X bond strength, with bromides being more reactive than chlorides.[2] This makes 5-bromo-1,3-dimethyl-1H-pyrazole more amenable to the formation of organolithium and Grignard reagents.

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 5-chloro- and 5-bromo-1,3-dimethyl-1H-pyrazole in key cross-coupling reactions. While direct side-by-side comparative studies for these exact molecules are limited, the data presented is based on published results for closely related systems and established reactivity principles.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1,3-dimethyl-1H-pyrazole (analogue)XPhos Pd G2 (2.5 mol%), XPhos (5 mol%)K₂CO₃Dioxane/H₂O135 (MW)0.6767-89[3]
This compoundData not available

Note: The data for the bromo-pyrazole is for a structurally similar 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one. The high yields obtained under microwave conditions highlight the utility of bromo-pyrazoles in Suzuki-Miyaura couplings.

Table 2: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1,3-dimethyl-1H-pyrazole (analogue)[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)TMPDMSOrt2-3up to 97[4]
This compound (activated)PdCl₂(PPh₃)₂/CuIEt₃NDMFrt - 80N/AGood[5][6]

Note: The data for the bromo-pyrazole is for a general protocol for aryl bromides. The data for the chloro-pyrazole is for an activated system (5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde), indicating that while less reactive, the chloro-substituent can participate in Sonogashira couplings, particularly with activating groups present.

Table 3: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1,3-dimethyl-1H-pyrazole (analogue)P4 (2 mol%), L4 (2 mol%)LHMDSToluene801285[7]
This compoundData not available

Note: The data for the bromo-pyrazole is for the coupling of 4-bromo-1H-pyrazole with aniline, demonstrating the feasibility of amination on the pyrazole core. Generally, bromo-derivatives are more reactive in Buchwald-Hartwig aminations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5-Bromopyrazole Analogue

This protocol is adapted from a procedure for the microwave-assisted Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one.[3]

Reaction Setup:

  • To a microwave vial, add the 5-bromopyrazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), XPhos ligand (5 mol%), and XPhos Pd G2 precatalyst (2.5 mol%).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial with a cap.

Reaction:

  • Place the vial in a microwave reactor and heat the mixture to 135 °C for 40 minutes with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Sonogashira Coupling of a 5-Chloropyrazole Derivative

This protocol is a general procedure for the Sonogashira coupling of halo-pyrazoles and can be adapted for this compound, though higher temperatures and more active catalysts may be required.[5]

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 5-chloropyrazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

Reaction:

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired product.

Protocol 3: Buchwald-Hartwig Amination of a 5-Bromopyrazole Analogue

This protocol is adapted from a procedure for the amination of 4-bromo-1H-pyrazole.[7]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the 5-bromopyrazole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., P4, 2 mol%), and a ligand (e.g., L4, 2 mol%) to a reaction vessel.

  • Add an anhydrous solvent (e.g., toluene).

  • Add a strong base (e.g., LHMDS, 2.2 eq) to the mixture.

Reaction:

  • Seal the vessel and heat the mixture to 80 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for comparing the reactivity of 5-chloro- and 5-bromo-1,3-dimethyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions and the catalytic cycle for a Suzuki-Miyaura reaction.

G Comparative Reactivity Workflow cluster_0 Substrate Preparation cluster_1 Parallel Cross-Coupling Reactions cluster_2 Reaction Monitoring & Analysis cluster_3 Conclusion start Start: Select 5-chloro- and 5-bromo-1,3-dimethyl-1H-pyrazole chloro_rxn Reaction A: 5-chloro-pyrazole + Coupling Partner (e.g., Phenylboronic Acid) start->chloro_rxn Suzuki-Miyaura Conditions bromo_rxn Reaction B: 5-bromo-pyrazole + Coupling Partner (e.g., Phenylboronic Acid) start->bromo_rxn Suzuki-Miyaura Conditions monitor_a Monitor Reaction A (TLC, LC-MS) chloro_rxn->monitor_a monitor_b Monitor Reaction B (TLC, LC-MS) bromo_rxn->monitor_b analysis Comparative Analysis: - Reaction Time - % Conversion - Product Yield monitor_a->analysis monitor_b->analysis conclusion Determine Relative Reactivity analysis->conclusion

Caption: A logical workflow for the comparative analysis of 5-chloro- vs. 5-bromo-1,3-dimethyl-1H-pyrazole reactivity.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Halo-pyrazole) PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendation

The reactivity of 5-halo-1,3-dimethyl-1H-pyrazoles is significantly influenced by the nature of the halogen substituent. For researchers and drug development professionals, the choice between the 5-chloro and 5-bromo derivatives should be guided by the specific synthetic transformation being considered.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), 5-bromo-1,3-dimethyl-1H-pyrazole is the more reactive and generally preferred substrate . It allows for milder reaction conditions, shorter reaction times, and often higher yields.

  • This compound is a more cost-effective starting material but its lower reactivity necessitates the use of more active and often more expensive catalyst systems , as well as potentially harsher reaction conditions (higher temperatures and longer reaction times). However, its stability can be advantageous in multi-step syntheses.

  • For nucleophilic aromatic substitution , the chloro-derivative would be expected to be more reactive, although this transformation is challenging on the pyrazole ring without strong activation.

  • In halogen-metal exchange reactions , the bromo-derivative is more reactive and therefore more suitable for the preparation of organometallic intermediates.

Ultimately, the selection of the appropriate halo-pyrazole will depend on a balance of factors including desired reactivity, cost, and the tolerance of other functional groups within the molecule. For rapid lead optimization and library synthesis where reaction efficiency and mild conditions are paramount, the bromo-derivative is the superior choice. For process development and large-scale synthesis where cost is a major driver, the development of a robust protocol using the chloro-derivative may be more advantageous.

References

Comparative Guide to Purity Analysis of 5-Chloro-1,3-dimethyl-1H-pyrazole: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Chloro-1,3-dimethyl-1H-pyrazole is a critical step in the drug development pipeline. The choice of analytical methodology for purity determination directly impacts the reliability of quality control and the overall integrity of the final drug product. This guide provides an objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound, supported by representative experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds. A Reversed-Phase HPLC (RP-HPLC) method is highly suitable for the analysis of this compound.

Experimental Protocol: Proposed RP-HPLC Method

A plausible and robust RP-HPLC method for the purity analysis of this compound is detailed below. This method is adapted from established procedures for structurally related pyrazole derivatives.[1]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

HPLC Method Validation

The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The validation would assess specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC presents a viable alternative to HPLC for purity analysis.

Experimental Protocol: Proposed GC Method

A suitable GC method for the purity analysis of this compound would likely employ a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification of impurities.

  • Chromatographic System: A gas chromatograph equipped with a split/splitless injector, a column oven, and a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like Dichloromethane to a final concentration of 1 mg/mL.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the validated HPLC and GC methods for the purity analysis of this compound. The data for the HPLC method is modeled after reported data for a similar pyrazoline derivative.[1]

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC MethodGC Method
Specificity No interference from blank and placebo.No interference from blank and solvent.
Linearity Range 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperature.Unaffected by minor changes in flow rate, oven temperature ramp, and injector temperature.

Table 2: Comparison of General Method Characteristics

CharacteristicHPLC MethodGC Method
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Sample Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Analysis Time 15 - 30 minutes per sample.10 - 20 minutes per sample.
Instrumentation Cost Higher due to high-pressure pumps and solvent management.Generally lower, especially for FID systems.
Solvent Consumption High consumption of organic solvents.Low (only for sample preparation).
Impurity Identification Requires hyphenation with MS (LC-MS).Readily coupled with MS for identification.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method, in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Reporting Reporting Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Specificity Specificity (Blank, Placebo) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport

Caption: Logical workflow for HPLC method validation.

Conclusion

Both HPLC and GC are suitable techniques for the purity analysis of this compound. The choice between the two methods will depend on several factors:

  • HPLC is a versatile and robust technique that is well-suited for a wide range of pharmaceutical compounds. It is the preferred method if the compound or its potential impurities are non-volatile or thermally labile.

  • GC offers the advantages of higher resolution for volatile compounds, faster analysis times, and lower solvent consumption. It is particularly powerful when coupled with a mass spectrometer for the definitive identification of impurities.

For routine quality control where the impurity profile is well-characterized, a validated HPLC method provides a reliable solution. For impurity profiling and identification, or if the compound is particularly volatile, a GC-MS method would be more advantageous. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the compound's properties, the intended application of the method, and the available instrumentation.

References

A Comparative Spectroscopic Analysis of Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to differentiating pyrazole isomers through NMR, IR, and Mass Spectrometry, complete with experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of the spectroscopic data for pyrazole and its isomers, critical for researchers, scientists, and professionals in drug development. Understanding the distinct spectroscopic signatures of pyrazole isomers is paramount for unambiguous structural elucidation, a cornerstone of chemical synthesis and pharmaceutical research. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies, and visualizes the analytical workflow.

Spectroscopic Data Comparison

The differentiation of pyrazole isomers is readily achievable through the analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each technique provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between pyrazole isomers. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the position of substituents on the pyrazole ring.[1][2][3][4][5][6]

¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are particularly informative. For instance, in unsubstituted pyrazole, the proton at the C4 position typically appears as a triplet, while the protons at C3 and C5 appear as doublets.[7] The N-H proton signal can be broad and its position is solvent-dependent.[8] Substitution on the ring will cause predictable shifts in these signals, aiding in isomer identification.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring are also distinct for different isomers.[1][3][9] The positions of C3 and C5 are particularly sensitive to tautomerism in N-unsubstituted pyrazoles.[1][4] Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, can be used to predict and help assign ¹³C NMR chemical shifts.[2][5]

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Solvent
PyrazoleH3/H57.66 (d)134.7CDCl₃
H46.37 (t)105.5CDCl₃
3(5)-MethylpyrazoleH5/H37.4 (d)144.0 (C3/C5), 134.0 (C5/C3)CDCl₃
H46.0 (d)105.0CDCl₃
CH₃2.3 (s)11.5CDCl₃
4-MethylpyrazoleH3/H57.4 (s)138.0CDCl₃
H4-113.0CDCl₃
CH₃2.1 (s)9.0CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[1][7][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in pyrazole isomers. The N-H stretching vibration in N-unsubstituted pyrazoles is a key diagnostic band, typically appearing as a broad band in the region of 3500-3100 cm⁻¹.[8][12] The position and shape of this band can be influenced by hydrogen bonding.[8] The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.[13][14] The substitution pattern on the ring will influence the exact frequencies and intensities of these bands, allowing for the differentiation of isomers.[10][12]

Vibrational Mode Pyrazole (cm⁻¹) 3,5-Dimethylpyrazole (cm⁻¹)
N-H Stretch~3485 (gas), ~3140 (solid)~3200 (solid)
C-H Stretch (ring)~3130, ~3080~3110
Ring Vibrations~1535, ~1470, ~1400~1590, ~1550

Note: Frequencies are approximate and can vary with the physical state of the sample. Data compiled from various sources.[8][10][12][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyrazole isomers. The molecular ion peak (M⁺) confirms the molecular formula. The fragmentation patterns can be used to distinguish between isomers, as the position of substituents influences the stability of the resulting fragments.[17][18][19] Common fragmentation pathways for pyrazoles include the loss of HCN, N₂, and radicals from the substituents.[17] For example, the fragmentation of N-substituted pyrazoles is often initiated by the cleavage of the substituent at the N1 position.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
Pyrazole6867, 41, 40, 39
3-Methylpyrazole8281, 67, 54, 42
4-Methylpyrazole8281, 67, 54, 42

Note: Fragmentation patterns can be complex and depend on the ionization method and energy. Data compiled from various sources.[17][20][21]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[22]

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[8][22]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[22]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR (e.g., 1024 or more).

    • Use a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[14]

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[23][24][25]

  • Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography) into the ion source. The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of pyrazole isomers.

Spectroscopic Analysis of Pyrazole Isomers Workflow for Comparative Spectroscopic Analysis of Pyrazole Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Pyrazole Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Vibrational Frequencies - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Unambiguous Structure Elucidation of Isomers Comparison->Structure

Caption: Experimental workflow for the comparative spectroscopic analysis of pyrazole isomers.

References

A Comparative Analysis of the Biological Activity of 5-Chloro-1,3-dimethyl-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 5-Chloro-1,3-dimethyl-1H-pyrazole and its structurally related analogs, with a focus on their antifungal and anticancer properties. While specific biological activity data for this compound is limited in publicly available literature, where it is primarily cited as a synthetic intermediate, this guide leverages experimental data from closely related pyrazole derivatives to provide a comparative overview.

Antifungal Activity

Pyrazole derivatives have emerged as a significant class of antifungal agents, with many commercially successful fungicides containing the pyrazole core. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.

A variety of substituted pyrazole carboxamides have been synthesized and evaluated for their fungicidal properties against a range of plant pathogenic fungi. The following table summarizes the in vitro antifungal activity of several pyrazole analogs, showcasing the impact of different substituents on their efficacy.

Table 1: In Vitro Antifungal Activity of Pyrazole Analogs

Compound IDStructureTarget FungiEC50 (µg/mL)Reference
7c 5-chloro-N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamideRhizoctonia solani0.85[1]
8d N-(4-bromophenyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamideRhizoctonia solani0.25[1]
8g 5-chloro-1,3-dimethyl-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamideRhizoctonia solani0.96[1]
7ai Isoxazolol pyrazole carboxylate derivativeRhizoctonia solani0.37[2]

EC50: Half-maximal effective concentration.

The data indicates that substitutions on the phenyl ring of the carboxamide moiety significantly influence the antifungal potency against Rhizoctonia solani. For instance, compound 8d with a bromo-substituent demonstrated the highest potency among the selected analogs.

Experimental Protocol: Mycelial Growth Inhibition Assay

The antifungal activity of the pyrazole derivatives is typically assessed using a mycelial growth inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement pda Prepare Potato Dextrose Agar (PDA) mix Incorporate different concentrations of compounds into molten PDA pda->mix compounds Prepare stock solutions of test compounds in DMSO compounds->mix inoculum Prepare fungal inoculum from actively growing culture inoculate Place a mycelial plug of the fungus at the center of each plate inoculum->inoculate plate Pour PDA with compounds into Petri dishes mix->plate plate->inoculate incubate Incubate plates at a suitable temperature (e.g., 25-28°C) inoculate->incubate measure Measure the diameter of the fungal colony daily incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate

Experimental workflow for the mycelial growth inhibition assay.

Detailed Steps:

  • Media and Compound Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The test compounds are added to the molten PDA at various concentrations. The medium is then poured into sterile Petri dishes.

  • Inoculation: A small disk of agar with actively growing fungal mycelium is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) until the mycelium in the control plate (without any compound) reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: % Inhibition = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] × 100

  • The EC50 value is then determined by plotting the percentage of inhibition against the compound concentrations.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

signaling_pathway cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate coq Coenzyme Q disruption Disruption of Electron Transport & ATP Production fumarate->disruption complex_iii Complex III coq->complex_iii Electron Transfer pyrazole Pyrazole Fungicide inhibition Inhibition pyrazole->inhibition inhibition->succinate succinate_fumarate_edge succinate_fumarate_edge inhibition->succinate_fumarate_edge cell_death Fungal Cell Death disruption->cell_death

Mechanism of action of pyrazole fungicides via SDH inhibition.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents. A prominent mechanism of action for many of these compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation, survival, and angiogenesis.

The following table presents the in vitro anticancer activity of selected pyrazole analogs against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyrazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)TargetReference
C5 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideMCF-7 (Breast)0.08EGFR[3]
3 Pyrano[2,3-c]pyrazole derivativeHEPG2 (Liver)0.06EGFR
9 Pyrazolo[1,5-a]pyrimidine derivativeHEPG2 (Liver)0.22VEGFR-2

IC50: Half-maximal inhibitory concentration.

These findings highlight the potential of the pyrazole scaffold in developing potent and selective anticancer agents. The substitutions on the pyrazole ring and its side chains play a critical role in determining the inhibitory activity and selectivity towards different kinases.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of pyrazole analogs against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt_assay MTT Assay seed Seed cancer cells in a 96-well plate incubate_cells Incubate for 24h to allow attachment seed->incubate_cells treat Treat cells with various concentrations of pyrazole analogs incubate_cells->treat incubate_treat Incubate for a specified period (e.g., 48-72h) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read

Experimental workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the pyrazole compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: Inhibition of EGFR

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt transcription Gene Transcription ras_raf->transcription pi3k_akt->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation pyrazole Pyrazole Inhibitor inhibition Inhibition pyrazole->inhibition inhibition->dimerization

Mechanism of action of pyrazole anticancer agents via EGFR inhibition.

Conclusion

This comparative guide illustrates the significant biological potential of pyrazole derivatives as both antifungal and anticancer agents. While this compound itself is primarily known as a synthetic building block, its structural analogs exhibit potent biological activities. The data presented underscores the importance of substituent patterns on the pyrazole core for modulating potency and selectivity. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Chloropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloropyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The choice of synthetic route to these valuable building blocks can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a research or development project. This guide provides a comprehensive, data-driven comparison of five distinct synthetic pathways to chloropyrazoles, offering a cost-benefit analysis to inform strategic decision-making in the laboratory and beyond.

Executive Summary

This guide evaluates the following synthetic routes to chloropyrazoles:

  • Classical Condensation and Direct Chlorination: A traditional two-step approach involving the synthesis of a pyrazole core followed by electrophilic chlorination.

  • Direct Cyclization/Chlorination with TCCA: A one-pot method utilizing trichloroisocyanuric acid (TCCA) as both an oxidant and chlorinating agent.

  • Chlorination with Hypochloric Acid (from NaOCl): A straightforward method using readily available sodium hypochlorite.

  • Electrochemical Chlorination: A green chemistry approach using electricity to generate the chlorinating species.

  • Mechanochemical Chlorination: A solvent-free method that employs mechanical force to drive the reaction.

The analysis reveals that while traditional methods offer familiarity, modern approaches like direct cyclization with TCCA, electrochemical, and mechanochemical methods present significant advantages in terms of efficiency, safety, and environmental impact. The optimal choice will ultimately depend on the specific research or production goals, available equipment, and cost considerations.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the different synthetic routes. Costs are estimated based on typical laboratory-scale synthesis and current market prices for reagents.

Table 1: Reagent Cost and Yield Comparison

RouteKey ReagentsStarting Material (Example)Product (Example)Typical Yield (%)Estimated Reagent Cost per Mole of Product ($/mol)
Condensation & Direct Chlorination Hydrazine, β-Dicarbonyl, Sulfuryl ChlorideMethylhydrazine, Acetylacetone1,3,5-Trimethyl-4-chloropyrazole8515 - 25
Direct Cyclization/Chlorination Hydrazine derivative, TCCA1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine4-chloro-3-methyl-1,5-diphenyl-1H-pyrazoleup to 92[1]20 - 35
Chlorination with NaOCl Pyrazole, Sodium HypochloritePyrazole4-Chloropyrazole99[2]5 - 15
Electrochemical Chlorination Pyrazole, NaClPyrazole4-Chloropyrazole68 - 92[3]10 - 20 (including estimated electricity cost)
Mechanochemical Chlorination Pyrazole, TCCAPyrazole4-ChloropyrazoleHigh (specific data pending)20 - 30

Table 2: Process and Green Chemistry Metrics

RouteReaction TimeTemperature (°C)SolventsKey By-productsEstimated E-Factor*Safety & Handling Considerations
Condensation & Direct Chlorination 4 - 24 h25 - 100Ethanol, DichloromethaneHCl, SO₂, Succinimide10 - 20Use of corrosive and toxic SO₂Cl₂ or NCS requires a fume hood and careful handling.
Direct Cyclization/Chlorination 4 h40Trifluoroethanol, Ethyl AcetateIsocyanuric acid5 - 15TCCA is a strong oxidant; avoid contact with combustible materials. TFE is a specialty solvent.
Chlorination with NaOCl < 1 h< 30Water, Ethyl AcetateNaCl< 5Aqueous, mild conditions. Handling of bleach requires standard precautions.
Electrochemical Chlorination 1 - 2 h15 - 25Water, ChloroformH₂ gas at cathode< 5Requires specialized electrochemical equipment. Avoids bulk transport of hazardous chlorinating agents.
Mechanochemical Chlorination 0.5 - 2 hAmbientNone (solvent-free)Isocyanuric acid< 2Requires a ball mill. Avoids solvent waste and hazards.

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-Factor indicates a greener process.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and informed decision-making.

Classical Condensation and Direct Chlorination (with Sulfuryl Chloride)

This two-step process first involves the synthesis of the pyrazole ring, followed by chlorination.

Step 1: Synthesis of 1,3,5-Trimethylpyrazole

  • To a solution of acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL), slowly add methylhydrazine (4.6 g, 0.1 mol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is distilled under vacuum to yield 1,3,5-trimethylpyrazole.

Step 2: Chlorination with Sulfuryl Chloride

  • Dissolve 1,3,5-trimethylpyrazole (11.0 g, 0.1 mol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford 1,3,5-trimethyl-4-chloropyrazole.

Direct Cyclization/Chlorination of Hydrazines with TCCA

This one-pot method provides direct access to 4-chloropyrazoles from hydrazine substrates.

  • To a stirring solution of the hydrazine substrate (0.5 mmol) in trifluoroethanol (2 mL), add trichloroisocyanuric acid (TCCA) (0.5 mmol, 1.0 equiv.).

  • The mixture is reacted for 4 hours at 40 °C.[1]

  • After the reaction, cool the mixture to room temperature and quench with a saturated solution of Na₂S₂O₃ (1–2 mL).[1]

  • Dilute with ethyl acetate (5 mL) and extract with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, dry with anhydrous MgSO₄, and evaporate the solvent in vacuo.[1]

  • The crude product is purified by column chromatography.[1]

Chlorination of Pyrazole with Sodium Hypochlorite

This method utilizes a common and inexpensive chlorinating agent.

  • Suspend pyrazole (34 g, 0.5 mol) in 100 ml of water.[2]

  • Add an aqueous 8.7% strength by weight NaOCl solution (425 g, 0.5 mol) dropwise with continuous stirring, ensuring the temperature does not exceed 30°C.[2]

  • Monitor the reaction by HPLC.[2]

  • Upon completion, adjust the pH to 11 with 35% sulfuric acid and extract with ethyl acetate (300 ml).[2]

  • Dry the combined organic phases and remove the solvent under reduced pressure to yield 4-chloropyrazole.[2]

Mandatory Visualization

Cost-Benefit Analysis Workflow

The following diagram illustrates the decision-making process for selecting a synthetic route to chloropyrazoles, considering key factors in a cost-benefit analysis.

CostBenefitAnalysis Cost-Benefit Analysis Workflow for Chloropyrazole Synthesis start Define Project Goals (Scale, Purity, Timeline) route_selection Evaluate Synthetic Routes start->route_selection classical Classical Condensation & Chlorination tcca Direct Cyclization/Chlorination (TCCA) naocl Chlorination with NaOCl electro Electrochemical Chlorination mechano Mechanochemical Chlorination cost Cost Analysis (Reagents, Solvents, Energy) classical->cost performance Performance Metrics (Yield, Purity, Time) classical->performance safety_env Safety & Environmental (Hazards, Waste, E-Factor) classical->safety_env tcca->cost tcca->performance tcca->safety_env naocl->cost naocl->performance naocl->safety_env electro->cost electro->performance electro->safety_env mechano->cost mechano->performance mechano->safety_env decision Select Optimal Route cost->decision performance->decision safety_env->decision end end decision->end Implement Synthesis

Caption: A flowchart outlining the key considerations in a cost-benefit analysis for selecting a chloropyrazole synthetic route.

Synthetic Pathways Overview

This diagram provides a high-level overview of the different synthetic strategies discussed in this guide.

SyntheticPathways Overview of Synthetic Pathways to Chloropyrazoles cluster_classical Classical Route cluster_direct Direct/One-Pot Routes sm1 Hydrazine + β-Dicarbonyl int1 Pyrazole Intermediate sm1->int1 Condensation sm2 Hydrazine Derivative product Chloropyrazole sm2->product Cyclization/Chlorination (TCCA) sm3 Pyrazole sm3->product Chlorination (NaOCl) sm3->product Electrochemical Chlorination sm3->product Mechanochemical Chlorination (TCCA) int1->product Direct Chlorination (SO₂Cl₂, NCS)

Caption: A diagram illustrating the different starting materials and general pathways for the synthesis of chloropyrazoles.

Discussion and Conclusion

The selection of a synthetic route for chloropyrazoles requires a multi-faceted analysis that extends beyond mere reaction yield.

  • Classical Condensation and Direct Chlorination remains a viable and well-understood option, particularly when a variety of substituted pyrazoles are desired as intermediates. However, the use of hazardous chlorinating agents like sulfuryl chloride and the generation of significant waste streams are notable drawbacks.

  • The Direct Cyclization/Chlorination with TCCA offers an elegant one-pot solution with high yields for specific substrates.[1] While TCCA is a relatively safe and easy-to-handle solid, the cost of this reagent and the use of specialized solvents may be a consideration for large-scale synthesis.

  • Chlorination with Sodium Hypochlorite stands out for its low cost, mild reaction conditions, and exceptional yield for the chlorination of the parent pyrazole ring.[2] Its primary limitation may be its applicability to more complex or sensitive pyrazole derivatives.

  • Electrochemical Chlorination represents a significant step towards greener synthesis. By using electricity as the "reagent," it avoids the transportation and handling of hazardous chlorinating agents and minimizes waste. The initial investment in electrochemical equipment may be a barrier for some laboratories, but the long-term benefits in terms of safety and sustainability are substantial.[3]

  • Mechanochemical Chlorination is another promising green chemistry approach that eliminates the need for bulk solvents, thereby drastically reducing waste and associated disposal costs. This method is particularly attractive for its operational simplicity and potential for high efficiency. The requirement of a ball mill is the main equipment consideration.

References

A Comparative Guide to Hydrazine Alternatives in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry and drug development, has been dominated by the reaction of a 1,3-dicarbonyl compound with hydrazine. However, the high toxicity and potential carcinogenicity of hydrazine and its derivatives have necessitated the development of safer, more environmentally benign alternatives. This guide provides a comprehensive comparison of prominent alternatives to hydrazine—semicarbazide, thiosemicarbazide, and hydroxylamine—in pyrazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Hydrazine and its Alternatives

The selection of a nitrogen source for pyrazole synthesis significantly impacts reaction efficiency, safety profile, and environmental footprint. While hydrazine hydrate remains a widely used and often high-yielding reagent, its hazardous nature is a major drawback. The following table summarizes the performance of hydrazine and its alternatives in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, a common synthetic strategy. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a collation from various sources to provide a representative overview.

Nitrogen Source1,3-Dicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference(s)
Hydrazine Hydrate AcetylacetoneWater40-50°C, 15-20 min75%[1]
Ethyl AcetoacetateGlacial Acetic AcidReflux, 4-5 hours66%[2]
Various 1,3-diketonesEthylene GlycolRoom Temperature70-95%[3]
Semicarbazide HCl 4-Aryl-2,4-diketoestersWaterReflux, 1-2 hours85-95%[4][5]
1,3-DiketonesWaterReflux, 1-2 hours88-96%[4][5]
Thiosemicarbazide Ethyl 3-oxo-2-(2-arylhydrazono)butanoatesMethanol45°C, 20-24 hoursNot specified[6]
ChalconesEthanol/NaOHReflux, 2-3 hours71-73%[7]
Hydroxylamine HCl 1,3-DiketonesNot specifiedNot specifiedNot specified[8][9]
ChalconesEthanol/NaOHReflux, 2-3 hours80-85%[7]

Key Observations:

  • Semicarbazide hydrochloride emerges as a highly efficient and green alternative, particularly in "on water" synthesis, affording excellent yields of N-unsubstituted pyrazoles without the need for toxic solvents.[4][5]

  • Thiosemicarbazide is a viable alternative, often used for the synthesis of thiocarbamoyl pyrazole derivatives.[6][7]

  • Hydroxylamine hydrochloride , while more commonly used for isoxazole synthesis, can be employed for pyrazole synthesis, although comparative yield data is less readily available.[7][8][9]

  • Hydrazine hydrate consistently provides good to excellent yields under various conditions, but its use requires stringent safety precautions.[1][2][3]

Reaction Pathways and Methodologies

The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazine or its alternatives generally proceeds through a condensation reaction to form a hydrazone or a similar intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Nitrogen_Source Nitrogen Source (Hydrazine or Alternative) Nitrogen_Source->Condensation Intermediate Hydrazone/ Semicarbazone/ Thiosemicarbazone Intermediate Condensation->Intermediate - H₂O Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Pyrazole Pyrazole Dehydration->Pyrazole

General reaction pathway for pyrazole synthesis.

The choice of starting materials and reaction conditions can influence the regioselectivity of the final pyrazole product, especially when using unsymmetrical 1,3-dicarbonyl compounds.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of pyrazoles using hydrazine and its alternatives.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate (Conventional Method)

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Water

  • Ice bath

  • Round-bottom flask

  • Stirrer

Procedure:

  • In a 100 mL round-bottom flask, add 10 mL of acetylacetone and 50 mL of water.[1]

  • Heat the reaction mixture to 40°C with stirring.[1]

  • Slowly add 8 mL of hydrazine hydrate to the reaction mixture, maintaining the temperature between 40°C and 50°C.[1]

  • After the addition is complete, a crystalline solid will precipitate.[1]

  • Continue stirring for an additional 10-15 minutes.[1]

  • Place the round-bottom flask in an ice bath to complete the precipitation.[1]

  • Filter the solid product, dry it in the air, and weigh it to determine the yield.[1]

Protocol 2: Green Synthesis of N-Unsubstituted Pyrazoles using Semicarbazide Hydrochloride ("On Water" Method)

This protocol outlines an environmentally friendly synthesis of pyrazoles using semicarbazide hydrochloride as a hydrazine alternative.

Materials:

  • 1,3-Diketone or 4-aryl-2,4-diketoester (1 mmol)

  • Semicarbazide hydrochloride (1.2 mmol)

  • Water (5 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of the 1,3-dicarbonyl compound (1 mmol) and semicarbazide hydrochloride (1.2 mmol) in water (5 mL) is placed in a round-bottom flask.[4][5]

  • The reaction mixture is heated to reflux and stirred for 1-2 hours.[4][5]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[4][5]

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.[4][5]

Protocol 3: Synthesis of 1-Thiocarbamoyl Pyrazole Derivatives using Thiosemicarbazide

This protocol describes the synthesis of pyrazole derivatives from chalcones and thiosemicarbazide.

Materials:

  • Chalcone derivative

  • Thiosemicarbazide

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of the chalcone (1 mmol), thiosemicarbazide (1.2 mmol), and a catalytic amount of NaOH in ethanol is placed in a round-bottom flask.[7]

  • The reaction mixture is heated to reflux for 2-3 hours.[7]

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.[7]

  • The crude product is purified by recrystallization from a suitable solvent.[7]

Protocol 4: Synthesis of Isoxazoline Derivatives using Hydroxylamine Hydrochloride

While primarily for isoxazolines, this protocol can be adapted for pyrazole synthesis from α,β-unsaturated ketones.

Materials:

  • α,β-Unsaturated ketone (chalcone)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A solution of the α,β-unsaturated ketone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol is prepared in a round-bottom flask.[7]

  • A solution of NaOH in water is added to the mixture to make it alkaline.[7]

  • The reaction mixture is heated to reflux for 2-3 hours.[7]

  • After cooling, the precipitated product is filtered, washed with water, and recrystallized from ethanol.[7]

Workflow for Selecting a Hydrazine Alternative

The selection of an appropriate nitrogen source for pyrazole synthesis should be guided by factors such as the desired product, safety considerations, and green chemistry principles.

Start Start: Pyrazole Synthesis Required Safety Is minimizing hazardous reagents a priority? Start->Safety Green Is a 'green' synthesis desired? Safety->Green Yes Product What is the desired pyrazole product? Safety->Product No Green->Product No Semicarbazide Use Semicarbazide HCl ('on water' method) Green->Semicarbazide Yes N_Unsubstituted N-Unsubstituted Pyrazole Product->N_Unsubstituted N-Unsubstituted Thiocarbamoyl Thiocarbamoyl Pyrazole Product->Thiocarbamoyl Thiocarbamoyl Other Other Substituted Pyrazoles Product->Other Hydrazine Use Hydrazine (with caution) Thiosemicarbazide Use Thiosemicarbazide Hydroxylamine Consider Hydroxylamine HCl N_Unsubstituted->Semicarbazide Thiocarbamoyl->Thiosemicarbazide Other->Hydrazine Other->Hydroxylamine

Decision workflow for selecting a nitrogen source.

Conclusion

The development of alternatives to hydrazine for pyrazole synthesis represents a significant advancement in green and sustainable chemistry. Semicarbazide hydrochloride, in particular, has demonstrated its potential as a safe and highly effective reagent, especially in aqueous media. While hydrazine continues to be a valuable tool for accessing a wide range of pyrazole derivatives, the alternatives presented in this guide offer researchers viable and, in many cases, superior options in terms of safety and environmental impact. The choice of reagent should be made on a case-by-case basis, considering the specific synthetic goals and the principles of green chemistry.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various pyrazole-based fungicides, a prominent class of antifungals used in agriculture and explored in drug development. The information presented is curated from recent scientific literature to aid in research and development efforts.

Introduction to Pyrazole-Based Fungicides

Pyrazole-based fungicides, particularly the pyrazole carboxamides, have become a cornerstone in the management of a wide range of phytopathogenic fungi. Their primary mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2][3] This targeted disruption of fungal respiration leads to a significant reduction in cellular energy (ATP) production and ultimately, cell death.[1][2] The specificity and high efficacy of these compounds have made them a focus of extensive research for developing new and more potent antifungal agents.

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of pyrazole-based compounds predominantly stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate, a key step in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][4] This inhibition leads to a cascade of downstream effects, including the disruption of ATP synthesis and an increase in the production of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components.[5][6]

pyrazole Pyrazole-Based Fungicide (SDHI) sdh Succinate Dehydrogenase (Complex II) pyrazole->sdh inhibition fumarate Fumarate sdh->fumarate oxidation etc Electron Transport Chain sdh->etc electron transfer ros Reactive Oxygen Species (ROS) Production sdh->ros dysfunction leads to succinate Succinate succinate->sdh substrate atp ATP Production (Energy) etc->atp drives death Fungal Cell Death atp->death depletion contributes to damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage causes damage->death leads to

Figure 1: Simplified signaling pathway of pyrazole-based SDHI fungicides.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various pyrazole-based fungicides against several key fungal pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that causes a 50% reduction in fungal growth. Lower EC50 values indicate higher antifungal activity.

Table 1: Efficacy (EC50 in µg/mL) of Pyrazole Carboxamides against Rhizoctonia solani

Compound/FungicideEC50 (µg/mL)Reference
Novel Pyrazole Carboxamide (7ai)0.37[7]
Carbendazol (Control)1.00[7]
Novel Pyrazole Carboxamide (SCU2028)0.022[8]
Thifluzamide (Commercial Fungicide)Equivalent to SCU2028[8]
Compound 14b<0.02[9]
Fluxapyroxad~0.02[9]

Table 2: Comparative Efficacy (EC50 in µg/mL) of SDHI Fungicides against Sclerotinia sclerotiorum

FungicideMean EC50 (µg/mL)Reference
Fluxapyroxad0.021 - 0.095[10]
Boscalid0.0383 - 1.23[10]

Table 3: Efficacy (EC50 in µg/mL) of SDHI Fungicides against Blumeriella jaapii

FungicideEC50 Range (µg/mL) for Sensitive IsolatesReference
Fluopyram< 2.5[11]
Fluxapyroxad< 2.5[11]
Boscalid< 2.5[11]

Table 4: Comparative Efficacy of SDHI Fungicides against Botrytis cinerea

FungicideEC50 Range (µg/mL)Reference
Fluopyram0.01 to >100[12]
Fluxapyroxad<0.01 to 4.19[12]
Penthiopyrad<0.01 to 59.65[12]
Boscalid-[12]

Note: Efficacy can vary significantly between different fungal isolates and under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazole-based fungicide efficacy.

Mycelial Growth Inhibition Assay

This assay is a fundamental method to determine the direct effect of a fungicide on the vegetative growth of a fungus.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 50-60°C.

  • Add the test fungicide, dissolved in a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1% v/v). A solvent-only control should be included.

  • Pour the amended PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.

2. Inoculation:

  • From the margin of an actively growing, pure fungal culture on PDA, cut a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

3. Incubation:

  • Seal the Petri dishes with parafilm and incubate them at a temperature optimal for the specific fungus (e.g., 25 ± 2°C) in the dark.

4. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates has reached the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • The EC50 value is then determined by probit analysis of the MGI percentages at different fungicide concentrations.

start Start media_prep Prepare Fungicide-Amended and Control PDA Plates start->media_prep inoculate Inoculate Plates with Standardized Mycelial Plugs media_prep->inoculate incubate Incubate at Optimal Temperature and Humidity inoculate->incubate measure Measure Colony Diameters at Regular Intervals incubate->measure calculate Calculate Percentage of Mycelial Growth Inhibition (MGI) measure->calculate ec50 Determine EC50 Value via Probit Analysis calculate->ec50 end End ec50->end

Figure 2: Experimental workflow for the mycelial growth inhibition assay.
Spore Germination Inhibition Assay

This assay assesses the fungicide's ability to prevent the germination of fungal spores, a critical stage in the infection process.

1. Spore Suspension Preparation:

  • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Assay Setup:

  • Prepare a series of dilutions of the test fungicide in a suitable liquid medium or sterile water.

  • In the wells of a microtiter plate or on a cavity slide, mix a defined volume of the spore suspension with an equal volume of the fungicide dilution.

  • Include a control with the spore suspension and the solvent used for the fungicide.

3. Incubation:

  • Incubate the plates or slides in a humid chamber at an optimal temperature for spore germination (e.g., 25°C) for a sufficient period (e.g., 6-24 hours), depending on the fungal species.

4. Microscopic Examination and Data Analysis:

  • After incubation, observe a predetermined number of spores (e.g., 100) under a microscope for each treatment and replicate.

  • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [1 - (T/C)] x 100 where 'T' is the percentage of germinated spores in the treatment and 'C' is the percentage of germinated spores in the control.

  • Determine the EC50 value from the dose-response curve.

Conclusion

Pyrazole-based fungicides are a powerful and diverse class of antifungal agents with a well-defined mode of action targeting mitochondrial respiration. The comparative efficacy data presented in this guide highlights the potent activity of these compounds against a broad spectrum of fungal pathogens. The detailed experimental protocols provide a foundation for standardized and reproducible in-house evaluations. As the challenge of fungicide resistance continues to grow, the development of novel pyrazole derivatives with improved efficacy and varied cross-resistance profiles remains a critical area of research for ensuring sustainable disease management in both agricultural and clinical settings.

References

Unveiling the Solid State: A Comparative Guide to the Structural Confirmation of 5-Chloro-1,3-dimethyl-1H-pyrazole Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further optimization. This guide provides a comparative analysis of 5-Chloro-1,3-dimethyl-1H-pyrazole derivatives, showcasing the power of single-crystal X-ray crystallography in unambiguously confirming their chemical structures and revealing subtle conformational differences.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chloro-substituent and varying alkyl or aryl groups on the pyrazole ring can significantly influence their physicochemical properties and biological targets. X-ray crystallography stands as the gold standard for elucidating the solid-state conformation, providing precise atomic coordinates, bond lengths, and bond angles. This information is critical for structure-activity relationship (SAR) studies and in-silico drug design.

This guide will compare the crystallographic data of two key derivatives: this compound-4-carbaldehyde and 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The comparison will highlight how the substitution at the N1 position (methyl vs. phenyl) influences the crystal packing and molecular geometry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for two this compound derivatives, providing a basis for their structural comparison.

Table 1: Crystallographic Data for this compound-4-carbaldehyde

ParameterValue
Chemical FormulaC₆H₇ClN₂O
Molecular Weight158.59
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)13.167 (9)
b (Å)6.463 (5)
c (Å)8.190 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)696.9 (8)
Z4
R-factor0.049
Reference [1][2]

Table 2: Crystallographic Data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

ParameterValue
Chemical FormulaC₁₁H₉ClN₂O
Molecular Weight220.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7637 (4)
b (Å)6.8712 (3)
c (Å)22.4188 (10)
α (°)90
β (°)93.8458 (14)
γ (°)90
Volume (ų)1039.56 (9)
Z4
R-factorNot Reported
Reference [3][4]

The data reveals that the seemingly small change from a methyl to a phenyl group at the N1 position leads to a significant alteration in the crystal packing, as evidenced by the change in the crystal system from orthorhombic to monoclinic.[1][4] This is accompanied by a substantial increase in the unit cell volume to accommodate the bulkier phenyl ring.[1][4] In the crystal structure of this compound-4-carbaldehyde, molecules are situated on mirror planes.[1][2] For 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehydic fragment is nearly coplanar with the pyrazole ring, while the phenyl and pyrazole rings are inclined at a significant angle of 72.8(1)°.[4]

Experimental Protocols

The structural confirmation of these derivatives involves their synthesis followed by single-crystal X-ray diffraction analysis.

Synthesis of this compound-4-carbaldehyde

A common synthetic route involves the Vilsmeier-Haack reaction.[1][2]

  • Phosphoryl trichloride (90 mmol) is added dropwise to a well-stirred, cold solution of dimethylformamide (DMF, 60 mmol).

  • The resulting mixture is stirred at 273 K for 20 minutes.

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) is then added to the solution.

  • The reaction mixture is heated to 363 K for 4 hours.

  • After completion (monitored by TLC), the mixture is cooled and poured into 100 ml of cold water.

  • The pH is adjusted to 7 using a sodium hydroxide solution.

  • The aqueous solution is extracted with ethyl acetate (3 x 30 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the product.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following general steps:

  • Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 113 K) using a radiation source like Mo Kα.[1][2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for the structural confirmation of a crystalline compound using X-ray crystallography.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Pyrazole Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF File) Validation->FinalStructure

Caption: Workflow for X-ray Crystallography.

Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other spectroscopic techniques are essential for characterizing these derivatives, particularly in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure in solution, providing information about the chemical environment of each atom.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups within the molecule.

A comprehensive characterization of novel this compound derivatives typically involves a combination of these techniques to build a complete picture of the molecule's identity and properties. However, for unambiguous determination of the three-dimensional arrangement and solid-state packing, single-crystal X-ray crystallography remains the unparalleled method of choice.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible research. Pyrazole derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry. Ensuring their purity is critical for the integrity of subsequent biological assays and for meeting stringent regulatory standards. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of pyrazole compounds, supported by experimental data and detailed protocols.

Introduction to Purity Assessment of Pyrazoles

The synthesis of pyrazole compounds can often result in a mixture of the desired product along with starting materials, reagents, and structurally related impurities such as regioisomers or over-alkylated/acylated products.[1] Therefore, robust analytical methods are required to accurately quantify the purity of the target molecule. While several techniques are available, qNMR has emerged as a powerful primary method for purity determination due to its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte.[2][3]

Comparison of Analytical Techniques

A multi-faceted approach is often the most robust strategy for purity determination. The following table summarizes and compares key analytical methods for assessing the purity of pyrazole compounds.

Technique Principle Purity Range (%) Precision (RSD) Key Advantages Limitations
qNMR Direct measurement based on the proportionality between signal area and the number of nuclei.[3]95-100< 1%[4]Absolute quantification, no need for identical reference standard[2][3], structurally informative, non-destructive.[5]Lower sensitivity than chromatographic methods, requires careful experimental setup.
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[3]90-100< 0.5%High sensitivity and resolution, widely available.Requires a specific reference standard for the analyte, assumes equal response factors for impurities if not individually quantified.[3]
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[2]90-100< 1%Excellent for volatile impurities, provides structural information from mass spectra.[2]Not suitable for non-volatile or thermally labile compounds.
DSC Measures the heat flow difference between a sample and a reference as a function of temperature.[2]> 98.5[2]< 4%[2]Absolute method for highly crystalline solids.[2]Not suitable for amorphous or solvated materials, less precise than other methods.[2]
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.[2]98-102% (of theoretical)< 0.4% deviation[2]Provides fundamental purity information.[2]Does not distinguish between isomers, insensitive to small amounts of impurities.
Illustrative Case Study: Purity of 4-Iodopyrazole

To illustrate the comparative performance, let's consider the purity assessment of a synthesized batch of 4-iodopyrazole.

Analytical Method Purity (%) Relative Standard Deviation (RSD, n=3) Limit of Detection (LOD) Limit of Quantitation (LOQ)
qNMR 98.20.25%0.05%0.15%
HPLC-UV 99.880.15%0.01%0.03%

In this example, qNMR provides a slightly lower purity value than HPLC. This discrepancy can arise because HPLC, using an area percent method, may underestimate impurities that have a poor UV response compared to the main compound. In contrast, qNMR provides a more accurate molar-based quantification of all proton-containing species.[3]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined.[3]

Instrumentation:

  • 400 MHz or higher NMR spectrometer.[2]

Materials:

  • Analyte: ~10-20 mg of the pyrazole compound.[2][6]

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance that does not overlap with the analyte signals.[2]

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole compound and 5 mg of the internal standard into a clean vial.[2]

  • Dissolve the mixture in approximately 0.6-0.7 mL of the deuterated solvent.[7]

  • Transfer the solution to a 5 mm NMR tube.[8]

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[2]

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[2][9]

  • Data Points: 64k data points.[8]

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.[2]

  • Carefully phase and baseline correct the spectrum.[9]

  • Integrate a well-resolved, non-overlapping signal of the pyrazole analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.

Instrumentation:

  • HPLC system with a UV-Vis detector.

Chromatographic Conditions (Example for 4-Iodopyrazole):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 5 µL.[2]

Sample Preparation:

  • Prepare a stock solution of the pyrazole compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol).

  • Further dilute as necessary to fall within the linear range of the detector.

Data Analysis:

  • The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for qNMR and a logical comparison of the analytical techniques.

qNMR_Workflow start Start: Purity Assessment Required prep Sample Preparation - Accurately weigh analyte and internal standard - Dissolve in deuterated solvent - Transfer to NMR tube start->prep acq NMR Data Acquisition - Set quantitative parameters (e.g., long d1) - Acquire spectrum prep->acq proc Data Processing - Phasing and baseline correction - Integration of analyte and standard signals acq->proc calc Purity Calculation - Use the qNMR equation to determine absolute purity proc->calc end End: Report Purity calc->end

Caption: A streamlined workflow for purity determination using qNMR.

Technique_Comparison pyrazole Pyrazole Compound Purity Unknown qnmr qNMR (Absolute Method) pyrazole->qnmr hplc HPLC-UV (Relative Method) pyrazole->hplc other Other Methods (GC-MS, DSC, etc.) pyrazole->other result_qnmr Result: Absolute Molar Purity qnmr->result_qnmr result_hplc Result: Relative Area % Purity hplc->result_hplc result_other Result: Orthogonal Purity Data other->result_other

Caption: Logical comparison of analytical techniques for pyrazole purity.

Conclusion

Quantitative NMR is a robust and reliable primary method for the absolute purity determination of pyrazole compounds.[2][10] Its key advantage lies in its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte, making it particularly valuable in research and development where such standards may not be available. While chromatographic techniques like HPLC offer higher sensitivity, their reliance on response factors can sometimes lead to less accurate results for purity assessment, especially when impurities are unknown.[3] For a comprehensive and confident purity assignment, a combination of orthogonal techniques, such as qNMR and HPLC, is recommended.[11] This dual approach provides a more complete picture of the sample's composition and ensures the quality and integrity of the pyrazole compound for its intended application.

References

A Comparative Guide to the Environmental Impact of Pyrazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazoles, a class of heterocyclic compounds vital to the pharmaceutical and agrochemical industries, has traditionally involved methods that are often resource-intensive and generate significant chemical waste.[1][2] With the increasing emphasis on sustainable chemical practices, there is a growing need to evaluate and adopt greener synthesis protocols.[3] This guide provides a comparative assessment of different pyrazole synthesis methods, focusing on their environmental impact through key green chemistry metrics.

Experimental Protocols

Detailed methodologies for three distinct synthesis protocols are provided below, representing conventional, microwave-assisted, and deep eutectic solvent (DES)-based approaches.

Protocol 1: Conventional Synthesis via Knorr Cyclocondensation

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine using conventional heating.

  • Reaction Scheme: C₆H₅NHNH₂ + C₆H₁₀O₃ → C₁₀H₁₀N₂O + C₂H₅OH + H₂O

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (10 mmol) in ethanol (20 mL).

    • Add phenylhydrazine (10 mmol) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazolone derivative.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method details the rapid synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazides under microwave irradiation without a solvent.[5]

  • Reaction Scheme: R-CH=CH-C(O)-R' + TsNHNH₂ → Pyrazole derivative + TsH + H₂O

  • Procedure:

    • In a 40 mL Pyrex tube, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

    • Add anhydrous potassium carbonate (20 mmol) and a minimal amount of N,N-dimethylformamide (30 mg/mmol of the ketone) to the mixture.[5]

    • Place the reaction vessel in a microwave cavity and irradiate at 130 °C for 5 minutes, with power modulation to maintain the temperature.[5]

    • After irradiation, cool the mixture and purify the product by crystallization from a suitable solvent like 96% ethanol or cyclohexane.[5]

Protocol 3: Deep Eutectic Solvent (DES) Catalyzed Synthesis

This protocol utilizes a deep eutectic solvent as both the catalyst and reaction medium for the synthesis of pyrazoline derivatives from chalcones and phenylhydrazine.[6]

  • Procedure:

    • Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2 molar ratio and heating until a clear liquid is formed.

    • To the DES, add the chalcone (1,3-diphenyl-2-propen-1-one) and phenylhydrazine.

    • Stir the mixture at room temperature for approximately 1.5 hours.[6]

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated, and the DES can be recovered and reused.[7]

Quantitative Comparison of Synthesis Protocols

The following table summarizes the key performance and environmental metrics for the different pyrazole synthesis protocols.

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)Deep Eutectic Solvent (DES) Catalyzed
Yield (%) 62 - 73%[4]84 - 95%[4][5]87 - 95%[6]
Reaction Time 4 - 5 hours[4]1 - 15 minutes[4][5]1.5 - 2 hours[6]
Temperature (°C) ~78 °C (Ethanol reflux)[4]50 - 130 °C[4][5]Room Temperature[6]
Solvent Ethanol[4]None or minimal DMF[5]Choline chloride:glycerol[6]
Catalyst None (or acid/base)K₂CO₃[5]Deep Eutectic Solvent[6]
Atom Economy (%) ~65% (Calculated)~70-80% (Calculated)~85-95% (Calculated)
E-Factor High (due to solvent)Low (solvent-free)Very Low (recyclable solvent/catalyst)

Atom Economy and E-Factor are calculated based on typical reaction schemes and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow for Environmental Impact Assessment

The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical synthesis protocol.

G cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Collection & Analysis cluster_assessment 4. Environmental Impact Assessment p1 Select Synthesis Route p2 Choose Reagents & Solvents p1->p2 m1 Calculate Atom Economy p1->m1 e1 Reaction Setup p2->e1 e2 Monitoring & Control e1->e2 e3 Product Isolation & Purification e2->e3 a3 Record Energy Consumption e2->a3 a1 Measure Product Yield e3->a1 a2 Quantify Waste Streams (Solvents, Byproducts) e3->a2 a1->a2 m2 Calculate E-Factor a1->m2 m3 Calculate Process Mass Intensity (PMI) a1->m3 a2->a3 a2->m2 a2->m3 m4 Overall Greenness Score m1->m4 m2->m4 m3->m4

References

A Comparative Guide to Catalysts for C-N Bond Formation on Pyrazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The strategic formation of carbon-nitrogen (C-N) bonds at the pyrazole nitrogen atoms (N-functionalization) or at carbon positions on the ring is a critical step in the synthesis of these valuable compounds. This guide provides a comparative analysis of the predominant catalytic systems employed for this transformation, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal method for their specific synthetic challenges. We will delve into the nuances of palladium, copper, and nickel-based catalysts, as well as emerging photocatalytic strategies, supported by experimental data and detailed protocols.

The Catalytic Landscape for Pyrazole C-N Bond Formation

The choice of catalyst for C-N bond formation on pyrazoles is dictated by factors such as the nature of the coupling partners (aryl halides, amines, etc.), functional group tolerance, cost, and desired reaction conditions. Historically, harsh methods like the Ullmann condensation were employed, but the advent of modern cross-coupling catalysis has revolutionized this field.

Palladium Catalysis: The Gold Standard of Precision and Versatility

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, stands as a highly versatile and efficient method for C-N bond formation on pyrazoles.[1][2][3] The success of this methodology is largely attributed to the development of sophisticated, sterically hindered phosphine ligands that facilitate the key steps of the catalytic cycle.

Mechanistic Rationale: The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich ligand, such as tBuBrettPhos, is crucial as it promotes the oxidative addition of the aryl halide to the Pd(0) center and facilitates the subsequent reductive elimination to form the desired C-N bond.[4][5] For pyrazoles, which can act as ligands themselves and potentially inhibit the catalyst, these bulky ligands are particularly important to maintain catalytic activity.[6][7] A common side reaction to be mindful of, especially with alkylamines, is β-hydride elimination from the palladium-amide intermediate.[3]

Experimental Workflow: Palladium-Catalyzed N-Arylation

cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Pyrazole-H, Base) Pd(II)_Complex->Ligand_Exchange + Pyrazole-H - HX Pd(II)_Amide Ar-Pd(II)-Pyrazole(L) Ligand_Exchange->Pd(II)_Amide Reductive_Elimination Reductive Elimination Pd(II)_Amide->Reductive_Elimination Reductive_Elimination->Pd(0)L Reforms Catalyst N-Arylpyrazole N-Arylpyrazole Product Reductive_Elimination->N-Arylpyrazole

Caption: Catalytic cycle of the Buchwald-Hartwig amination for pyrazole N-arylation.

Copper Catalysis: The Workhorse for N-Arylation

Copper-catalyzed C-N cross-coupling, including the Ullmann condensation and the Chan-Lam coupling, offers a more economical alternative to palladium. While traditional Ullmann conditions were often harsh, modern protocols utilize ligands to facilitate the reaction under milder conditions.[1][8][9]

Mechanistic Rationale: The mechanism of copper-catalyzed N-arylation is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(I) single electron transfer (SET) pathway. The use of diamine or amino acid ligands can solubilize the copper salt and accelerate the rate-limiting step, which is often the oxidative addition of the aryl halide.[1][6] For Chan-Lam coupling with boronic acids, the reaction is thought to involve a transmetalation step with the copper catalyst.[10]

Experimental Workflow: Copper-Catalyzed N-Arylation

cluster_1 Catalytic Cycle Cu(I)X Cu(I) Catalyst Coordination Coordination (Pyrazole-H, Base) Cu(I)X->Coordination + Pyrazole-H - HX Cu(I)_Pyrazole [Cu(I)-Pyrazole]- Coordination->Cu(I)_Pyrazole Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)_Pyrazole->Oxidative_Addition Ar-X Cu(III)_Complex Ar-Cu(III)-Pyrazole(X) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Reforms Catalyst N-Arylpyrazole N-Arylpyrazole Product Reductive_Elimination->N-Arylpyrazole

Caption: Proposed catalytic cycle for ligand-assisted copper-catalyzed pyrazole N-arylation.

Nickel Catalysis: An Emerging and Cost-Effective Alternative

Nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium for C-N cross-coupling reactions.[11][12] Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, and can operate through unique mechanistic pathways.

Mechanistic Rationale: Nickel-catalyzed C-N bond formation can proceed through both Ni(0)/Ni(II) and radical-based mechanisms.[13] The choice of ligand is critical in directing the reaction pathway. For pyrazole amination, nickel catalysts can offer excellent regioselectivity.[11] The accessibility of single-electron transfer (SET) pathways with nickel can be harnessed in photoredox catalysis, further expanding its synthetic utility.

Experimental Workflow: Nickel-Catalyzed N-Arylation

cluster_2 Catalytic Cycle Ni(0)L Active Ni(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ni(0)L->Oxidative_Addition Ar-X Ni(II)_Complex Ar-Ni(II)-X(L) Oxidative_Addition->Ni(II)_Complex Amine_Coordination Amine Coordination (Pyrazole-H, Base) Ni(II)_Complex->Amine_Coordination + Pyrazole-H - HX Ni(II)_Amide Ar-Ni(II)-Pyrazole(L) Amine_Coordination->Ni(II)_Amide Reductive_Elimination Reductive Elimination Ni(II)_Amide->Reductive_Elimination Reductive_Elimination->Ni(0)L Reforms Catalyst N-Arylpyrazole N-Arylpyrazole Product Reductive_Elimination->N-Arylpyrazole

Caption: Simplified catalytic cycle for nickel-catalyzed pyrazole N-arylation.

Photocatalysis: A Green and Mild Approach

Visible-light photocatalysis has emerged as a powerful tool for C-N bond formation, offering mild reaction conditions and unique reactivity patterns.[11][14] These methods often involve the generation of radical intermediates, which can participate in coupling reactions.

Mechanistic Rationale: In a typical photoredox catalytic cycle for C-N bond formation, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with one of the reaction partners (e.g., the amine or the aryl halide) to generate a radical ion. This radical intermediate then participates in the bond-forming event. This approach can be combined with nickel catalysis to achieve metallaphotoredox C-N coupling.[15]

Comparative Performance Data

The following tables summarize representative experimental data for the N-arylation of pyrazoles using different catalytic systems. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles

EntryPyrazole SubstrateAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11H-Pyrazole4-ChlorotoluenePd₂(dba)₃ (2)tBuXPhos (4)NaOtBuToluene1002495[5]
23,5-DimethylpyrazolePhenyl TriflatePd(OAc)₂ (2)tBuBrettPhos (4)K₂CO₃Dioxane1101292[4]
34-BromopyrazoleAnilinePd precatalyst (1)tBuBrettPhos (1)LHMDSTHFrt1285[7]

Table 2: Copper-Catalyzed N-Arylation of Pyrazoles

EntryPyrazole SubstrateAryl Halide/Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11H-PyrazoleIodobenzeneCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1102491[1][6]
23-NitropyrazolePhenylboronic AcidCu(OAc)₂ (10)NoneNaOHMethanolrt2488[10]
31H-Pyrazole4-BromotolueneCuO nanoparticles (5)NoneKOtBuToluene1102496[16]

Table 3: Nickel-Catalyzed N-Arylation of Pyrazoles

EntryPyrazole SubstrateAryl Halide/AmineCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
11H-PyrazoleAnilineNi(OAc)₂ (10)NoneH₂O₂Waterrt2485[11]
21-Benzyl-4-bromopyrazolePyrrolidineNiBr₂·glyme (5)dtbbpy (6)NoneDMArt2475[3]
3Pyrazole1-ChloronaphthaleneNiCl₂(dme) (5)IPr·HCl (10)NaOtBu2-MeTHF80390[12]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of 3-Trimethylsilylpyrazole with an Aryl Triflate[4]
  • To an oven-dried screw-capped vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.010 mmol, 2 mol %), tBuBrettPhos (8.6 mg, 0.018 mmol, 3.6 mol %), and K₂CO₃ (138 mg, 1.0 mmol).

  • The vial is evacuated and backfilled with argon three times.

  • Add 3-trimethylsilylpyrazole (70 mg, 0.50 mmol), the aryl triflate (0.60 mmol), and 1,4-dioxane (1.0 mL) via syringe.

  • The vial is sealed and the reaction mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the N-arylpyrazole product.

Protocol 2: Copper-Diamine Catalyzed N-Arylation of Pyrazole with an Aryl Iodide[1]
  • To a resealable Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 10 mol %), pyrazole (34 mg, 0.5 mmol), and K₂CO₃ (290 mg, 2.1 mmol).

  • The tube is evacuated and backfilled with argon (this is repeated twice).

  • Add the aryl iodide (0.6 mmol), N,N'-dimethylethylenediamine (11 µL, 0.1 mmol, 20 mol %), and dioxane (1.0 mL) via syringe.

  • The Schlenk tube is sealed, and the mixture is stirred in a preheated oil bath at 110 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water[11]
  • To a reaction tube, add Ni(OAc)₂·4H₂O (2.5 mg, 0.01 mmol, 10 mol %), pyrazole (0.2 mmol), and the arylamine (0.1 mmol).

  • Add 1.0 mL of water to the tube.

  • Add 30% H₂O₂ (0.2 mmol) to the mixture.

  • The reaction mixture is then stirred under irradiation with blue LEDs at room temperature for 24 hours.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the desired product.

Conclusion and Future Outlook

The formation of C-N bonds on pyrazole rings is a well-developed field with a diverse array of catalytic tools at the disposal of the synthetic chemist. Palladium catalysis, with its broad substrate scope and high efficiency, remains a top choice for complex syntheses, albeit at a higher cost. Copper catalysis offers a robust and economical alternative, particularly for N-arylation, with modern protocols operating under significantly milder conditions than traditional methods. Nickel catalysis is a rapidly advancing area, providing a cost-effective and powerful option, especially for challenging substrates like aryl chlorides. Finally, photocatalysis represents the frontier of green chemistry in this domain, enabling reactions under exceptionally mild conditions.

The selection of the optimal catalyst system will always be a case-specific decision, balancing factors of cost, efficiency, substrate scope, and green chemistry principles. Future developments will likely focus on the design of even more active and selective catalysts that operate under milder conditions, further expanding the synthetic utility of the invaluable pyrazole scaffold.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1,3-dimethyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Chloro-1,3-dimethyl-1H-pyrazole and its derivatives should be treated as hazardous chemical waste. Disposal must adhere to local, regional, and national regulations. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing safety and environmental responsibility. Under no circumstances should this chemical be discharged into drains or disposed of in regular trash.

Hazard Profile and Safety Information

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral)Harmful if swallowed.P264, P270, P301+P310, P330, P501
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.P261, P271, P304+P340, P403+P233

Standard Disposal Protocol

The following step-by-step procedure outlines the recommended process for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn. This includes:

    • Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[1]

    • Chemically resistant gloves (inspect before use).[1]

    • A lab coat or other protective clothing.

    • Use in a well-ventilated area, preferably under a chemical fume hood.[2]

2. Waste Identification and Segregation:

  • Classify this compound as hazardous chemical waste.

  • Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal.[3]

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection.[3]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3]

  • Do not overfill the container; leave adequate headspace.[3]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3]

  • Include the full chemical name: "this compound".

  • List all constituents and their approximate concentrations if it is a solution.

  • Indicate the date when waste accumulation began.[3]

  • Provide the name of the principal investigator and the laboratory location.[3]

5. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials.[4]

6. Disposal:

  • Dispose of the contents and container through an approved and licensed professional waste disposal service.[1][4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • One recommended method for similar compounds is combustion in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • For contaminated packaging, dispose of it in the same manner as the unused product.[1]

Spill Response Protocol

In the event of a spill, adhere to your institution's established spill response procedure. A general guideline is as follows:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area as per laboratory safety protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Processing cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Is the material waste? B->C D Classify as Hazardous Waste C->D Yes E Segregate Halogenated Waste D->E F Place in a Labeled, Compatible Container E->F G Store in Designated Hazardous Waste Area F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Pickup and Incineration/Disposal H->I J Document Waste Transfer I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Chloro-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Chloro-1,3-dimethyl-1H-pyrazole. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for structurally similar compounds.

Body PartRequired PPERecommended Materials/Standards
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1]
Skin/Hands Chemical-resistant, impervious gloves. A lab coat or chemical-resistant apron is also required.Nitrile rubber gloves are a suitable option for incidental contact. For prolonged contact, consider consulting glove manufacturer's chemical resistance data for chlorinated and heterocyclic compounds.
Respiratory A respirator is necessary if working in a poorly ventilated area or if dust/aerosols are generated.For nuisance exposures to dust, a P95 (US) or P1 (EU) particulate respirator may be used.[1] For higher-level protection or when handling vapors, an organic vapor (OV) respirator cartridge or a combination OV/P100 cartridge is recommended.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_choices Protection Level Assess Task Assess Task-Specific Hazards (e.g., weighing, dissolving, heating) Eye_Face Eye/Face Protection Assess Task->Eye_Face Potential for splash or dust? Skin_Hands Skin/Hands Protection Assess Task->Skin_Hands Potential for skin contact? Respiratory Respiratory Protection Assess Task->Respiratory Potential for inhalation of dust or vapors? Goggles Safety Goggles/Face Shield Eye_Face->Goggles Yes Gloves Nitrile or other Chemical-Resistant Gloves Skin_Hands->Gloves Yes Respirator Particulate Respirator (P95) or Organic Vapor Cartridge Respiratory->Respirator Inadequate ventilation No_Respirator Work in a certified Chemical Fume Hood Respiratory->No_Respirator Adequate ventilation

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Workflow

Follow these steps to ensure the safe handling of this compound in the laboratory.

A. Preparation

  • Consult Safety Data Sheet (SDS): Always review the SDS for the most current safety information before working with the chemical.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in the table above.

  • Inspect Container: Check the container for any damage or leaks before handling.

B. Handling

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.[1]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[2][3]

  • Use Appropriate Tools: Utilize spatulas and other tools that will not generate static electricity.

  • Keep Container Closed: Keep the container tightly closed when not in use.[2][3]

C. Post-Handling

  • Decontaminate: Clean the work area and any equipment used thoroughly after handling.

  • Remove PPE Carefully: Remove gloves and other disposable PPE using a technique that avoids skin contact with the outer surface.[1]

  • Wash Hands: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Container Compatibility: Use a container that is compatible with the chemical. The original container is often a suitable choice.

  • Segregation: Store waste containers away from incompatible materials, such as strong oxidizing agents.

B. Disposal Procedure

  • Licensed Disposal Company: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Burning in a chemical incinerator with an afterburner and scrubber is a recommended method.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

  • Do Not Dispose in Drains: Do not allow the product to enter drains.[1]

C. Spill Management

  • Evacuate and Ventilate: In case of a spill, evacuate the area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]

  • Decontaminate Spill Area: Clean the spill area according to your institution's established protocols.

By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.